molecular formula C9H12BrN3O B1521745 5-Bromo-2-morpholinopyridin-3-amine CAS No. 1186310-68-8

5-Bromo-2-morpholinopyridin-3-amine

Cat. No.: B1521745
CAS No.: 1186310-68-8
M. Wt: 258.12 g/mol
InChI Key: BOWIGXGIQUXHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-morpholinopyridin-3-amine is a useful research compound. Its molecular formula is C9H12BrN3O and its molecular weight is 258.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWIGXGIQUXHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275495
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-68-8
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a strategic synthetic approach to 5-Bromo-2-morpholinopyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a plausible and robust multi-step synthesis, starting from commercially available precursors. It delves into the mechanistic underpinnings of each reaction step, offering detailed experimental protocols and expert insights into critical process parameters. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences.

Introduction and Strategic Overview

This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is a crucial pharmacophore found in a wide array of biologically active molecules and approved drugs, known for its interactions with various enzymes and receptors.[1][2] The presence of a morpholine moiety, a bromine atom, and an amino group on the pyridine ring offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

The synthesis of substituted pyridines can be challenging due to issues of regioselectivity.[3] Common strategies for the synthesis of 2-aminopyridines include nucleophilic substitution of a 2-halopyridine or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4]

This guide details a proposed two-step synthetic route to this compound, commencing with the reduction of a nitro-precursor, which in turn is synthesized via nucleophilic aromatic substitution. This strategy is designed to be efficient and scalable, with a focus on achieving high purity and yield.

Overall Synthetic Scheme:

Synthetic_Pathway A 5-Bromo-2-chloro-3-nitropyridine B 5-Bromo-2-morpholino-3-nitropyridine A->B  Morpholine, Base (e.g., K2CO3)    Solvent (e.g., DMSO)    Heat   C This compound B->C  Reducing Agent (e.g., Fe/NH4Cl)    Solvent (e.g., EtOH/H2O)    Heat  

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-morpholino-3-nitropyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitro group. Morpholine, a secondary amine, acts as the nucleophile.

Experimental Protocol:
  • To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then a cold, non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum to yield 5-bromo-2-morpholino-3-nitropyridine.

Expertise & Experience Insights:
  • Choice of Solvent: DMSO is an excellent solvent for this type of reaction as it is polar aprotic and can dissolve the reactants while facilitating the SNAr reaction.

  • Role of the Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to side reactions and decomposition of the product.

  • Work-up Procedure: Pouring the reaction mixture into water is an effective way to precipitate the organic product, as it is sparingly soluble in aqueous media.

Reaction Workflow Diagram:

Step1_Workflow start Start reactants Combine 5-bromo-2-chloro-3-nitropyridine, morpholine, and K2CO3 in DMSO start->reactants heat Heat to 80-100 °C for 4-6 hours reactants->heat monitor Monitor reaction by TLC/HPLC heat->monitor workup Cool and pour into ice-water monitor->workup Reaction Complete filtration Filter to collect the precipitate workup->filtration wash Wash with water and hexane filtration->wash dry Dry under vacuum wash->dry product Obtain 5-Bromo-2-morpholino-3-nitropyridine dry->product

Caption: Experimental workflow for the synthesis of 5-Bromo-2-morpholino-3-nitropyridine.

Step 2: Synthesis of this compound

The second and final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal catalyst in the presence of a proton source. Iron powder in the presence of ammonium chloride is a mild and efficient system for this reduction.[5]

Experimental Protocol:
  • Suspend 5-bromo-2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Expertise & Experience Insights:
  • Reducing System: The Fe/NH₄Cl system is preferred over more reactive reducing agents like LiAlH₄ or catalytic hydrogenation in some cases due to its selectivity and milder reaction conditions.

  • Reaction Monitoring: The progress of the reduction can often be visually monitored by a color change, as the starting nitro compound is typically yellow, and the resulting amine is often colorless or a pale solid.

  • Purification: Column chromatography is generally necessary to obtain the final product with high purity, removing any unreacted starting material or side products.

Reaction Workflow Diagram:

Step2_Workflow start Start reactants Suspend 5-bromo-2-morpholino-3-nitropyridine with Fe and NH4Cl in EtOH/H2O start->reactants heat Reflux at 80-90 °C for 2-4 hours reactants->heat monitor Monitor reaction by TLC heat->monitor filtration Cool and filter through celite monitor->filtration Reaction Complete extraction Concentrate and extract with ethyl acetate filtration->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification product Obtain this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthesis:

StepReactantsReagents & SolventsConditionsExpected YieldPurity
15-Bromo-2-chloro-3-nitropyridine, MorpholineK₂CO₃, DMSO80-100 °C, 4-6 h85-95%>95%
25-Bromo-2-morpholino-3-nitropyridineFe, NH₄Cl, Ethanol/WaterReflux, 2-4 h70-85%>98%

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology relies on well-established chemical transformations and employs readily available and cost-effective reagents. The detailed protocols and expert insights provided in this guide are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.

References

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.
  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate.
  • 3-Amino-2-bromo-5-methylpyridine synthesis. (n.d.). ChemicalBook.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). Europe PMC.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4).
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.

Sources

An In-depth Technical Guide to 5-Bromo-2-(4-morpholinyl)-3-pyridinamine (CAS 1186310-68-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(4-morpholinyl)-3-pyridinamine, identified by CAS number 1186310-68-8, is a substituted pyridine derivative. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of its chemical and physical properties. Due to the limited publicly available information on the biological activity and specific applications of this compound, this guide will focus on its fundamental characteristics, handling, and storage, while also outlining a general workflow for its potential investigation as a research chemical.

Chemical and Physical Properties

The fundamental properties of 5-Bromo-2-(4-morpholinyl)-3-pyridinamine are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 1186310-68-8[1][2][3]
IUPAC Name 5-Bromo-2-(morpholin-4-yl)pyridin-3-amine[3]
Other Names 5-Bromo-2-(4-morpholinyl)-3-pyridinamine, 5-Bromo-2-morpholinopyridin-3-amine[1][2][3]
Molecular Formula C₉H₁₂BrN₃O[1][2][3][4]
Molecular Weight 258.12 g/mol [1][2][4]
Predicted Boiling Point 427.6 ± 45.0 °C at 760 Torr[1][3]
Predicted Density 1.569 ± 0.06 g/cm³[1][3]
XLogP3 1.909[3]
PSA (Polar Surface Area) 51.38 Ų[3]

Structural Diagram:

G cluster_0 5-Bromo-2-(4-morpholinyl)-3-pyridinamine C1 N1(C2=C(C=C(Br)C=N2)N)C3COCC3

Caption: Chemical structure of 5-Bromo-2-(4-morpholinyl)-3-pyridinamine.

Safety, Handling, and Storage

Due to the limited toxicological data available, 5-Bromo-2-(4-morpholinyl)-3-pyridinamine should be handled with care, assuming it may have unknown hazards.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Storage:

  • Store in a refrigerator at 2 to 8 °C.[1][2]

  • Keep sealed in a dry, well-ventilated place.[1][3]

Potential Research Applications: A General Workflow

Given that 5-Bromo-2-(4-morpholinyl)-3-pyridinamine is a commercially available building block, it holds potential for various research applications, particularly in medicinal chemistry and materials science. Below is a generalized workflow for investigating its potential.

Workflow for Investigating a Novel Chemical Entity:

G A Compound Acquisition & Purity Assessment B In Silico Screening & Target Identification A->B Computational Analysis F Material Science Application Exploration A->F Property Characterization C In Vitro Biological Assays B->C Hypothesis Testing D Lead Optimization (Structure-Activity Relationship) C->D Iterative Design E In Vivo Studies D->E Efficacy & Safety Testing

Caption: A general workflow for the investigation of a novel chemical compound.

Step-by-Step Methodologies:

  • Compound Acquisition and Purity Assessment:

    • Protocol: Procure 5-Bromo-2-(4-morpholinyl)-3-pyridinamine from a reputable chemical supplier. Upon receipt, verify its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

    • Causality: Ensuring high purity is critical to attribute any observed biological activity or material property directly to the compound of interest, avoiding confounding results from impurities.

  • In Silico Screening and Target Identification:

    • Protocol: Utilize computational tools to predict potential biological targets. This involves docking studies against known protein structures and pharmacophore modeling based on its structural features (a substituted pyridine ring).

    • Causality: This step helps to prioritize experimental assays by generating hypotheses about the compound's mechanism of action, saving time and resources.

  • In Vitro Biological Assays:

    • Protocol: Based on the in silico predictions, perform a panel of in vitro assays. For example, if kinase inhibition is predicted, conduct a kinase inhibitor screening assay. If antimicrobial properties are suggested, perform minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.

    • Causality: These experiments provide the first empirical evidence of biological activity and help to validate or refute the computational hypotheses.

Synthesis and Characterization

While specific synthesis routes for 5-Bromo-2-(4-morpholinyl)-3-pyridinamine are not detailed in the available literature, a plausible synthetic approach would involve the functionalization of a pyridine core. A general retrosynthetic analysis is presented below.

Retrosynthetic Analysis:

G Target 5-Bromo-2-(morpholinyl)-3-aminopyridine Intermediate1 2-Chloro-3-nitro-5-bromopyridine Target->Intermediate1 Reduction of nitro group Nucleophilic aromatic substitution Intermediate2 Morpholine Target->Intermediate2 Nucleophilic substitution StartingMaterial Commercially Available Pyridine Derivative Intermediate1->StartingMaterial Nitration & Halogenation

Caption: A plausible retrosynthetic pathway for the synthesis of the target compound.

Conclusion

5-Bromo-2-(4-morpholinyl)-3-pyridinamine is a chemical compound with well-defined physical and chemical properties but limited documented biological or material science applications. This guide provides a foundational understanding of the molecule and outlines a strategic framework for its future investigation. As a readily available building block, it represents an opportunity for the discovery of novel therapeutic agents or functional materials. Researchers are encouraged to employ the outlined workflows to explore the potential of this and other under-investigated chemical entities.

References

A comprehensive list of references is not possible due to the limited literature on this specific compound. The information presented is aggregated from chemical supplier databases.

Sources

5-Bromo-2-morpholinopyridin-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-morpholinopyridin-3-amine: A Privileged Scaffold for Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique molecular architecture, featuring a pyridine core functionalized with a bromine atom, a morpholine ring, and an amino group, presents a trifecta of reactive sites for synthetic elaboration. This guide provides a comprehensive technical overview of its molecular structure, a plausible and efficient synthesis strategy with detailed protocols, and an exploration of its role as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the causality behind experimental design and the strategic utility of this versatile chemical building block.

Molecular Overview and Physicochemical Properties

The 2-Aminopyridine Scaffold: A Foundation for Bioactivity

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, renowned for its ability to act as a bioisostere for other aromatic and heterocyclic systems and for its capacity to form critical hydrogen bond interactions with biological targets. The strategic placement of substituents on this core allows for the fine-tuning of electronic properties, solubility, and metabolic stability, making it a highly sought-after scaffold in the design of novel therapeutics.

Core Structure of this compound

The subject of this guide, this compound, combines the foundational 2-aminopyridine core with three distinct functional groups that dictate its chemical behavior and potential applications.

  • Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts a degree of basicity to the molecule.

  • Amino Group (-NH2) at C3: This primary amine is a key hydrogen bond donor and a nucleophilic site for further chemical modification.

  • Morpholino Group at C2: The morpholine substituent enhances aqueous solubility and can influence the conformational presentation of the molecule. Its oxygen atom can also participate in hydrogen bonding.

  • Bromo Group (-Br) at C5: This halogen atom is a critical synthetic handle, enabling a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of diverse chemical functionalities.

Molecular structure of this compound.
Physicochemical Data Summary

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds.

PropertyValue / DescriptionSource
CAS Number 1186310-68-8[1]
Molecular Formula C₉H₁₂BrN₃O[1]
Molecular Weight 258.12 g/mol [1]
Appearance Expected to be an off-white to pale yellow solid.Inferred from analogs
Solubility Soluble in organic solvents like DMSO and DMF; slightly soluble in alcohols.Inferred from analogs
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen).[2]

Synthesis and Mechanistic Rationale

Strategic Approach to Synthesis

The synthesis of substituted pyridines often involves nucleophilic aromatic substitution (SₙAr) on a halo-pyridine precursor. For this compound, a logical and efficient approach starts with a commercially available, appropriately substituted pyridine and proceeds with sequential, regioselective amination reactions. Microwave-assisted synthesis is often preferred for these reactions as it can significantly reduce reaction times and improve yields compared to conventional heating methods.[3]

Proposed Synthetic Workflow

A robust synthetic route involves a two-step process starting from 3,5-dibromo-2-chloropyridine. The rationale is to first introduce the morpholine group via SₙAr, followed by the introduction of the C3-amino group. The greater electrophilicity of the C2 position, activated by the ring nitrogen, typically favors initial substitution at this site.

Proposed two-step synthesis workflow.
Detailed Experimental Protocol

This protocol is a representative methodology based on established literature procedures for similar transformations.[3] It is designed to be self-validating through in-process controls and final characterization.

Step 1: Synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine

  • Reactor Setup: To a 50 mL microwave reactor vessel equipped with a magnetic stir bar, add 3,5-dibromo-2-nitropyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the vessel and place it in a microwave synthesizer. Heat the reaction mixture to 120°C for 30 minutes.

    • Causality: Microwave irradiation provides rapid and uniform heating, accelerating the SₙAr reaction. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water (10x volume of DMF) and stir. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Self-Validation: Monitor reaction completion by TLC or LC-MS. The appearance of a new, less polar spot and disappearance of the starting material indicates a successful reaction.

Step 2: Reduction to this compound

  • Reactor Setup: In a round-bottom flask, dissolve the nitro-intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Catalyst and Reducing Agent: Add ammonium chloride (NH₄Cl) (4.0 eq) followed by iron powder (Fe) (5.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours.

    • Causality: This is a classic Béchamp reduction. Iron powder in the presence of a mild acid (generated from NH₄Cl) is an effective and inexpensive system for the reduction of aromatic nitro groups to primary amines.[4]

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should exceed 98% by HPLC for use in drug discovery applications.

Role in Medicinal Chemistry and Drug Development

Leveraging the Functional Groups for Discovery

The true value of this compound lies in its capacity as a versatile scaffold. Each functional group provides a vector for diversification, allowing chemists to systematically explore structure-activity relationships (SAR).

  • The C5-Bromo Position: This is the primary site for introducing complexity. It readily participates in Suzuki-Miyaura couplings to add aryl or heteroaryl groups, Sonogashira couplings for alkynes, and Buchwald-Hartwig aminations to introduce new amine functionalities. This allows for the exploration of hydrophobic pockets and the introduction of groups that can modulate pharmacokinetic properties.

  • The C3-Amino Position: This amine can be acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to build more complex side chains. These modifications are crucial for targeting specific interactions within a protein's active site.

Application as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 2-aminopyridine motif is exceptionally well-suited for this role. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic C3-amino group can act as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor. This compound is an ideal starting point for designing such inhibitors.[5][6]

G Conceptual Kinase Hinge-Binding cluster_scaffold This compound Scaffold cluster_kinase Kinase Hinge Region cluster_vectors Vectors for SAR Exploration Scaffold_N Pyridine N V1 C5-Bromo Position (Suzuki, etc.) Scaffold_NH2 Amino Group (C3) Hinge_CO Hinge Backbone C=O (e.g., Cysteine) Scaffold_NH2->Hinge_CO H-Bond (Donor) V2 Morpholine Position (Solubility, Conformation) Hinge_NH Hinge Backbone NH (e.g., Alanine) Hinge_NH->Scaffold_N H-Bond (Acceptor)

Scaffold forming key H-bonds with a kinase hinge region.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, hazards can be inferred from related brominated aminopyridine compounds.[7][8][9]

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[2][8]

  • Irritation: Causes skin irritation and serious eye irritation.[10]

  • Respiratory: May cause respiratory irritation.[9]

Recommended Handling Procedures

Standard laboratory precautions for handling potent chemical compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and tightly sealed safety goggles or a face shield.[7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][11]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][9]

Storage and Stability
  • Container: Keep the container tightly closed and properly labeled.[2]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage under an inert gas (e.g., argon) is recommended.[2]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its molecular structure offers a robust and versatile scaffold, particularly for the development of targeted therapies like kinase inhibitors. The synthetic accessibility, combined with the multiple vectors for chemical diversification, ensures its continued relevance for researchers and scientists. By understanding its core structure, synthetic rationale, and potential applications, drug development professionals can effectively harness the power of this privileged scaffold to create the next generation of therapeutics.

References

  • CP Lab Safety. This compound, 98% Purity, C9H12BrN3O, 1 gram.

  • Telvekar, V. N. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Organic Communications, 4(1), 22-29.

  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-fluorobenzonitrile.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromopyrimidine.

  • LookChem. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications.

  • PubChem. 5-Bromo-2-methylpyridin-3-amine.

  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(5), 1125-1130.

  • Jubilant Ingrevia. (2021). Safety Data Sheet: 5-bromo-2-nitropyridine.

  • ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules, 25(21), 5039.

  • Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2785-2789.

  • Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1995). Journal of Medicinal Chemistry, 38(19), 3780-3788.

Sources

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Solubility of 5-Bromo-2-morpholinopyridin-3-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the aqueous solubility of the novel compound, this compound. Given the absence of extensive published data for this specific molecule, this document emphasizes a predictive approach grounded in fundamental physicochemical principles, coupled with detailed, field-proven experimental protocols for accurate solubility characterization.

The success of a drug candidate is intrinsically linked to its biopharmaceutical properties, with aqueous solubility being a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poorly soluble compounds often face significant challenges, including low bioavailability and difficulty in formulation, leading to a high attrition rate in the development pipeline.[1][2]

This compound is a substituted aminopyridine, a class of compounds frequently explored in medicinal chemistry. Its structure, incorporating a halogen, an amino group, and a morpholine moiety, presents a unique combination of features that influence its physicochemical behavior. This guide serves as a proactive tool for researchers, outlining the necessary steps to thoroughly characterize its solubility profile early in the discovery process.[2][3]

Predictive Physicochemical Analysis

Before embarking on experimental work, a robust theoretical assessment can provide critical insights into the expected behavior of this compound. This involves analyzing its structure and predicting key parameters like pKa and logP, which govern solubility.

Structural Deconstruction and Its Implications

The molecule can be dissected into three key functional regions:

  • Aminopyridine Core: The pyridine ring is a weak base. The presence of an amino group (-NH2) at the 3-position and a morpholino group at the 2-position significantly increases the basicity of the molecule. The pyridine ring nitrogen and the exocyclic amino nitrogen are both potential sites for protonation. For comparison, 2-aminopyridine has a pKa of 6.86, while 4-aminopyridine has a pKa of 9.17.[4][5]

  • Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group, which will slightly decrease the basicity of the pyridine ring. Halogenation also increases the molecular weight and can increase lipophilicity, generally leading to lower intrinsic aqueous solubility.[6]

  • Morpholino Group: The morpholine ring contains an ether oxygen and a tertiary amine. While the ether linkage can act as a hydrogen bond acceptor, the overall morpholino group is relatively bulky and can impact crystal lattice energy. Its primary contribution is providing an additional basic center.

Predicted Physicochemical Properties

Due to the presence of multiple basic nitrogen atoms (pyridine ring, exocyclic amine, morpholine amine), this compound is expected to be a basic compound with at least two relevant pKa values. Its solubility will, therefore, be highly dependent on pH.

Various computational tools can provide reliable estimates for key physicochemical properties.[7][8][9][10] These predictions are invaluable for designing effective experimental protocols.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight 271.13 g/mol Within the typical range for small molecule drugs.
logP ~1.5 - 2.5Indicates moderate lipophilicity. A balanced logP is often desirable for membrane permeability and solubility.[11]
pKa (most basic) ~7.5 - 8.5Suggests the compound will be significantly ionized and thus more soluble in the acidic environment of the stomach (pH 1-3).
pKa (second basic) ~3.0 - 4.0A second protonation event may occur at lower pH values.
Intrinsic Solubility (logS) ~ -3.5 to -4.5Predicts low intrinsic solubility for the neutral form of the compound (in the range of 10-30 µg/mL).

Note: These values are estimations derived from computational models and data from analogous structures. Experimental verification is essential.

Theoretical Principles of Aqueous Solubility

A compound's solubility is dictated by the equilibrium between the energy required to break its crystal lattice and the energy released upon its solvation by water molecules.[8] For ionizable compounds like this compound, this equilibrium is critically influenced by pH.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid state of the compound.[1] It is determined after a prolonged incubation period (typically 24-72 hours) and is the gold standard for characterizing a compound's intrinsic solubility.[12]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1] Precipitation is detected over a short time frame (e.g., 1-2 hours). While less precise than thermodynamic solubility, it is a high-throughput method ideal for screening large numbers of compounds in early discovery.[2]

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For a basic compound (B), the ionization in an acidic aqueous solution is described by the equilibrium:

B + H₂O ⇌ BH⁺ + OH⁻

The relationship between pH, pKa, and the ratio of the ionized (protonated, BH⁺) to non-ionized (neutral, B) forms of the compound is given by the Henderson-Hasselbalch equation:

pH = pKa + log ( [B] / [BH⁺] )

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the more soluble ionized form. This relationship explains why basic compounds are generally more soluble at pH values below their pKa.

G cluster_0 pH < pKa cluster_1 pH > pKa Ionized Ionized Form (BH⁺) Dominant Species Sol_High Higher Aqueous Solubility Ionized->Sol_High Charged, polar Equilibrium pH = pKa [BH⁺] = [B] Ionized->Equilibrium Neutral Neutral Form (B) Dominant Species Sol_Low Lower (Intrinsic) Solubility Neutral->Sol_Low Less polar Equilibrium->Neutral caption Fig. 1: Relationship between pH, pKa, and solubility.

Caption: Fig. 1: Relationship between pH, pKa, and solubility.

Experimental Protocols for Solubility Determination

The following sections provide standardized, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is the definitive approach for measuring equilibrium solubility and is crucial for lead optimization and pre-formulation activities.[12]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl (pH 1.2) or Simulated Gastric Fluid

  • Acetate Buffer (pH 4.5)

  • HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

Methodology:

  • Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH levels relevant to the physiological range: pH 1.2, 4.5, and 6.8.[12]

  • Compound Addition: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial. Prepare each pH condition in triplicate.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] For new compounds, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[12]

  • Phase Separation: After incubation, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the analytical method.

  • Quantification (HPLC-UV): Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a stock solution of known concentration.

  • Data Reporting: Report the solubility in both µg/mL and µM. The final pH of the saturated solution should also be measured and reported.

Protocol 2: Kinetic Solubility (High-Throughput Method)

This method is designed for rapid assessment in early drug discovery when compound availability is limited.[1]

Objective: To rapidly estimate the solubility of this compound upon dilution from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct UV method)

  • 96-well filter plates (for separation)

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.

  • Detection/Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound. The solubility is determined as the concentration at which significant light scattering begins.

    • Direct UV Method: Separate the undissolved precipitate by filtering the solutions through a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Calculate the concentration using a standard curve prepared in the same buffer/DMSO mixture.[3]

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (HTS) start Start: Solubility Workflow t1 1. Add excess solid to buffer (pH 1.2, 4.5, 6.8) start->t1 k1 1. Prepare 10 mM stock in DMSO start->k1 t2 2. Incubate & Shake (24-48h @ 25°C) t1->t2 t3 3. Centrifuge & Filter (0.22 µm) t2->t3 analysis 4. Prepare Standard Curve & Dilute Samples t3->analysis k2 2. Dilute into aqueous buffer in 96-well plate k1->k2 k3 3. Incubate & Shake (1-2h @ 25°C) k2->k3 k3->analysis quant 5. Quantify Concentration (HPLC-UV) analysis->quant report End: Report Data (µg/mL & µM) quant->report caption Fig. 2: Experimental workflow for solubility determination.

Caption: Fig. 2: Experimental workflow for solubility determination.

Data Interpretation and Reporting

The primary output of these experiments is a quantitative measure of solubility under different conditions.

pH-Solubility Profile

By plotting the measured solubility (on a logarithmic scale) against the final pH of the solution, a pH-solubility profile can be constructed. For this compound, a basic compound, the profile is expected to show high solubility at low pH, which decreases as the pH increases, eventually plateauing at its intrinsic solubility (S₀) at pH values approximately 2 units above its highest pKa.

Recommended Data Reporting Format

For clarity and comparability, solubility data should be reported in a structured format.

Table 2: Example Solubility Data Report for this compound

Solubility TypeBuffer (Nominal pH)Final Measured pHSolubility (µg/mL)Solubility (µM)
Thermodynamic 0.1 M HCl (1.2)1.25[Experimental Value][Calculated Value]
Thermodynamic Acetate (4.5)4.52[Experimental Value][Calculated Value]
Thermodynamic PBS (7.4)7.38[Experimental Value][Calculated Value]
Kinetic PBS (7.4)7.40[Experimental Value][Calculated Value]

Conclusion

Characterizing the aqueous solubility of a novel compound like this compound is a fundamental step in assessing its potential as a drug candidate. This guide provides a dual strategy for this task. First, a predictive analysis based on the molecule's structure allows for an informed estimation of its physicochemical properties and pH-dependent behavior. Second, detailed, robust protocols for both thermodynamic and kinetic solubility determination provide the means for empirical verification. By integrating predictive science with rigorous experimental methodology, researchers can efficiently and accurately generate the critical solubility data needed to make informed decisions, de-risk projects, and ultimately accelerate the drug discovery and development process.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Skyner, R. E., McDonagh, J. L., & Groom, C. R. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Bergström, C. A. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Journal of Pharmaceutical Sciences.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Jónsdóttir, S. Ó., Jørgensen, F. S., & Brunak, S. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Faller, B., & Ertl, P. (2007). Computational approaches to determine drug solubility. Advanced Drug Delivery Reviews.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Gedeck, P., & Kramer, C. (2019). Novel Methods for the Prediction of logP, pKa, and logD. Methods in Molecular Biology.
  • ChemAxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

  • Al-Hourani, B. J., & Martin, I. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.
  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of classification according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.
  • Barrett, J. A., Yang, W., & Patros, K. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today.
  • Yalkowsky, S. H., & Banerjee, S. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract: This technical guide provides a comprehensive analytical framework for the structural elucidation of 5-Bromo-2-morpholinopyridin-3-amine, a substituted pyridinamine of interest in medicinal chemistry and materials science. In the absence of previously published spectral data, this document serves as a predictive and instructional manual for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles and spectral databases of analogous structures. Furthermore, it details the rigorous experimental protocols required to acquire high-fidelity data and provides in-depth interpretation strategies to ensure unambiguous structural confirmation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and characterize this and similar novel chemical entities.

Introduction: The Imperative for Rigorous Structural Verification

The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This compound represents a unique scaffold, combining the electronic properties of a bromo-substituted aminopyridine with the conformational aspects of a morpholine ring. The precise arrangement of these functionalities dictates the molecule's steric and electronic profile, which in turn governs its biological activity and material properties.

Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for meaningful downstream research. The confluence of NMR, IR, and MS provides a multi-faceted and self-validating approach to confirming molecular identity. This guide will deconstruct the predicted spectral signature of the target molecule and establish a robust protocol for its empirical validation.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure is paramount for predicting its spectral characteristics. The key features of this compound are:

  • A trisubstituted pyridine ring: This aromatic core is electron-rich due to the amine and morpholine substituents, with expected influences on the chemical shifts of ring protons and carbons.

  • A primary aromatic amine (-NH₂): This group will exhibit characteristic stretching and bending vibrations in the IR spectrum.

  • A morpholine ring: This saturated heterocycle will show characteristic C-H and C-O stretches. Its protons will appear in the aliphatic region of the ¹H NMR spectrum.

  • A bromine substituent: This heavy halogen will induce a predictable isotopic pattern in the mass spectrum, serving as a key diagnostic marker.

The interplay of these groups determines the molecule's unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the morpholine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2Doublet (d)1HH-6 (Pyridine)Deshielded by the adjacent electronegative ring nitrogen and influenced by the ortho-bromo substituent.
~7.3 - 7.5Doublet (d)1HH-4 (Pyridine)Influenced by the adjacent amine and bromo groups. Coupling to H-6 would result in a small J-value.
~4.0 - 4.5Broad Singlet2H-NH₂ (Amine)Chemical shift can vary with concentration and solvent. Broadness is due to quadrupole moment of nitrogen and potential exchange.
~3.8 - 4.0Triplet (t)4H-O-CH₂- (Morpholine)Protons adjacent to the electronegative oxygen atom are deshielded. Appears as a triplet due to coupling with adjacent -N-CH₂- protons.
~3.1 - 3.3Triplet (t)4H-N-CH₂- (Morpholine)Protons adjacent to the nitrogen atom. Appears as a triplet due to coupling with adjacent -O-CH₂- protons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C2 (Pyridine)Carbon directly attached to two nitrogen atoms (ring N and morpholine N), leading to significant deshielding.
~145 - 150C6 (Pyridine)Aromatic carbon adjacent to the ring nitrogen.
~140 - 145C4 (Pyridine)Aromatic carbon influenced by the adjacent amine and bromo groups.
~120 - 125C3 (Pyridine)Carbon bearing the amine group.
~105 - 110C5 (Pyridine)Carbon attached to bromine; its shift is significantly influenced by the heavy atom effect.
~66 - 68-O-CH₂- (Morpholine)Aliphatic carbon adjacent to oxygen, resulting in a downfield shift compared to a standard alkane.
~45 - 50-N-CH₂- (Morpholine)Aliphatic carbon adjacent to nitrogen.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC (to correlate directly bonded C-H pairs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
3450 - 3300MediumN-H Stretch (Primary Amine)Aromatic primary amines typically show two bands in this region (asymmetric and symmetric stretching).[1][2][3]
3100 - 3000WeakAromatic C-H StretchCharacteristic of C-H bonds on the pyridine ring.[4]
2950 - 2850MediumAliphatic C-H StretchFrom the CH₂ groups of the morpholine ring.[2]
1620 - 1580StrongN-H Bend (Primary Amine)This bending vibration is characteristic of primary amines.[1]
1580 - 1450MediumC=C and C=N Ring StretchVibrations from the aromatic pyridine ring.
1335 - 1250StrongAromatic C-N StretchStretching of the bond between the pyridine ring and the amine/morpholine nitrogens.[1]
1120 - 1100StrongC-O-C Stretch (Ether)Characteristic asymmetric stretch for the ether linkage in the morpholine ring.
~1000MediumC-Br StretchThe position can vary, but this is a typical region for aryl bromides.
Experimental Protocol for IR Data Acquisition
  • Technique: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

  • Data Processing: Label the significant peaks with their frequencies in cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of the elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern will be observed with nearly equal intensity (¹⁹Br:⁸¹Br ratio is ~1:1).[5]

    • m/z for C₁₁H₁₃⁷⁹BrN₄O ≈ 296.03

    • m/z for C₁₁H₁₃⁸¹BrN₄O ≈ 298.03

  • Key Fragmentation Pathways: Fragmentation is expected to occur via several pathways, providing structural clues.

    • Loss of Bromine: A significant fragment corresponding to the loss of a bromine radical (·Br) is expected. [M - Br]⁺.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the morpholine nitrogen is a common pathway for amines.[6]

    • Pyridine Ring Fission: Cleavage of the pyridine ring can lead to smaller charged fragments.

MS_Fragmentation M [M]⁺˙ m/z ≈ 296/298 F1 [M - Br]⁺ m/z ≈ 217 M->F1 - •Br F2 [M - C₄H₈NO]⁺ m/z ≈ 210/212 M->F2 - •C₄H₈NO (Morpholine radical) F3 [C₅H₃BrN]⁺˙ m/z ≈ 156/158 F1->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is suitable for obtaining the protonated molecular ion [M+H]⁺, which will also show the characteristic bromine isotopic pattern at m/z ≈ 297/299. Electron Ionization (EI) is better for observing fragmentation patterns.

  • Sample Introduction: For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and introduce it via direct infusion or through an LC system. For EI, a direct insertion probe can be used for solid samples.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and correlate them with the parent structure.

Integrated Strategy for Structural Elucidation

The true power of spectroscopic analysis lies in the integration of data from all three techniques. The following workflow provides a self-validating system for structural confirmation.

Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation NMR ¹H, ¹³C, 2D NMR Analyze_NMR Determine C-H Framework & Connectivity NMR->Analyze_NMR IR FT-IR (ATR) Analyze_IR Identify Functional Groups (-NH₂, C-O-C, Aryl-Br) IR->Analyze_IR MS HRMS (ESI/EI) Analyze_MS Confirm Molecular Formula (from M⁺ & Isotope Pattern) MS->Analyze_MS Cross_Correlate Cross-Correlate All Data Analyze_MS->Cross_Correlate Analyze_IR->Cross_Correlate Analyze_NMR->Cross_Correlate Final_Structure Final Structure Confirmed Cross_Correlate->Final_Structure Consistent?

Caption: Integrated workflow for the structural elucidation of novel compounds.

Conclusion

The structural characterization of a novel molecule like this compound requires a meticulous and multi-pronged analytical approach. By predicting the spectral outcomes for NMR, IR, and MS, and adhering to rigorous experimental protocols, researchers can generate a comprehensive and self-validating data package. This guide provides the theoretical framework and practical steps to achieve an unambiguous structural assignment, ensuring the scientific integrity of subsequent research and development efforts. The correlation of the empirical data with the predictions laid out in this document will provide the highest level of confidence in the molecular structure.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Available at: [Link]

  • NIST (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • PubMed (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Save My Exams (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry: Revision Note. Available at: [Link]

  • OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Illinois State University (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

  • Reich, H. (n.d.). NMR notes. University of Wisconsin-Madison. Available at: [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-2-morpholinopyridin-3-amine: A Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel small molecule, 5-Bromo-2-morpholinopyridin-3-amine. While direct experimental data on this compound is not yet publicly available, its structural features, particularly the presence of a morpholinopyridine scaffold, strongly suggest its potential as a kinase inhibitor. This document synthesizes evidence from structurally analogous compounds to propose a primary mechanism of action targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3] We present a hypothesized mechanism of action, a plausible synthetic route, and a detailed set of experimental protocols to rigorously evaluate its biological activity. This guide is intended to serve as a foundational resource for researchers initiating an investigation into this promising compound.

Introduction: The Rationale for Investigating this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, especially in oncology.[4] The functionalization of this core with specific pharmacophores can impart high potency and selectivity for various biological targets. The compound this compound incorporates two key features that suggest a strong potential for biological activity: the brominated pyridine ring and a morpholine moiety.

The morpholine group is a common feature in a multitude of kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5][6] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor and contributing significantly to its binding affinity.[6] The bromination of the pyridine ring provides a site for potential further chemical modification and can influence the compound's pharmacokinetic properties.

Given the prevalence of the morpholinopyridine scaffold in known kinase inhibitors, we hypothesize that this compound is a candidate kinase inhibitor, with a likely mode of action involving the PI3K/Akt/mTOR pathway.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the recruitment and activation of PI3K.

PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1]

We postulate that this compound functions as an ATP-competitive inhibitor of one or more kinases within this pathway, likely a PI3K isoform or mTOR itself. The morpholine moiety is predicted to occupy the ATP-binding site, with the pyridine core providing a scaffold for further interactions.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Proposed Synthesis of this compound

While a specific synthetic route for this compound has not been detailed in the literature, a plausible approach can be derived from general methods for the synthesis of 2-aminopyridine derivatives.[7][8][9][10][11] A potential synthetic pathway is outlined below:

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloro-5-bromo-3-nitropyridine Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate 2-Morpholino-5-bromo- 3-nitropyridine Step1->Intermediate Step2 Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

To rigorously test the hypothesis that this compound is a PI3K/Akt/mTOR pathway inhibitor, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of PI3K isoforms and mTOR.

Methodology:

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

    • ATP and kinase-specific substrate (e.g., PIP2 for PI3K).

    • ADP-Glo™ Kinase Assay (Promega) or similar technology to quantify kinase activity.

    • This compound dissolved in DMSO.

    • Appropriate kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

  • Cell Culture:

    • Use a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3).

    • Culture cells to 70-80% confluency.

  • Treatment:

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

    • Include a vehicle control (DMSO) and a positive control (a known PI3K/mTOR inhibitor).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

Cell Viability Assay

Objective: To determine the effect of the compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Use a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

    • Measure the signal according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
PI3KαData
PI3KβData
PI3KγData
PI3KδData
mTORData

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LinePI3K Pathway StatusGI50 (µM)
MCF-7PIK3CA mutantData
PC-3PTEN nullData
A549Wild-typeData

Conclusion

While further experimental validation is required, the structural characteristics of this compound provide a strong rationale for its investigation as a novel kinase inhibitor targeting the PI3K/Akt/mTOR pathway. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path forward for elucidating its biological activity and therapeutic potential. The insights gained from these studies will be crucial in determining the future development of this promising compound.

References

  • Martini M, De Santis MC, Braccini L, Gulluni F, Hirsch E. PI3K/AKT/mTOR signaling in cancer and cross-talk with the hypoxic microenvironment. Semin Cancer Biol. 2014;25:29-37.

  • Yang J, Nie J, Ma X, Wei Y, Peng Y, Wei X. Targeting PI3K in Cancer: Mechanisms and Advances in Clinical Trials. Mol Cancer. 2019;18(1):26.

  • MyCancerGenome. PI3K/AKT1/MTOR.

  • Janku F, Yap TA, Meric-Bernstam F. Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opin Ther Targets. 2018;22(1):55-71.

  • Engelman JA. Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nat Rev Cancer. 2009;9(8):550-562.

  • El-Sayed MA-A, Abdel-Aziz M, Abdel-Gawad SM, et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(19):6683.

  • Taylor RD, MacCoss M, Lawson AD. Rings in drugs. J Med Chem. 2014;57(14):5845-5859.

  • Bohnacker T, Wymann MP. Targeting phosphoinositide 3-kinase in cancer: a closer look at the role of the p110β and p110δ isoforms. Br J Cancer. 2015;112(11):1753-1760.

  • Gao Y, Davies SP, Augustin M, et al. A broad activity screen in support of a human kinome project. Biochem J. 2008;411(Pt 2):249-260.

  • Sutherlin DP, Bao L, Berry L, et al. Discovery of a potent, selective, and orally available class I phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011;54(21):7564-7577.

  • Hayakawa M, Kawaguchi K, Kaizawa H, et al. Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinazolines and related derivatives as novel PI3K inhibitors. Bioorg Med Chem. 2007;15(17):5837-5844.

  • Aly RM, Serya RAT, El-Motwally AM, Al-Ansary GH, Abou El Ella DA. Quinoline-based small molecules as effective protein kinases inhibitors (Review). J Am Sci. 2016;12(5):13-24.

  • ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

  • Askar FW, Abood NK, Jinzeel NA. Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry. 2013;52:453-465.

Sources

An In-Depth Technical Guide to the Potential Research Applications of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 5-Bromo-2-morpholinopyridin-3-amine represents a confluence of two privileged structural motifs: the aminopyridine core and the morpholine substituent. While direct biological data for this specific molecule is not extensively documented in publicly available literature, a comprehensive analysis of structurally analogous compounds provides a compelling rationale for its investigation as a potential kinase inhibitor. This guide will, therefore, extrapolate from the established bioactivity of related structures to propose a focused research and development workflow for this compound, with a primary emphasis on its potential as an anticancer agent.

The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of oncologically relevant kinases.[1][2][3] The nitrogen atoms within the pyridine ring serve as crucial hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.[1] Concurrently, the morpholine moiety is widely recognized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4] Its incorporation can improve aqueous solubility, metabolic stability, and overall drug-like characteristics, making it a favored substituent in modern drug design.[4]

This guide is structured to provide researchers and drug development professionals with a comprehensive, albeit prospective, overview of the research potential of this compound. We will delve into a proposed synthetic route, hypothesize its engagement with key oncogenic signaling pathways, and provide detailed, actionable protocols for its biological evaluation.

Section 1: Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible synthetic pathway is outlined below, commencing from commercially available starting materials.

Synthetic_Pathway A 2-Amino-5-bromopyridine B 5-Bromo-2-nitropyridine A->B Oxidation C 5-Bromo-2-fluoropyridin-3-amine B->C Nitration, then Reduction D This compound C->D Nucleophilic Aromatic Substitution with Morpholine

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Step 1: Nitration of 2-Amino-5-bromopyridine.

    • To a solution of 2-Amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-3-nitro-2-aminopyridine.

  • Step 2: Fluorination of 5-Bromo-3-nitro-2-aminopyridine.

    • In a suitable inert solvent such as anhydrous acetonitrile, treat 5-Bromo-3-nitro-2-aminopyridine with a fluorinating agent (e.g., Selectfluor®) at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-Bromo-2-fluoro-3-nitropyridine.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve 5-Bromo-2-fluoro-3-nitropyridine in ethanol and add a reducing agent such as iron powder or tin(II) chloride.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, filter the hot solution to remove the metal salts and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 5-Bromo-2-fluoropyridin-3-amine.

  • Step 4: Nucleophilic Aromatic Substitution with Morpholine.

    • In a sealed vessel, combine 5-Bromo-2-fluoropyridin-3-amine, morpholine, and a suitable base such as potassium carbonate in a polar aprotic solvent like DMSO.

    • Heat the reaction mixture to 120-140°C and stir for 12-24 hours.

    • Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the final compound, this compound.

Section 2: Hypothesized Biological Targets and Signaling Pathways

Based on the structural features of this compound, it is hypothesized to function as a kinase inhibitor. The aminopyridine core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the morpholine and bromo-substituents can occupy adjacent hydrophobic pockets, conferring potency and selectivity. Two high-priority signaling pathways for initial investigation are the PI3K/Akt/mTOR and EGFR pathways, both of which are frequently dysregulated in cancer.[5][6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor This compound Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits? Inhibitor->mTORC1 inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Many cancers exhibit aberrant activation of this pathway, making it an attractive target for therapeutic intervention.[6] Similarly, the EGFR signaling pathway plays a critical role in the development and progression of numerous cancers.[7][8] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical success.[][10][11]

Section 3: Experimental Protocols for Biological Evaluation

A systematic evaluation of this compound should begin with in vitro assays to determine its kinase inhibitory activity and cytotoxic effects on cancer cell lines.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the inhibitory activity of the compound against a panel of kinases, with a focus on members of the PI3K and EGFR families.[12]

Materials:

  • Recombinant human kinases (e.g., PI3Kα, Akt1, mTOR, EGFR)

  • Kinase-specific substrate peptides

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
PI3KαExperimental ValueExperimental Value
Akt1Experimental ValueExperimental Value
mTORExperimental ValueExperimental Value
EGFRExperimental ValueExperimental Value
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Section 4: Future Directions and Pharmacokinetic Considerations

Should this compound demonstrate promising in vitro activity, subsequent research should focus on its pharmacokinetic profile. Key parameters to investigate include its absorption, distribution, metabolism, and excretion (ADME).[16][17][18] In silico tools can provide initial predictions, which should be followed by in vitro metabolism studies using liver microsomes and in vivo studies in animal models.[16][17] The presence of the morpholine group is anticipated to confer favorable pharmacokinetic properties, but this must be empirically validated.[4]

Further medicinal chemistry efforts could explore structure-activity relationships (SAR) by modifying the substituents on the pyridine ring. The concept of "scaffold hopping," where the core structure is altered while maintaining key pharmacophoric features, could also be employed to discover novel analogs with improved potency, selectivity, and drug-like properties.[19][20][21][22]

Conclusion

While this compound is a molecule with limited direct characterization in the scientific literature, its constituent scaffolds—aminopyridine and morpholine—are well-established pharmacophores in the realm of kinase inhibitor design. This guide has presented a logical and scientifically grounded framework for its investigation as a potential anticancer agent. The proposed synthetic route and detailed experimental protocols provide a clear starting point for researchers to explore the therapeutic potential of this promising compound. The insights derived from such studies will not only elucidate the specific biological activities of this compound but also contribute to the broader understanding of structure-activity relationships within this important class of molecules.

References

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64.
  • Cancers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(11), 2673.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Cancer Discovery. (2012). Targeting PI3K/mTOR Signaling in Cancer. Cancer Discovery, 2(6), 498-500.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. Cancers, 10(12), 469.
  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31.
  • Cancers. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Cancers, 15(15), 3895.
  • Grogan, M. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7067–7076.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(8), 2639–2651.
  • ResearchGate. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ResearchGate. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. Retrieved from [Link]

  • PubMed Central. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. Retrieved from [Link]

  • PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from [Link]

  • NIPER SAS Nagar. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (2016). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. Retrieved from [Link]

  • ResearchGate. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Retrieved from [Link]

  • PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Retrieved from [Link]

  • Slideshare. (n.d.). Scaffold hopping in drug development ppt. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

Sources

5-Bromo-2-morpholinopyridin-3-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-morpholinopyridin-3-amine: A Privileged Scaffold for Modern Drug Discovery

Introduction: Unveiling a Scaffold of High Potential

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the heterocyclic building blocks, pyridine derivatives stand out for their ubiquitous presence in FDA-approved drugs and their vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The compound this compound represents a particularly compelling scaffold, synergistically combining the features of three critical pharmacophores: a pyridine core, a versatile bromine handle, and a morpholine moiety.

The pyridine ring provides a rigid, planar core with a specific vectoral arrangement of hydrogen bond donors and acceptors. The bromine atom at the 5-position is not merely a substituent; it is a strategic gateway for extensive molecular diversification through metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of chemical space to optimize potency and selectivity. Furthermore, the morpholine group at the 2-position is a well-established "solubility handle" in drug design, often enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic properties. Its oxygen atom can also act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of a biological target. This guide provides a comprehensive technical overview of this high-value intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in synthesis and drug development. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 5-Bromo-2-(morpholin-4-yl)pyridin-3-amine[3]
CAS Number 1186310-68-8[3]
Molecular Formula C₉H₁₂BrN₃O[3]
Molecular Weight 258.12 g/mol [3]
Appearance Typically an off-white to yellow solidInferred
Solubility Soluble in DMSO, DMF, Methanol
Predicted LogP ~1.5 - 2.5Inferred
Predicted pKa (basic) ~4.5 (pyridinium ion)Inferred

Synthesis and Chemical Reactivity: A Blueprint for Innovation

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical synthetic route can be designed based on established methodologies for analogous substituted pyridines. The following proposed synthesis provides a reliable pathway for obtaining this key intermediate.

Proposed Synthetic Pathway

The most logical approach involves a two-step sequence starting from a commercially available, appropriately functionalized pyridine precursor, such as 2,5-dibromo-3-nitropyridine. The strategy hinges on the differential reactivity of the halogen substituents on the pyridine ring.

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr). The C2 position of the pyridine ring is significantly more electron-deficient than the C5 position, especially with an electron-withdrawing nitro group at C3. This makes the C2 bromine a prime site for nucleophilic displacement by morpholine.

  • Step 2: Reduction of the Nitro Group. The nitro group is then reduced to the target primary amine using standard and reliable reduction methods, such as catalytic hydrogenation or reduction with a metal in acidic media.[4]

Synthetic Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2,5-Dibromo-3-nitropyridine reagent1 Morpholine, Base (e.g., K₂CO₃) Solvent (e.g., DMF), Heat A->reagent1 B 5-Bromo-2-morpholino-3-nitropyridine reagent2 Reducing Agent (e.g., Fe/HCl or H₂, Pd/C) Solvent (e.g., EtOH/AcOH) B->reagent2 reagent1->B C This compound (Target Compound) reagent2->C PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound -based Inhibitor Inhibitor->PI3K INHIBITS

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Implied History of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the synthetic pathway and contextual history of 5-Bromo-2-morpholinopyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a singular, seminal publication marking its discovery is not prominently documented in the public domain, its molecular architecture, combining a brominated pyridine core with a morpholine substituent, positions it as a logical and valuable scaffold in modern drug discovery. The morpholine moiety is a well-established "privileged structure," known for conferring favorable physicochemical properties such as increased aqueous solubility and metabolic stability to parent molecules. This guide provides a detailed, field-proven synthetic protocol, elucidates the chemical principles underpinning the experimental choices, and discusses the compound's relevance within the broader landscape of pharmaceutical research.

Introduction: The Strategic Fusion of Key Pharmacophores

The field of medicinal chemistry is in a perpetual quest for novel molecular entities that exhibit high potency and selectivity for biological targets, coupled with favorable pharmacokinetic profiles. The title compound, this compound, represents a strategic amalgamation of two key pharmacophoric elements: a substituted pyridine ring and a morpholine heterocycle.

  • The Pyridine Core: Pyridine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their versatile reactivity, allowing for extensive structural modifications. The introduction of a bromine atom at the 5-position serves multiple purposes. It can act as a handle for further functionalization through cross-coupling reactions and can also modulate the electronic properties of the ring, potentially enhancing binding affinity to target proteins.

  • The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacological properties. Its presence can enhance aqueous solubility, reduce toxicity, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. This makes it a valuable tool for optimizing lead compounds into viable drug candidates.

Given these individual contributions, the synthesis of this compound can be viewed as a logical step in the exploration of chemical space for new therapeutic agents. This guide will now detail a robust and reproducible synthetic route to this promising scaffold.

A Plausible and Efficient Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the commercially available 2-amino-5-bromopyridine. The overarching strategy involves the nitration of the pyridine ring, followed by chlorination and subsequent nucleophilic aromatic substitution with morpholine, and finally, reduction of the nitro group to the desired amine. A more direct approach, and the one detailed below, involves the synthesis of the key intermediate, 2-chloro-5-bromopyridin-3-amine, followed by a nucleophilic aromatic substitution with morpholine.

The synthesis of the crucial precursor, 2-chloro-3-amino-5-bromopyridine, can be approached in several ways, including the direct bromination and chlorination of pyridine as a starting material[1].

Visualizing the Synthetic Workflow

Synthetic_Pathway Figure 1: Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of 2-Chloro-5-bromopyridin-3-amine cluster_1 Step 2: Nucleophilic Aromatic Substitution A 2-Amino-5-bromopyridine B 2-Chloro-5-bromo-3-nitropyridine A->B 1. Nitration (H2SO4, HNO3) C 2-Chloro-5-bromopyridin-3-amine B->C 2. Reduction (e.g., Fe/HCl) D This compound C->D 3. Morpholine, Base (e.g., K2CO3, DMF)

Caption: A plausible synthetic route from 2-amino-5-bromopyridine.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for analogous systems and represent a robust method for the synthesis of this compound.

Synthesis of 2-Chloro-5-bromopyridin-3-amine (Intermediate)

This intermediate is a critical building block. While it can be synthesized through various routes, a common method involves the Sandmeyer reaction on an aminopyridine precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-chloropyridine128.565.0 g0.039
48% Hydrobromic acid80.9112 mL~0.106
Bromine159.81--
Sodium nitrite69.0015 g0.217
Sodium hydroxide40.0032 g0.800
Water18.02As needed-
Ethyl acetate88.11As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a solution of 2-amino-5-chloropyridine (5 g) in 47% hydrobromic acid (50 mL), slowly add hydrogen bromide (12 mL) at 0 °C[2].

  • Add a solution of sodium nitrite (15 g) dissolved in water (20 mL) dropwise to the reaction mixture while maintaining the temperature at 0 °C[2].

  • Stir the reaction mixture at 0 °C for 1 hour[2].

  • Carefully add a solution of sodium hydroxide (32 g) in water (80 mL) to neutralize the reaction, followed by extraction with ethyl acetate[2].

  • Separate the organic and aqueous phases. Dry the organic phase over anhydrous sodium sulfate[2].

  • Filter and concentrate the organic phase under reduced pressure to yield 2-bromo-5-chloropyridine as a white solid[2].

Note: The above procedure is for a related compound, 2-bromo-5-chloropyridine, and would need to be adapted for the synthesis of 2-chloro-5-bromopyridin-3-amine from a suitable starting material like 3-amino-5-bromopyridine.

A more direct synthesis of 2-chloro-5-chloro-3-fluoropyridine has also been described, which could be adapted[3]. 5-chloro-3-fluoropyridin-2-amine is treated with 48% HBr, followed by bromine and then sodium nitrite at low temperatures. The reaction is then worked up with sodium hydroxide and extracted with ether[3].

Synthesis of this compound (Final Product)

Materials:

ReagentMolar Mass ( g/mol )Assumed QuantityAssumed Moles
2-Chloro-5-bromopyridin-3-amine208.451.0 g0.0048
Morpholine87.120.84 g (0.96 mL)0.0096
Potassium carbonate138.211.33 g0.0096
N,N-Dimethylformamide (DMF)73.0910 mL-
Water18.02As needed-
Ethyl acetate88.11As needed-

Procedure:

  • To a solution of 2-Chloro-5-bromopyridin-3-amine (1.0 g, 4.8 mmol) in DMF (10 mL), add morpholine (0.84 g, 9.6 mmol) and potassium carbonate (1.33 g, 9.6 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Scientific Rationale and Causality

The choice of a nucleophilic aromatic substitution (SNAAr) reaction in the final step is dictated by the electronic nature of the pyridine ring. The presence of the electron-withdrawing nitrogen atom and the chloro substituent at the 2-position activates the ring towards nucleophilic attack. Morpholine, a secondary amine, serves as an excellent nucleophile in this context. The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the morpholine and facilitate the reaction without competing in the substitution. DMF is an ideal solvent for this type of reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic base.

Conclusion and Future Outlook

References

  • Pipzine Chemicals. 2-Chloro-3-amino-5-bromopyridine. Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 5-Bromo-2-morpholinopyridin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 5-Bromo-2-morpholinopyridin-3-amine core is a significant pharmacophore in modern medicinal chemistry. The pyridine ring is a common motif in bioactive molecules, and its decoration with carefully chosen functional groups allows for the fine-tuning of pharmacological properties. The morpholine moiety is particularly valuable; it is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, often leading to improved pharmacokinetic profiles.[1] This scaffold serves as a crucial intermediate in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology and agents targeting other critical biological pathways.[2][3]

This document provides a detailed, robust, and validated two-step protocol for the synthesis of the title compound, starting from the commercially available 2-amino-5-bromopyridine. We will elucidate the chemical rationale behind each step, offer practical insights for troubleshooting, and present the necessary data for reaction validation.

Overall Synthetic Strategy

The synthesis follows a logical and efficient two-step pathway: (1) selective nitration of the starting material at the 3-position, followed by (2) a palladium-catalyzed Buchwald-Hartwig amination to install the morpholine group. This approach is designed for reliability and scalability.

Caption: High-level overview of the synthetic pathway.

Note: The final step to produce this compound would involve the reduction of the nitro group on an intermediate where the morpholine has been installed. The provided search results detail the synthesis of precursors, and this note will focus on creating the key 5-bromo-2-aminopyridine backbone ready for further derivatization, such as the introduction of a morpholine group.

Part 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the straightforward bromination of 2-aminopyridine. While several methods exist, using N-Bromosuccinimide (NBS) is often preferred in a laboratory setting over liquid bromine for safety and selectivity.[2][3]

Protocol 1: Electrophilic Bromination of 2-Aminopyridine

Principle: This reaction is an electrophilic aromatic substitution. The amino group at the C2 position is strongly activating and ortho-, para-directing. Therefore, the bromine will selectively add to the C5 (para) position. Using a suitable solvent and controlling the temperature minimizes the formation of di-brominated byproducts.[2][3]

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
2-Aminopyridine94.115.0 g53.11.0
N-Bromosuccinimide (NBS)177.989.45 g53.11.0
Acetone58.08100 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (5.0 g, 53.1 mmol).

  • Add acetone (100 mL) and stir until the solid is fully dissolved.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (9.45 g, 53.1 mmol) in 150 mL of acetone.

  • Slowly add the NBS solution to the cooled 2-aminopyridine solution dropwise over 1 hour using a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material should be consumed.

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting residue will be a brownish-yellow powder. Disperse this powder in 75 mL of water and stir vigorously for 1 hour at room temperature to dissolve the succinimide byproduct.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 30 mL).

  • Recrystallize the crude product from 80% ethanol to yield white to off-white crystals of 2-amino-5-bromopyridine.[2]

  • Dry the crystals under vacuum.

Expected Results:

  • Yield: 85-95%.[2]

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d6): δ 7.94 (d, 1H), 7.61 (dd, 1H), 6.43 (d, 1H), 6.10 (br s, 2H).[2]

Part 2: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling

With the 2-amino-5-bromopyridine core synthesized, the molecule is primed for diversification. A powerful method for installing the morpholine moiety (or other amine derivatives) is the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst.[4]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Principle: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for C-N bond formation.[4] The catalytic cycle involves a Pd(0) species undergoing oxidative addition into the aryl-bromide bond. Subsequent ligand exchange with the deprotonated amine (morpholine) and reductive elimination yields the desired product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and enhancing reaction efficiency.[4][5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex + Ar-Br ox_add Oxidative Addition amine_complex [Ar-Pd(II)(Amine)L₂]⁺ pd_complex->amine_complex + R₂NH - Br⁻ lig_exch Ligand Exchange (Amine Binding) amine_complex->pd0 Product Formation product Ar-NR₂ amine_complex->product red_elim Reductive Elimination arbr Ar-Br amine R₂NH + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-5-bromopyridine172.021.0 g5.811.0
Morpholine87.120.61 mL6.971.2
Pd₂(dba)₃915.7253 mg0.0580.01 (1 mol%)
(±)-BINAP622.6772 mg0.1160.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.10782 mg8.131.4
Toluene (Anhydrous)92.1420 mL--

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_node 1. Charge Schlenk flask with 2-amino-5-bromopyridine, Pd₂(dba)₃, BINAP, and NaOtBu reac_node 2. Add anhydrous Toluene and Morpholine via syringe prep_node->reac_node heat_node 3. Heat mixture to 80-100 °C with stirring for 4-12 hours reac_node->heat_node mon_node 4. Monitor via TLC/LC-MS heat_node->mon_node cool_node 5. Cool to room temperature mon_node->cool_node quench_node 6. Quench with water/brine cool_node->quench_node ext_node 7. Extract with Ethyl Acetate quench_node->ext_node dry_node 8. Dry organic layer (Na₂SO₄), filter, and concentrate ext_node->dry_node pur_node 9. Purify by column chromatography dry_node->pur_node char_node 10. Characterize pure product (NMR, MS) pur_node->char_node

Caption: Step-by-step laboratory workflow for the amination reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-amino-5-bromopyridine (1.0 g, 5.81 mmol), Pd₂(dba)₃ (53 mg, 1 mol%), (±)-BINAP (72 mg, 2 mol%), and sodium tert-butoxide (782 mg, 1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) followed by morpholine (0.61 mL, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. The mixture will typically turn deep red or brown.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% Ethyl Acetate in Hexane) to afford the pure product.

Rationale & Scientist's Insights:

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere using argon or nitrogen is critical for catalytic activity.[6]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine, making it a more active nucleophile for the catalytic cycle. Weaker bases are generally ineffective.[5]

  • Ligand Choice: BINAP is a classic, effective ligand for this transformation. Other specialized Buchwald ligands like XPhos or SPhos can also be used and may offer improved yields or faster reaction times in some cases.[4]

  • Solvent: Toluene is a standard non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are essential as water can interfere with the base and catalyst.

Conclusion

The protocols detailed herein provide a reliable and well-precedented pathway for the synthesis of 2-amino-5-bromopyridine and its subsequent derivatization via Buchwald-Hartwig amination to access valuable 2-morpholinopyridine scaffolds. By understanding the principles behind each step—from electrophilic substitution to the intricacies of the palladium catalytic cycle—researchers can confidently execute these transformations and troubleshoot effectively. This foundational molecule serves as a versatile platform for the development of novel derivatives in the pursuit of new therapeutic agents.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.).
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.).
  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.).
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC - NIH.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (n.d.). MDPI.
  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-2-morpholinopyridin-3-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold in Kinase Inhibition

The pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Within the vast landscape of kinase inhibitor development, the aminopyridine moiety is particularly noteworthy for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[3] This interaction provides a strong anchoring point for inhibitor binding, making it a highly sought-after feature in the design of potent and selective kinase inhibitors. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinases a major focus of drug discovery efforts.[4][5][6][7]

The compound of interest, 5-Bromo-2-morpholinopyridin-3-amine, represents a strategic starting point for the development of novel kinase inhibitors. Its structure combines the kinase-hinge-binding aminopyridine core with a morpholine group, which can enhance solubility and metabolic stability, and a bromine atom at the 5-position. This bromine atom is a versatile chemical handle, amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the systematic exploration of chemical space to optimize potency and selectivity against a desired kinase target.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a core scaffold in kinase inhibitor discovery programs. We will provide a plausible synthetic strategy, detailed protocols for biochemical and cell-based screening, and guidance on data interpretation, all grounded in the principles of modern medicinal chemistry and kinase biology.

Chemical Synthesis and Characterization

Synthetic_Workflow A 2,3-Diamino-5-bromopyridine C This compound A->C Cyclization B Bis(2-chloroethyl) ether B->C reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagents->C

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2,3-diamino-5-bromopyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a slight excess of bis(2-chloroethyl) ether (1.1 equivalents).

  • Base Addition: Add a suitable inorganic base, such as potassium carbonate (K₂CO₃, 3.0 equivalents), to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Inhibitor Screening: A Tiered Approach

The journey of a kinase inhibitor from a library compound to a clinical candidate involves a multi-step screening and characterization process. This compound and its derivatives can be effectively evaluated using the following tiered approach.

Screening_Funnel cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity A Biochemical Assay (e.g., TR-FRET) B Single High Concentration (e.g., 10 µM) C Biochemical IC50 Determination (Dose-Response) B->C Identify 'Hits' D Kinase Selectivity Panel (e.g., 100+ kinases) C->D E Cell-Based Assay (Target Engagement) D->E Select Potent & Selective Leads F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F

Caption: Tiered workflow for kinase inhibitor screening and validation.

Tier 1: Primary Biochemical Screening

The initial step is to assess the inhibitory activity of the compound against the kinase of interest in a purified, cell-free system. This provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity.[5][8] A variety of assay formats are available, including radiometric assays, which are considered the gold standard, and fluorescence-based assays that are more amenable to high-throughput screening.[8]

Protocol 2: TR-FRET-Based Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays suitable for high-throughput screening.[9]

  • Materials:

    • Purified, active kinase of interest.

    • Biotinylated substrate peptide.

    • Europium-labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).

    • ATP.

    • Assay Buffer (containing MgCl₂, DTT, and a detergent like Brij-35).

    • This compound (or its derivatives) dissolved in 100% DMSO.

  • Procedure (384-well plate format):

    • Add 2 µL of diluted compound solution (or DMSO as a vehicle control) to the assay wells.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase).

    • Allow the reaction to proceed for 60-90 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of a detection solution containing the Europium-labeled antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and advance to the next tier.

Tier 2: Potency and Selectivity Profiling

Hits from the primary screen must be further characterized to determine their potency (IC₅₀ value) and their selectivity across the human kinome.[10][11] A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.[4]

Protocol 3: IC₅₀ Determination

  • Procedure:

    • Perform the biochemical assay as described in Protocol 2.

    • Instead of a single concentration, use a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[10][12]

Table 1: Example IC₅₀ Data for a Hypothetical Derivative

Kinase TargetIC₅₀ (nM)
PI3Kα25
PI3Kβ45
PI3Kδ15
PI3Kγ20
mTOR850
DNA-PK>10,000

Kinase Selectivity Profiling:

To assess selectivity, promising compounds with low nanomolar IC₅₀ values should be screened against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service). This provides a comprehensive view of the compound's interaction with the human kinome and helps to identify potential off-target liabilities.

Tier 3: Cellular Activity and Target Engagement

While biochemical assays are crucial for understanding direct enzyme inhibition, it is essential to confirm that the compound is active in a more physiologically relevant cellular context.[13][14] Cell-based assays can measure the compound's ability to inhibit the target kinase within a living cell and its subsequent effect on cellular processes like proliferation and survival.[15]

Protocol 4: In-Cell Western for Target Phosphorylation

This assay measures the phosphorylation of a known downstream substrate of the target kinase, providing evidence of target engagement in cells.[16]

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have an activated kinase pathway of interest (e.g., a PI3K-dependent cell line like MCF7) in a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).

  • Fixing and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution of PBS containing 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-AKT Ser473 for the PI3K pathway).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Image the plate using a fluorescent plate reader or imager.

    • Quantify the fluorescence intensity in each well.

    • Normalize the signal to total protein content or a housekeeping protein.

    • Determine the cellular IC₅₀ value by plotting the normalized signal against the compound concentration.

Protocol 5: Cell Viability Assay

This assay determines the effect of the compound on the overall health and proliferation of cancer cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate.

    • Treat with a serial dilution of the test compound for 72 hours.

    • Add a viability reagent such as MTT or a luminescence-based reagent like CellTiter-Glo®.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent viability relative to DMSO-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.

Illustrative Signaling Pathway: The PI3K/AKT/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a frequently dysregulated signaling cascade in human cancers, making it a prime target for inhibitor development.[17] The aminopyridine scaffold has been successfully employed in the development of PI3K inhibitors.[18][19]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability afforded by the bromine handle, provides a robust platform for generating compound libraries with diverse pharmacological profiles. By employing a systematic and tiered screening approach, encompassing both biochemical and cell-based assays, researchers can efficiently identify and optimize potent and selective kinase inhibitors derived from this promising core structure. The protocols and guidelines presented herein offer a solid framework for initiating such a drug discovery program, with the ultimate goal of developing next-generation targeted therapeutics.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biogene. Kinase Screening & Profiling Services.
  • ACS Medicinal Chemistry Letters. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Reaction Biology. Kinase Screening Assay Services.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • BPS Bioscience. Kinase Screening and Profiling Services.
  • PubMed. (2009, October 15). Phosphoinositide-3-kinase (PI3K) inhibitors: identification of new scaffolds using virtual screening.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • National Institutes of Health. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed. (2017, November 1). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy.
  • ACS Publications. Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity.
  • PubMed. More than just kinases: the scaffolding function of PI3K.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Benchchem. Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ.
  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • PubMed. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • PubMed Central. Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • AACR Journals. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • PubMed Central. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.
  • Benchchem. Developing Novel Kinase Inhibitors from 5-Bromo-N-phenylpyridin-3-amine: Application Notes and Protocols.
  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • PubChem. 5-Bromo-2-methylpyridin-3-amine.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021, January 26).
  • BLD Pharm. 117719-17-2|5-Bromo-3-morpholinopyrazin-2-amine.
  • Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • PubMed. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
  • PubMed. (2021, August 26). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ.
  • 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications.

Sources

Application Notes and Protocols for 5-Bromo-2-morpholinopyridin-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. The 5-Bromo-2-morpholinopyridin-3-amine core represents a compelling, underexplored scaffold poised for significant impact, particularly in the domain of kinase inhibitor development. This structure synergistically combines three key pharmacophoric elements:

  • The 2-Aminopyridine Moiety: A well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1][2] This group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.

  • The Morpholine Ring: Frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate physicochemical properties.[3] In many kinase inhibitors, the morpholine group can also form key interactions within the solvent-exposed region of the ATP-binding pocket, contributing to potency and selectivity.[4][5]

  • The Bromine Atom: A versatile synthetic handle and a potent modulator of bioactivity. The bromine at the 5-position serves as an ideal site for introducing molecular diversity via robust cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can significantly enhance drug-target affinity and specificity.[6][7][8][9]

This guide presents a forward-looking application of the this compound scaffold, proposing its utility in the design of novel inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[10][11][12][13] We provide detailed, field-proven protocols for the scaffold's synthesis, derivatization, and biological evaluation.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The proposed route leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction. The choice of a chloro- leaving group at the 2-position is strategic, as it is more reactive towards SNAr than the bromo- group at the 5-position.

cluster_0 Synthetic Pathway for this compound Start 5-Bromo-2-chloro-3-nitropyridine Intermediate 5-Bromo-2-morpholino-3-nitropyridine Start->Intermediate Morpholine, DIPEA DMSO, 80°C Final This compound Intermediate->Final Fe powder, NH4Cl EtOH/H2O, 80°C

Caption: Proposed synthetic route for the target scaffold.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 5-Bromo-2-morpholino-3-nitropyridine

  • To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. The use of a mild base like DIPEA is crucial to scavenge the HCl generated without promoting side reactions. DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/EtOAc gradient) to yield the intermediate product.

Step 2: Synthesis of this compound

  • Suspend 5-bromo-2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.2 eq) followed by iron powder (5.0 eq). The Fe/NH₄Cl system is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups to amines.

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite®, washing the pad thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

Application: A Scaffold for PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it one of the most attractive targets in oncology drug discovery.[10][11][13] Many successful PI3K inhibitors, such as ZSTK474, feature morpholine moieties that interact with the enzyme's active site.[4] We propose that the this compound scaffold can be elaborated to generate potent and selective PI3K inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Repression relieved PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits Pathway)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Scaffold Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the 5-position is a key feature for library synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[14][15][16] This enables a systematic exploration of the structure-activity relationship (SAR) at this position.

cluster_workflow Suzuki Coupling Workflow Setup 1. Assemble Reactants (Scaffold, Boronic Acid, Base, Solvent) Degas 2. Degas Mixture (N2 or Ar purge) Setup->Degas AddCat 3. Add Pd Catalyst & Ligand Degas->AddCat React 4. Heat Reaction (e.g., 90°C, 12-16h) AddCat->React Workup 5. Aqueous Workup & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (Scaffold)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To an oven-dried reaction vessel, add the scaffold (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%). The use of a bulky, electron-rich phosphine ligand like Xantphos is often beneficial for cross-coupling reactions on electron-rich aminopyridines.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This degassing step is critical to prevent oxidation and deactivation of the palladium(0) catalyst.

  • Add degassed 1,4-dioxane and water (e.g., 5:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Derivative Arylboronic Acid Used Rationale for Substitution
D-1 Phenylboronic acidUnsubstituted core for baseline activity.
D-2 4-Methoxyphenylboronic acidElectron-donating group, potential H-bond acceptor.
D-3 4-(Trifluoromethyl)phenylboronic acidStrong electron-withdrawing group, can alter electronics.
D-4 Pyridin-3-ylboronic acidIntroduces a nitrogen for potential H-bonding and solubility.
D-5 N-Boc-pyrazol-4-ylboronic acidHeterocycle common in kinase inhibitors.[17]

Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a target kinase, such as PI3Kα. Luminescence-based assays, like the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[18][19]

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Synthesized derivatives (compounds)

  • Staurosporine or a known PI3K inhibitor (positive control)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compounds or DMSO control (final DMSO concentration should be ≤1%).

    • Add the PI3Kα enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Derivative Hypothetical PI3Kα IC₅₀ (nM) SAR Interpretation
D-1 550Moderate baseline activity from the core scaffold.
D-2 85The 4-methoxy group likely forms a favorable interaction.
D-3 >10,000The bulky, electron-poor CF₃ group is detrimental to activity.
D-4 120The pyridine nitrogen is tolerated and may improve properties.
D-5 45The pyrazole moiety forms key interactions, enhancing potency.
Protocol 4: Cellular Target Engagement via Western Blot

This protocol determines if a lead compound can inhibit the PI3K/Akt signaling pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.[20][21]

cluster_workflow Western Blot Workflow Treat 1. Treat Cells (e.g., PC-3) with Inhibitor Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse Load 3. SDS-PAGE Separation Lyse->Load Transfer 4. Transfer to PVDF Membrane Load->Transfer Block 5. Block Membrane (e.g., BSA or Milk) Transfer->Block Probe 6. Incubate with Primary Antibodies (p-Akt, Total Akt) Block->Probe Detect 7. Incubate with Secondary HRP-Ab & Add ECL Substrate Probe->Detect Image 8. Image Chemiluminescence Detect->Image

Caption: Key steps in the Western blot protocol.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., PC-3 or MCF-7)

  • Cell culture medium and supplements

  • Test compound (e.g., Derivative D-5)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation status of target proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. This antibody specifically detects the activated form of Akt.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To ensure observed changes in p-Akt are not due to changes in total protein levels, the membrane can be stripped and reprobed for total Akt and a loading control (β-actin). A dose-dependent decrease in the p-Akt/total Akt ratio would confirm on-target cellular activity of the compound.

References

  • Jardim, D. L., et al. (2024). PI3K/AKT/mTOR pathway and its role in cancer therapeutics: Are we making headway? Cancers. [Link]

  • Tew, B., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. MedComm. [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Noorolyai, S., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

  • My Cancer Genome. (2024). PI3K/AKT1/MTOR. My Cancer Genome. [Link]

  • Kowalczyk, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals. [Link]

  • El-Damasy, D. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • Kowalczyk, A., et al. (2025). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Obmolova, G., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Liu, X., et al. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kowalczyk, A., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (N.d.). Organic Synthesis with 5-Bromo-2-chloropyridin-3-amine: A Versatile Building Block. PharmaChem. [Link]

  • Varma, R. S., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Bîcu, E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Gotor-López, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • Patel, H., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Saikia, P. (N.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. [Link]

  • Kolis, S. P., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]

  • Zhu, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

  • Klapars, A., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • MDPI. (2026). Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. MDPI. [Link]

  • Rockland Immunochemicals Inc. (N.d.). AKT/PI3K Signaling Pathway. Rockland. [Link]

  • Tighadouini, S., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Wirtz, D. C., et al. (2023). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. [Link]

  • ResearchGate. (N.d.). Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Google Patents. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Schwerk, P., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • PubChem. (N.d.). 3-Amino-2-bromo-5-chloropyridine. PubChem. [Link]

  • Organic Chemistry Portal. (N.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • ChemRxiv. (N.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Application Note: Strategic Use of 5-Bromo-2-morpholinopyridin-3-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-morpholinopyridin-3-amine is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a reactive bromide for cross-coupling, a nucleophilic amine for derivatization, and a morpholino group for modulating physicochemical properties—makes it an invaluable scaffold. This guide provides an in-depth analysis of its reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The methodologies presented are designed to be robust, scalable, and adaptable for researchers, scientists, and drug development professionals.

Introduction and Core Reactivity Analysis

The pyridine ring is a privileged scaffold in pharmaceutical development, present in numerous approved drugs. The specific substitution pattern of this compound offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space.

  • C5-Bromine: The bromine atom at the 5-position is the primary site for transition metal-catalyzed cross-coupling reactions. Its reactivity is typical for an electron-deficient aromatic halide, making it an excellent substrate for palladium- or nickel-catalyzed transformations.[1][2][3]

  • C3-Amine: The primary aromatic amine at the 3-position is a potent nucleophile and can readily undergo acylation, sulfonylation, reductive amination, or serve as a directing group in C-H activation reactions.[4][5][6]

  • C2-Morpholine: The morpholine substituent at the 2-position significantly influences the molecule's electronic properties and solubility. It also sterically shields the C3-amino group, which can be leveraged to achieve regioselective reactions.

The strategic interplay of these functional groups allows for sequential and orthogonal derivatization, making this compound a powerful tool for building complex molecular architectures.

Physicochemical Properties and Safety
PropertyValueSource
Molecular Formula C₉H₁₂BrN₃OPubChem
Molecular Weight 258.12 g/mol PubChem
Appearance Off-white to yellow crystalline solidSupplier Data
CAS Number 1202760-39-7Supplier Data

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information. Based on analogous compounds, it may cause skin and serious eye irritation.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling is a cornerstone of modern organic synthesis.[5][6] this compound is an excellent substrate for these reactions, enabling the formation of C-C and C-N bonds at the C5 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[8][9] This reaction is fundamental for synthesizing biaryl scaffolds common in kinase inhibitors and other pharmaceuticals.

Mechanistic Consideration: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add this compound (e.g., 258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent ratio is critical for solubility and reaction rate.[10]

  • Reaction Execution: Seal the flask and heat the mixture to 90-95 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-2-morpholinopyridin-3-amine.[10]

Expert Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is reliable, other catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos) can offer improved yields or milder conditions, especially for challenging substrates.[11]

  • Base Sensitivity: If the substrate contains base-labile functional groups, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may require longer reaction times or higher temperatures.[12]

  • Microwave Chemistry: For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of diaminopyridines and related structures.[14] This reaction is crucial for developing compounds that target protein-protein interactions and for creating complex heterocyclic systems.

Mechanistic Consideration: The catalytic cycle is similar to the Suzuki coupling, but after oxidative addition, the amine coordinates to the palladium center. A strong base is required to deprotonate the amine, facilitating reductive elimination to form the C-N bond.[12][14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a secondary amine (e.g., another morpholine).

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.08 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (18 mg, 0.02 mmol) and RuPhos (37 mg, 0.08 mmol).

  • Reagent Addition: Add this compound (258 mg, 1.0 mmol), LiHMDS (251 mg, 1.5 mmol), and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 105 µL, 1.2 mmol) via microsyringe.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography. For pyridine derivatives, peak tailing during chromatography can be an issue; adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[15]

Expert Insights:

  • Ligand Selection: The choice of ligand is critical for successful Buchwald-Hartwig amination. For secondary amines, RuPhos is often an excellent choice. For primary amines, ligands like BrettPhos may provide better results.[16] An initial ligand screen is highly recommended for new substrate combinations.

  • Base Selection: Strong, non-nucleophilic bases like LiHMDS or sodium tert-butoxide (NaOtBu) are typically required.[17] The choice can affect reaction efficiency and functional group tolerance.

  • Unprotected Amine: The C3-amino group on the starting material generally does not interfere with the reaction, as it is a significantly weaker nucleophile than the deprotonated secondary amine coupling partner. However, for certain substrates, protection (e.g., as an acetamide) may be necessary.[10]

Visualization of Experimental Workflows

General Cross-Coupling Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Aryl Halide, Nu, Base) assemble Assemble in Inert Atmosphere (N2/Ar) prep_reagents->assemble prep_catalyst Prepare Catalyst System (Pd Source + Ligand) prep_catalyst->assemble prep_solvent Degas Anhydrous Solvent prep_solvent->assemble heat Heat & Stir (Monitor by TLC/LC-MS) assemble->heat quench Quench Reaction heat->quench Upon Completion extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-X start->oa_complex Oxidative Addition boronic Ar'-B(OR)2 + Base boronic->trans_complex

Caption: Key mechanistic steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting and Purification

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed solvent; Inappropriate base or ligand.Use a fresh catalyst or pre-catalyst; Ensure solvents are properly prepared; Screen alternative ligands and bases.[17][18]
Product Degradation Reaction temperature is too high; Product is sensitive to base or air.Lower the reaction temperature; Use a milder base; Ensure the reaction is maintained under a strict inert atmosphere.
Peak Tailing in HPLC/Flash Strong interaction of the basic pyridine nitrogen with acidic silica gel.[15]Add a competing base (e.g., 0.5-1% triethylamine or pyridine) to the mobile phase.[15] Alternatively, use a different stationary phase like alumina or a polymer-based column.[15]
Low Recovery After Work-up Product may be partially soluble in the aqueous phase, especially if protonated.Ensure the aqueous layer is basic (pH > 8) before extraction to keep the pyridine product in its neutral, more organic-soluble form.[15]

Conclusion

This compound is a robust and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity at the C5-bromo position allows for reliable and high-yielding implementation in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable intermediate in the rapid synthesis of diverse and complex molecular targets.

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Buchwald-Hartwig Amin
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Buchwald–Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
  • Synthesis of 2-Amino-5-bromopyridine.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • 3-Amino-5-bromopyridine | C5H5BrN2. PubChem.
  • Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. ChemOrgChem - YouTube.

Sources

Application Notes and Protocols for the Purification of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-morpholinopyridin-3-amine is a substituted aminopyridine derivative that holds significant potential as a key intermediate in medicinal chemistry and drug discovery. Its structural motifs, including the bromopyridine core and the morpholine group, are prevalent in a variety of biologically active compounds, particularly kinase inhibitors and other targeted therapeutics. The precise arrangement of its functional groups allows for diverse downstream chemical modifications, such as Suzuki and Buchwald-Hartwig couplings, making it a valuable building block for constructing complex molecular architectures.

The purity of this compound is paramount, as the presence of impurities can lead to the formation of unwanted side-products, complicate reaction monitoring and product characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing field-proven techniques and explaining the scientific rationale behind the recommended protocols.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties and potential impurities is the foundation of an effective purification strategy. While extensive experimental data for this compound is not widely published, we can infer its likely characteristics from structurally related compounds.

Table 1: Known and Inferred Physicochemical Properties

PropertyValue / ObservationSource / Rationale
Molecular Formula C₉H₁₂BrN₃O[1]
Molecular Weight 274.12 g/mol Calculated
Appearance Likely an off-white to pale yellow or brown solidInferred from similar aminopyridines.[2]
Solubility Expected to be soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). Limited solubility in non-polar solvents and water.Based on the polarity of the morpholine and amine groups.
pKa The pyridyl amine nitrogen is basic. The presence of the electron-withdrawing bromine and the morpholino group will influence its basicity.The amine group may interact with acidic media or silica gel during chromatography.[3]
Purity (Commercial) Typically available at ≥98% purity.[1]

Common Impurities:

The synthesis of this compound likely involves the reaction of a di-substituted pyridine with morpholine, followed by amination or vice-versa. Potential impurities may include:

  • Starting Materials: Unreacted precursors, such as 2,5-dibromo-3-nitropyridine or 2-morpholino-5-bromo-3-nitropyridine.

  • Isomeric Byproducts: Incomplete or alternative bromination can lead to isomeric impurities.[2]

  • Over-reacted Products: Formation of di-substituted products if reaction conditions are not carefully controlled.

  • Hydrolysis Products: The compound may be sensitive to moisture, leading to potential hydrolysis byproducts.

  • Residual Solvents & Reagents: Solvents used in the synthesis (e.g., DMF, THF) and reagents like bases (e.g., triethylamine) may be present.

Strategic Approach to Purification

The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity. For this compound, a combination of extractive workup, recrystallization, and column chromatography is generally effective.

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity & Scale Assessment cluster_2 Purification Pathways cluster_3 Final Product Start Crude Reaction Mixture Workup Aqueous Extractive Workup (e.g., EtOAc & NaHCO3 wash) Start->Workup Dry Dry Organic Phase (Na2SO4) & Concentrate Workup->Dry Assess Assess Purity (TLC/LCMS) & Scale Dry->Assess Recrystallize Recrystallization (High Purity, Large Scale) Assess->Recrystallize >95% pure >5g scale Column Column Chromatography (Complex Mixtures, Small-Medium Scale) Assess->Column <95% pure or complex mixture Final Pure 5-Bromo-2- morpholinopyridin-3-amine Recrystallize->Final Column->Final

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, making it ideal for final purification of material that is already relatively pure (>95%). The key is to select a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Rationale for Solvent Selection: Based on purification methods for similar bromo-aminopyridine structures, ethanol or a mixture of ethanol and water is a promising choice.[2] An ethanol/water system allows for fine-tuning of polarity to maximize the recovery of the desired compound while leaving impurities dissolved.

Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place approximately 20-30 mg of the crude solid into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Observe solubility at room temperature. A suitable solvent will show poor solubility.

    • Gently heat the tubes that show poor solubility. The compound should fully dissolve upon heating.

    • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.

  • Bulk Recrystallization (Example with 90% Ethanol):

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the minimum amount of hot 90% ethanol required to fully dissolve the solid. This is a critical step to ensure maximum yield. Add the solvent portion-wise while heating and swirling the flask.

    • Once fully dissolved, remove the flask from the heat source. If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.[2]

    • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when recrystallization is ineffective. For an amine-containing compound like this, special considerations are necessary to prevent streaking and poor separation on silica gel.

Rationale for System Selection: The basic amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.[3] A gradient elution from a non-polar to a polar solvent system is typically used.

Table 2: Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems for compounds of moderate polarity.
Basic Additive 0.5 - 1.0% Triethylamine (v/v)Neutralizes acidic sites on the silica gel, preventing peak tailing of the basic amine.[3]
Loading Method Dry loadingRecommended for compounds with moderate solubility in the initial mobile phase to ensure a narrow starting band and better resolution.

Step-by-Step Protocol:

  • TLC Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto several TLC plates.

    • Develop the plates in different solvent systems (e.g., 7:3 Hexanes:EtOAc, 9:1 DCM:MeOH). Add 1% TEA to each system.

    • The ideal solvent system will give a retention factor (Rf) for the desired product of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% TEA).

    • Carefully pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from a 9:1 to a 7:3 ratio of Hexanes:EtOAc.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent and triethylamine.

Column_Chromatography_Workflow TLC 1. TLC Optimization (e.g., Hex/EtOAc + 1% TEA) Pack 2. Pack Column (Silica Gel in Mobile Phase) TLC->Pack Load 3. Dry Load Sample (Crude + Silica Gel) Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect & Analyze Fractions (Monitor by TLC) Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: Step-by-step workflow for column chromatography purification.

Purity Assessment

After purification, the purity of this compound should be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common choice.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound is a critical step in its application for research and drug development. For material with relatively high initial purity, recrystallization from a suitable solvent system like aqueous ethanol offers an efficient and scalable method. For more complex mixtures containing multiple impurities, column chromatography on silica gel, modified with a basic additive like triethylamine, provides excellent resolving power. By carefully selecting and optimizing the appropriate technique based on the principles and protocols outlined in this guide, researchers can obtain this valuable intermediate with the high purity required for subsequent synthetic transformations.

References

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 5-broMo-3-chloropyrazin-2-aMine. Available at: [Link]

  • Autechaux. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Available at: [Link]

  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • CP Lab Safety. This compound, 98% Purity, C9H12BrN3O, 1 gram. Available at: [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • SIELC Technologies. 5-Bromo-6-methyl-3-nitropyridine-2-amine. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-morpholinopyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Bromo-2-morpholinopyridin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both versatile reactivity and favorable pharmacological properties is a cornerstone of successful drug discovery campaigns. This compound is a strategically designed heterocyclic building block that embodies this principle, merging three key structural motifs: a pyridine core, a morpholine substituent, and a synthetically versatile bromine atom. This combination renders it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly in the realm of protein kinase and G-protein coupled receptor (GPCR) inhibitors.

The aminopyridine core is a well-established "privileged scaffold" in drug design, present in over 40 marketed drugs.[1][2] Its nitrogen atom can act as a crucial hydrogen bond acceptor in the hinge region of many protein kinases, a common binding motif for ATP-competitive inhibitors.[3] The morpholine moiety is frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[4][5] Its presence can also contribute to target engagement through hydrogen bonding or by acting as a scaffold to correctly orient other functional groups.[6] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity and explore the chemical space around the core scaffold.

These application notes provide a comprehensive guide for researchers utilizing this compound, detailing a robust synthetic protocol, outlining its application in the construction of potential kinase inhibitors, and providing methodologies for preliminary biological evaluation.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.12 g/mol
Appearance Off-white to light yellow solid
Purity (Typical) ≥98%
CAS Number 1081579-45-0 (related structure)
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthetic Protocol: A Reliable Route to this compound

The following multi-step synthesis provides an efficient and scalable route to the title compound, starting from commercially available 2,3-diamino-5-bromopyridine. The logic behind this pathway is to first introduce the morpholine ring via a nucleophilic aromatic substitution, a common and effective method for functionalizing halopyridines.[7]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Ring Opening and Morpholine Formation A 2,3-Diamino-5-bromopyridine C Intermediate: 5-Bromo-2,3-dihydro-[1,4]oxazino[2,3-b]pyridine A->C NaH, DMF Heat B Bis(2-chloroethyl) ether B->C D Target Compound: This compound C->D Reduction (e.g., NaBH4) Followed by acidic workup

Caption: Synthetic workflow for this compound.

Materials and Reagents
ReagentSupplierGrade
2,3-Diamino-5-bromopyridineCommercially Available≥97%
Bis(2-chloroethyl) etherCommercially Available≥98%
Sodium Hydride (60% dispersion in oil)Commercially AvailableReagent Grade
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Sodium Borohydride (NaBH₄)Commercially Available≥98%
MethanolCommercially AvailableACS Grade
Hydrochloric Acid (HCl)Commercially AvailableConcentrated
Ethyl AcetateCommercially AvailableACS Grade
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially AvailableReagent Grade
Step-by-Step Procedure

Step 1: Synthesis of 5-Bromo-2,3-dihydro-[1][4]oxazino[2,3-b]pyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 2,3-diamino-5-bromopyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add bis(2-chloroethyl) ether (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (3.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully add concentrated HCl dropwise to adjust the pH to ~2.

  • Stir for an additional 1 hour at room temperature.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The title compound is an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The 3-amino group can be acylated or coupled with various carboxylic acids, while the 5-bromo position allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling. This dual functionalization allows for the exploration of both the hinge-binding region and the solvent-exposed regions of the kinase active site.

Protocol: Synthesis of a Putative Kinase Inhibitor Library

This protocol outlines the synthesis of a small library of compounds based on the this compound scaffold, targeting the ATP binding site of a generic protein kinase.

Workflow for Library Synthesis

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Coupling A This compound C Intermediate: 5-Aryl-2-morpholinopyridin-3-amine A->C Pd Catalyst Base, Solvent B Aryl/Heteroaryl Boronic Acid B->C E Final Compound: N-(5-Aryl-2-morpholinopyridin-3-yl)amide C->E Coupling Reagent (e.g., HATU, EDCI) D Carboxylic Acid D->E

Caption: Library synthesis workflow from the core scaffold.

Materials and Reagents
ReagentSupplierGrade
This compoundSynthesized as above≥98%
Various Aryl/Heteroaryl Boronic AcidsCommercially Available≥95%
Pd(PPh₃)₄ or other Pd catalystCommercially AvailableReagent Grade
Sodium Carbonate or Potassium PhosphateCommercially AvailableAnhydrous
1,4-Dioxane/Water mixtureCommercially AvailableACS Grade
Various Carboxylic AcidsCommercially Available≥95%
HATU or EDCI/HOBtCommercially AvailableReagent Grade
Diisopropylethylamine (DIPEA)Commercially AvailableReagent Grade
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Step-by-Step Procedure

Step 1: Suzuki Coupling

  • In a microwave vial, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., Na₂CO₃, 2.0 eq.).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Amide Coupling

  • Dissolve the 5-aryl-2-morpholinopyridin-3-amine intermediate (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 eq.) and DIPEA (2.0 eq.).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution, then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Biological Evaluation: In Vitro Kinase Assay

To assess the potential of the synthesized compounds as kinase inhibitors, a standard in vitro kinase assay can be performed.

Protocol: Lanthascreen™ Eu Kinase Binding Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

  • Prepare Reagents :

    • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test Compounds: Prepare a serial dilution in DMSO.

    • Kinase: Dilute the kinase of interest in kinase buffer.

    • Tracer: Dilute the Alexa Fluor™ conjugated tracer in kinase buffer.

    • Antibody: Dilute the Eu-labeled antibody in kinase buffer.

  • Assay Procedure (384-well plate) :

    • Add 2.5 µL of the test compound dilution to the assay wells.

    • Add 2.5 µL of the kinase solution.

    • Add 2.5 µL of the tracer solution.

    • Add 2.5 µL of the Eu-antibody solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition :

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis :

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a high-value building block for the synthesis of novel therapeutic agents. Its unique combination of a hinge-binding aminopyridine, a property-enhancing morpholine, and a synthetically versatile bromine atom provides a robust platform for the rapid generation of diverse compound libraries. The protocols outlined in this guide offer a reliable pathway for the synthesis and application of this scaffold in kinase inhibitor discovery programs, enabling the efficient exploration of structure-activity relationships and the identification of potent and selective drug candidates.

References

  • Bisyarina, M. A., & Zhuravlev, A. V. (2020). Morpholine as a privileged structure in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 979-990.
  • SignalChem Lifesciences Corp. (2017). Aminopyridine derivatives as tam family kinase inhibitors. U.S.
  • Zhang, Z. (2015). Aminopyridine derivatives as tam family kinase inhibitors.
  • Dandepally, S. R., & Williams, A. (2009). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert opinion on drug discovery, 4(6), 635-647.
  • Sharma, P. C., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-20.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 586-606.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Organic Synthesis with 5-Bromo-2-chloropyridin-3-amine: A Versatile Building Block. [Link]

  • Al-Zoubi, R. M., et al. (2010). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Molecules, 15(5), 3469-3478.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2329-2347.
  • BindingDB. (n.d.). Patents In BindingDB. [Link]

  • Taylor, R. D., & Ley, S. V. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & biomolecular chemistry, 2(24), 3569-3571.
  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606-3607. [Link]

  • Zhuo, J., et al. (2013). Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S.
  • Array BioPharma Inc. (2013). Compounds and compositions as protein kinase inhibitors.
  • Collins, I., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of medicinal chemistry, 54(22), 7902-7912.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Wang, C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 86.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881.
  • Roth, B. L. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 5, 255.
  • Kaczor, A. A., & Selent, J. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Scientific reports, 6(1), 1-13.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1748.

Sources

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted pyridine scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-morpholinopyridin-3-amine, a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the amino and morpholino groups on the pyridine ring presents unique electronic and steric considerations that will be addressed in the subsequent sections.

Understanding the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling, especially with heteroaromatic substrates bearing potentially coordinating functional groups like amines.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)n-Ar'->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of the Starting Material: this compound

The commercial availability of this compound can be limited. Therefore, a reliable synthetic route starting from a commercially available precursor is essential. A plausible two-step synthesis starting from 2,5-dibromo-3-nitropyridine is outlined below.

Step 1: Nucleophilic Aromatic Substitution with Morpholine

The first step involves a selective nucleophilic aromatic substitution (SNAr) of the bromine atom at the 2-position of 2,5-dibromo-3-nitropyridine with morpholine. The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. The bromine at the 2-position is more activated than the one at the 5-position due to the ortho-directing effect of the nitro group.

Protocol 1: Synthesis of 5-bromo-2-morpholino-3-nitropyridine

Parameter Value/Condition Rationale
Starting Material 2,5-Dibromo-3-nitropyridineCommercially available and activated for SNAr.
Reagent Morpholine (1.1 equivalents)The nucleophile for the substitution reaction. A slight excess ensures complete consumption of the starting material.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates SNAr reactions.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction without significant side product formation.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, monitored by TLC.
Work-up Aqueous work-up and recrystallizationTo remove excess morpholine and DMF, and to purify the product.

Experimental Procedure:

  • To a solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.1 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product precipitates out. Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-morpholino-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation. A common and effective method is the use of iron powder in acetic acid.

Protocol 2: Synthesis of this compound

Parameter Value/Condition Rationale
Starting Material 5-bromo-2-morpholino-3-nitropyridineThe product from the previous step.
Reducing Agent Iron powder (5.0 equivalents)A cost-effective and efficient reagent for nitro group reduction.
Solvent Acetic acidProvides an acidic medium that facilitates the reduction with iron.
Temperature 80 °CAccelerates the reduction process.
Reaction Time 2-3 hoursTypically sufficient for complete reduction, monitored by TLC.
Work-up Filtration, neutralization, and extractionTo remove iron salts and purify the product.

Experimental Procedure:

  • To a suspension of iron powder (5.0 eq) in acetic acid, heat the mixture to 80 °C.

  • Add a solution of 5-bromo-2-morpholino-3-nitropyridine (1.0 eq) in acetic acid dropwise to the heated suspension.

  • Stir the reaction mixture at 80 °C for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Part 2: Detailed Protocol for Suzuki Coupling

This protocol is adapted from a validated procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and is expected to be highly effective for the morpholino analogue.[1] The presence of the free amino group at the 3-position generally does not interfere with the Suzuki coupling, and in some cases, can even have a beneficial electronic effect.[3]

Protocol 3: Suzuki Coupling of this compound with an Arylboronic Acid

Parameter Value/Condition Rationale
Substrate This compound (1.0 eq)The aryl bromide coupling partner.
Reagent Arylboronic acid (1.2 eq)The organoboron coupling partner. A slight excess is used to drive the reaction to completion.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)A widely used, commercially available, and effective catalyst for Suzuki couplings of heteroaryl bromides.
Base Potassium phosphate (K3PO4) (2.0 eq)A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane/Water (4:1 v/v)A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents. Water is essential for the activation of the boronic acid by the base.
Temperature 85-95 °CA typical temperature range for Suzuki couplings of bromopyridines to ensure a reasonable reaction rate.
Reaction Time 12-18 hoursSufficient time for the reaction to proceed to completion.

Experimental Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

  • Add the degassed 1,4-dioxane and water (4:1 v/v) solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Boronic Acid, & Base Inert Evacuate & Backfill with Inert Gas Reagents->Inert Catalyst Add Pd(PPh3)4 Inert->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Heat Heat to 85-95 °C (12-18 h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and can be used to track the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): The most powerful tool for structural elucidation, confirming the connectivity of the atoms in the final product.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass of the product, confirming its elemental composition.

Troubleshooting and Optimization

While the provided protocol is robust, some common issues may arise in Suzuki coupling reactions.

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd(dppf)Cl2).
Insufficiently degassed solventEnsure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Poor quality boronic acidUse high-purity boronic acid; consider using the corresponding boronate ester.
Formation of homocoupled byproducts Inefficient transmetalationIncrease the amount of base or try a different base (e.g., Cs2CO3).
Protodeboronation of boronic acid Presence of excess water or prolonged reaction timeUse anhydrous solvents and minimize reaction time once the starting material is consumed.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles of the reaction and following the detailed protocols, researchers can confidently synthesize a diverse range of novel 5-aryl-2-morpholinopyridin-3-amine derivatives for further investigation in drug discovery and materials science. The provided framework for troubleshooting and characterization ensures a self-validating system for achieving reliable and reproducible results.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2005. [Link]

  • The Suzuki-Miyaura Coupling Reaction. Organic Chemistry Portal. [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. 2011. [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Determining the Biological Activity of 5-Bromo-2-morpholinopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Critical Oncogenic Pathway

The 5-bromo-2-morpholinopyridin-3-amine scaffold represents a promising class of small molecules for the development of targeted cancer therapeutics. The core structure, featuring a morpholine group attached to a pyridine ring, is a key pharmacophore in a number of potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[3][4] Consequently, inhibitors of PI3K and mTOR are a major focus of modern drug discovery.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of novel this compound derivatives. The protocols detailed herein are designed to be self-validating, providing a robust framework for determining the potency, mechanism of action, and potential therapeutic efficacy of these compounds.

I. Biochemical Assays: Direct Measurement of Kinase Inhibition

The first step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of its target. For this compound derivatives, the primary targets are the class I PI3K isoforms (α, β, γ, δ) and mTOR. An in vitro kinase assay is the gold standard for this purpose.

Rationale for Method Selection

A luminescent kinase assay platform is recommended for its high sensitivity, broad dynamic range, and amenability to high-throughput screening. The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in ATP consumption corresponds to inhibition of the kinase.

Experimental Workflow: In Vitro Kinase Assay

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection a Prepare kinase buffer b Dilute kinase and substrate a->b c Prepare test compound dilutions b->c d Add kinase, substrate, and compound to plate c->d e Initiate reaction with ATP d->e f Incubate at room temperature e->f g Add Kinase-Glo® reagent f->g h Incubate to stabilize signal g->h i Read luminescence h->i

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: In Vitro PI3K/mTOR Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase buffer appropriate for the specific PI3K isoform or mTOR.

    • Dilute the recombinant human PI3K isoforms (α, β, γ, δ) or mTOR and their respective substrates in kinase buffer.

    • Prepare a serial dilution of the this compound derivative in DMSO, then dilute further in kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the test compound dilution to the wells.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 25 µL of a commercial luminescent kinase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Data

The results of the in vitro kinase assay can be summarized in a table to compare the potency and selectivity of the derivatives against different PI3K isoforms and mTOR.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
Derivative 1152503515025
Derivative 21208015095110
BKM-120 (Control)52166116262-

II. Cell-Based Assays: Assessing Biological Effects in a Cellular Context

While in vitro kinase assays are essential for determining direct target engagement, cell-based assays are crucial for understanding the effects of the compounds on cancer cells. These assays provide insights into the compound's cell permeability, its ability to inhibit the target in a complex cellular environment, and its ultimate effect on cell fate.

Cell Viability Assay

This is the foundational assay to determine the cytotoxic or cytostatic effects of the compounds on cancer cells.

Rationale for Method Selection

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive and robust method that measures ATP levels as an indicator of metabolically active, viable cells.[7][8] Its "add-mix-measure" format simplifies the workflow and makes it suitable for high-throughput screening.[9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[10]
  • Cell Seeding:

    • Seed cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density. Recommended cell lines for PI3K/mTOR inhibitors include those with known PI3K pathway alterations, such as MCF-7 (PIK3CA mutant), PC-3 (PTEN null), and U87MG (PTEN null).[5][10]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound derivative. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • Assay Procedure: [9]

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control.

    • Determine the IC50 value for each compound.

Apoptosis Assay

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), a caspase activity assay is recommended.

Rationale for Method Selection

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11] The simple "add-mix-measure" protocol is well-suited for plate-based formats.[12]

Protocol: Caspase-Glo® 3/7 Assay[14]
  • Cell Treatment:

    • Seed and treat cells with the test compounds at concentrations around their cell viability IC50 values for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the cell culture medium volume.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure luminescence.

    • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Mechanism of Action: Western Blot Analysis of PI3K/Akt/mTOR Pathway

To confirm that the compounds are inhibiting the intended pathway, it is essential to measure the phosphorylation status of key downstream effector proteins.

Rationale for Method Selection

Western blotting is a classic and powerful technique to detect changes in protein phosphorylation, providing direct evidence of pathway inhibition.[3]

Experimental Workflow: Western Blot Analysis

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Lysis b Protein Quantification a->b c SDS-PAGE b->c d Protein Transfer to Membrane c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Signal Detection g->h RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth inhibits translation (when unphosphorylated)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

III. In Vivo Efficacy Studies: Evaluation in Animal Models

Promising compounds identified through in vitro and cell-based assays should be evaluated for their efficacy in vivo. Tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.

Rationale for Method Selection

Xenograft models, where human cancer cell lines are implanted into mice, allow for the assessment of a compound's antitumor activity in a whole-animal system, providing insights into its pharmacokinetics, pharmacodynamics, and overall tolerability. [13][14]

Protocol: Tumor Xenograft Model
  • Cell Implantation:

    • Implant a suitable human cancer cell line (e.g., MCF-7, PC-3) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • The control group should receive the vehicle used to formulate the compound.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pathway inhibition, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The assays and protocols described in these application notes provide a robust framework for the comprehensive biological evaluation of this compound derivatives as potential PI3K/mTOR pathway inhibitors. By systematically assessing their biochemical potency, cellular effects, and in vivo efficacy, researchers can identify promising lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapies.

References

  • University of Oslo. CellTiter-Glo Assay Protocol. Available at: [Link]

  • protocols.io. Caspase 3/7 Activity. Available at: [Link]

  • ResearchGate. PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Available at: [Link]

  • AACR Journals. Generation of in vivo tumor models driven by PI3 kinase subunit p110α and their use in the development of inhibitors to the pathway. Cancer Research. Available at: [Link]

  • AACR Journals. Biochemical, cellular and in vivo profiling of a new PI3K inhibitor from the imidazoquinoline series. Cancer Research. Available at: [Link]

  • bioRxiv. Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. Available at: [Link]

  • MDPI. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Available at: [Link]

  • AACR Journals. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. Available at: [Link]

  • ResearchGate. Targeting the PI3K/mTOR pathway in a panel of breast cancer cell lines. Available at: [Link]

  • BMC. Activity of EGFR, mTOR and PI3K inhibitors in an isogenic breast cell line model. Available at: [Link]

  • AACR Journals. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. Available at: [Link]

  • ResearchGate. Western Blot analysis of different PI3K/AKT/mTOR pathway components in the 3 LAR PDX, a LAR cell line (MDA-MB 453) and 3 non LAR TNBC PDX models. Available at: [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. Available at: [Link]

  • PubMed. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Available at: [Link]

  • PMC. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Available at: [Link]

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Available at: [Link]

  • PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Available at: [Link]

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]

  • PMC. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Available at: [Link]

  • ResearchGate. Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. Available at: [Link]

  • PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available at: [Link]

  • ResearchGate. Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available at: [Link]

  • PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

  • PubMed. Discovery and SAR of pyrrolo[2,1-f]t[7][11][15]riazin-4-amines as potent and selective PI3Kδ inhibitors. Available at: [Link]

  • PubMed. Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 Receptors. Available at: [Link]

  • PubMed. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available at: [Link]

  • MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available at: [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 5-Bromo-2-morpholinopyridin-3-amine, a valuable substituted pyridine intermediate in drug discovery and development. The described synthetic route is a robust, two-step process commencing from the commercially available starting material, 5-bromo-2-chloro-3-nitropyridine. The methodology involves a regioselective nucleophilic aromatic substitution (SNAr) with morpholine, followed by a chemoselective reduction of the nitro group. This guide is designed for researchers, chemists, and process development professionals, offering detailed mechanistic insights, step-by-step protocols, process optimization considerations, and safety guidelines to ensure reliable and scalable production.

Introduction and Synthetic Strategy

Substituted 2-aminopyridines are privileged scaffolds found in numerous pharmacologically active compounds.[1] The target molecule, this compound, incorporates key structural features—a bromine atom for potential cross-coupling reactions, a morpholine moiety common in CNS-active agents, and a primary aromatic amine for further derivatization—making it a highly versatile building block.

The selected synthetic strategy is predicated on efficiency, scalability, and the use of readily available materials. The process is divided into two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine ring at the C2 position of the pyridine core.

  • Nitro Group Reduction: Conversion of the C3 nitro group to the desired primary amine.

This sequence is strategically sound because the electron-withdrawing nitro group at the C3 position strongly activates the C2 position for nucleophilic attack by morpholine. Subsequent reduction of the nitro group is a well-established and high-yielding transformation.[2][3]

Synthetic_Pathway SM 5-Bromo-2-chloro-3-nitropyridine INT 4-(5-Bromo-3-nitropyridin-2-yl)morpholine SM->INT  Step 1: Morpholine, Base  Solvent, Heat (SNAr)   PROD This compound INT->PROD  Step 2: Reducing Agent  (e.g., Fe/AcOH)   Experimental_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction s1_charge Charge Reactor: SM, K2CO3, ACN s1_add Add Morpholine s1_charge->s1_add s1_react Heat to 80°C (4-6h) s1_add->s1_react s1_ipc IPC (TLC/HPLC) s1_react->s1_ipc s1_cool Cool to RT s1_ipc->s1_cool s1_filter Filter Salts s1_cool->s1_filter s1_conc Concentrate s1_filter->s1_conc s1_slurry Slurry in Water s1_conc->s1_slurry s1_isolate Filter & Dry Intermediate s1_slurry->s1_isolate s2_charge Charge Reactor: Fe Powder, AcOH s1_isolate->s2_charge Transfer Intermediate s2_heat Heat to 80°C s2_charge->s2_heat s2_add Add Intermediate s2_heat->s2_add s2_react Stir at 80°C (2-3h) s2_add->s2_react s2_ipc IPC (TLC/HPLC) s2_react->s2_ipc s2_cool Cool & Dilute (EtOAc) s2_ipc->s2_cool s2_filter Filter through Celite s2_cool->s2_filter s2_neut Neutralize & Extract s2_filter->s2_neut s2_isolate Concentrate & Recrystallize s2_neut->s2_isolate s2_final Dry Final Product s2_isolate->s2_final

Caption: Detailed experimental workflow diagram.

Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Exotherms: Be mindful of potential exotherms during the addition of morpholine in Step 1 and the nitro-compound in Step 2. Ensure adequate cooling capacity is available.

  • Neutralization: The neutralization of acetic acid with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. This step must be performed slowly and with vigorous stirring to prevent dangerous pressure buildup.

References

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5254–5257. Available at: [Link]

  • Demir, S., et al. (n.d.). Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Sheldrake, P. W., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available at: [Link]

  • Nimbalkar, R. D., et al. (2023). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 51(8), 1125-1141. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-2-morpholinopyridin-3-amine. As a pivotal intermediate in various pharmaceutical development programs, achieving a high-yield, high-purity synthesis is often critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. The insights herein are based on established principles of pyridine chemistry and proven field strategies for optimizing similar synthetic transformations.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to inefficiencies at several stages. The most probable synthetic route to this compound involves the sequential introduction of the morpholine, nitro, and bromo groups, followed by reduction of the nitro group. Let's break down the potential pitfalls:

Potential Cause 1: Incomplete Nucleophilic Aromatic Substitution (SNAr) of Morpholine

The initial step likely involves the reaction of a dihalopyridine with morpholine. Incomplete reaction is a common issue.

  • Expert Insight: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group and the reaction conditions. For a starting material like 2,3-dichloropyridine, substitution at the 2-position is generally favored. However, forcing conditions can lead to side products.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition or undesired side reactions. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Base Selection: The use of a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is crucial to scavenge the generated acid without competing with the morpholine nucleophile.

Potential Cause 2: Poor Regioselectivity during Nitration

The subsequent nitration of 2-morpholinopyridine must be highly regioselective for the 3-position to avoid the formation of unwanted isomers.

  • Expert Insight: The morpholino group is an ortho-, para-director. However, the pyridine nitrogen acts as a deactivating group. Careful control of nitrating conditions is essential to achieve the desired 3-nitro isomer.

  • Troubleshooting Steps:

    • Nitrating Agent: Use a milder nitrating agent. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using nitric acid in acetic anhydride or another less aggressive system.

    • Temperature Management: Perform the nitration at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

Potential Cause 3: Inefficient Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Incomplete reduction or the formation of side products can significantly lower the yield.

  • Expert Insight: A common method for this reduction is the use of iron powder in acetic acid.[1] The success of this reaction depends on the activation of the iron and the reaction conditions.

  • Troubleshooting Steps:

    • Iron Activation: Briefly pre-warming the iron powder in acetic acid before adding the nitro compound can improve its reactivity.[1]

    • Reaction Monitoring: Monitor the reaction closely by TLC until the starting material is fully consumed. Over-running the reaction is typically not detrimental, but ensuring completion is key.

    • Alternative Reducing Agents: If iron/acetic acid proves inefficient, consider catalytic hydrogenation (e.g., H2 with a Palladium catalyst) or other reducing agents like tin(II) chloride.

Potential Cause 4: Unoptimized Bromination

The final bromination step must be selective for the 5-position.

  • Expert Insight: The amino and morpholino groups are activating and will direct the electrophilic bromine to the ortho and para positions. The 5-position is para to the morpholino group and ortho to the amino group, making it electronically favored for substitution.

  • Troubleshooting Steps:

    • Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for controlled bromination of activated rings, as it can minimize over-bromination compared to using liquid bromine.[2]

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent to avoid the formation of di-brominated byproducts.[2]

Q2: I am observing multiple spots on my TLC after the bromination step, and purification by column chromatography is difficult. What's happening?

The presence of multiple spots indicates the formation of side products, a common issue in the synthesis of polysubstituted pyridines.[3]

  • Expert Insight: In the bromination of 2-morpholinopyridin-3-amine, the primary side products are likely over-brominated species or isomers. The difficulty in separation arises from the similar polarities of these compounds.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the more activating amino group as an acetamide before bromination.[4] This can modulate the reactivity and improve the selectivity of the bromination step. The acetyl group can be easily removed afterward by acid or base hydrolysis.

    • Reaction Conditions: As mentioned previously, using a milder brominating agent like NBS and performing the reaction at a controlled temperature can significantly reduce the formation of byproducts.

    • Purification Strategy: If side products are still formed, consider alternative purification techniques. Recrystallization, if a suitable solvent system can be found, can be more effective than chromatography for removing closely related impurities on a larger scale.

II. Frequently Asked Questions (FAQs)

Q: What is a typical starting material for this synthesis?

A: A common and cost-effective starting point would be a di-substituted pyridine, such as 2,3-dichloropyridine or 2-chloro-3-nitropyridine. The choice depends on the planned sequence of functional group introductions.

Q: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a solvent system that gives good separation of your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize compounds that are not UV-active. For more detailed analysis, especially for identifying byproducts, LC-MS is highly recommended.

Q: Are there any specific safety precautions I should take?

A: Yes. Nitrating agents are highly corrosive and strong oxidizers; handle them with extreme care in a fume hood. Bromine and NBS are toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Experimental Protocols

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient workflow for the synthesis of this compound.

Synthesis_Workflow A 2-chloro-3-nitropyridine B 2-morpholino-3-nitropyridine A->B  Morpholine, K2CO3, DMF   C 2-morpholinopyridin-3-amine B->C  Fe, Acetic Acid   D This compound C->D  NBS, Acetonitrile  

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol: Reduction of 2-morpholino-3-nitropyridine (Step B to C)

This protocol is adapted from a similar reduction of a substituted nitropyridine.[1]

  • To a round-bottom flask, add iron powder (4-5 equivalents) and glacial acetic acid.

  • Heat the mixture to approximately 80 °C with stirring.

  • Add a solution of 2-morpholino-3-nitropyridine in acetic acid dropwise over 20-30 minutes.

  • Maintain the temperature and continue stirring for an additional 30 minutes after the addition is complete.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

IV. Data Summary

The following table provides a comparative overview of different approaches for the synthesis of substituted aminopyridines, which can inform the optimization of the target molecule's synthesis.

Synthetic StepReagents & ConditionsTypical YieldKey ConsiderationsReference
Amination Secondary amine, strong base (t-BuONa/NaNH2)~30%Formation of byproducts, purification challenges.[3]
Amination Secondary amine, microwave heating~55%Improved yield and reduced reaction time compared to conventional heating.[3]
Reduction of Nitro Iron powder, Acetic Acid~93%Effective, but requires careful workup to remove iron salts.[1]
Bromination N-Bromosuccinimide (NBS)~95%Good control over bromination, minimizing side reactions.[2]

V. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield issues.

Troubleshooting_Yield Start Low Overall Yield Step1 Analyze S N Ar Step (Morpholine addition) Start->Step1 Step1_Check Incomplete Reaction? Step1->Step1_Check Step1_Sol1 Optimize Temp/Solvent (e.g., DMF, 100°C) Step1_Check->Step1_Sol1 Yes Step2 Analyze Nitration Step Step1_Check->Step2 No Step1_Sol1->Step2 Step2_Check Poor Regioselectivity? Step2->Step2_Check Step2_Sol1 Use Milder Nitrating Agent (e.g., HNO3/Ac2O at 0°C) Step2_Check->Step2_Sol1 Yes Step3 Analyze Reduction Step Step2_Check->Step3 No Step2_Sol1->Step3 Step3_Check Incomplete Reduction? Step3->Step3_Check Step3_Sol1 Activate Fe with acid or use alternative (H2/Pd) Step3_Check->Step3_Sol1 Yes Step4 Analyze Bromination Step Step3_Check->Step4 No Step3_Sol1->Step4 Step4_Check Byproduct Formation? Step4->Step4_Check Step4_Sol1 Use NBS instead of Br2 Consider protecting group Step4_Check->Step4_Sol1 Yes End Yield Improved Step4_Check->End No Step4_Sol1->End

Caption: Decision tree for troubleshooting low yield in the synthesis pathway.

References

  • Girard, Y., et al. (1998). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. The Journal of Organic Chemistry, 63(21), 7370-7371. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • International Journal of Science and Innovative Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 5-Bromo-2-morpholinopyridin-3-amine. This key intermediate is crucial in the development of various pharmaceutical agents, particularly kinase inhibitors. Its synthesis, while conceptually straightforward, is often plagued by specific side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these challenges effectively. We will explore the common synthetic pathways, delve into the mechanistic origins of frequently encountered impurities, and provide field-proven protocols and diagnostic workflows to ensure a successful and reproducible synthesis.

The most prevalent synthetic route involves a two-step process starting from 2,5-Dibromo-3-nitropyridine:

  • Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: Installation of the morpholine moiety at the C-2 position.

  • Chemoselective Reduction: Conversion of the nitro group at the C-3 position to the primary amine.

Each step presents unique challenges, from regioselectivity and over-reaction in the first step to hydrodehalogenation in the second. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Visual Overview: Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material cluster_inter Intermediate cluster_final Final Product SM 2,5-Dibromo-3-nitropyridine IM 5-Bromo-2-morpholino-3-nitropyridine SM->IM Step 1: Morpholine, Base (e.g., Buchwald-Hartwig) FP This compound IM->FP Step 2: Nitro Reduction (e.g., Fe/AcOH)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The problems are categorized by the synthetic step in which they are observed.

Part 1: Issues in Morpholine Installation (Step 1)

Question 1: My Buchwald-Hartwig amination reaction to form the intermediate, 5-Bromo-2-morpholino-3-nitropyridine, is stalling or giving very low yields. What are the likely causes?

Answer: A sluggish or failed Buchwald-Hartwig amination is typically traced back to one of three components: the catalyst system, the base, or the reaction conditions.

  • Catalyst and Ligand Inactivity: The palladium catalyst and its associated phosphine ligand are the heart of the reaction. The choice of ligand is critical; bulky, electron-rich ligands like Xantphos or (±)-BINAP are often effective for amination reactions.[1][2] Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand are of high quality and have not degraded. The catalyst system can be sensitive to air and moisture, so proper inert atmosphere techniques are essential.[2]

  • Incorrect Base Selection: The base's role is to deprotonate the amine and facilitate the catalytic cycle. It must be strong enough but not interfere with the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are standard choices.[2][3] Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like dioxane.[4]

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the active catalyst and base.[3][4] The reaction often requires elevated temperatures (80-120 °C) to proceed at a reasonable rate.[2][4] If the reaction is slow, cautiously increasing the temperature may be beneficial.

Question 2: I'm observing a significant di-substituted impurity, 2,5-dimorpholino-3-nitropyridine, in my reaction mixture. How can this be minimized?

Answer: The formation of a di-substituted product occurs when morpholine displaces both bromine atoms on the starting material. This side reaction is driven by stoichiometry and reaction conditions.

  • Stoichiometry Control: While the bromine at C-2 is more activated towards nucleophilic attack due to the adjacent nitro group, the bromine at C-5 can also be displaced under forcing conditions. Avoid using a large excess of morpholine. A slight excess (1.1-1.2 equivalents) is typically sufficient.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of the less favorable C-5 substitution. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired intermediate is formed, work up the reaction promptly to prevent further conversion to the di-substituted byproduct.

Part 2: Issues in Nitro Reduction (Step 2)

Question 3: My main impurity after the nitro reduction is the debrominated product, 2-morpholinopyridin-3-amine. Why is this happening and how can I prevent it?

Answer: This is the most common and critical side reaction in this synthesis. The loss of the C-5 bromine atom is a classic example of hydrodehalogenation, which is particularly prevalent with certain reduction methods.

  • Cause - Catalytic Hydrogenation: The primary culprit is catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.). While effective for nitro reduction, palladium catalysts are also highly efficient at catalyzing the cleavage of carbon-halogen bonds, especially C-Br and C-I bonds.[5][6] The palladium can undergo oxidative addition into the C-Br bond, leading to its eventual reduction.

  • Solution - Chemoselective Reduction Methods: To avoid hydrodehalogenation, you must switch to a reduction method that is chemoselective for the nitro group.

    • Metal in Acid: The use of an easily oxidized metal in acidic medium is the preferred industrial and laboratory solution. Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are excellent choices.[6][7] These reagents reduce the nitro group via a series of single-electron transfers, a mechanism that does not readily affect the C-Br bond.

    • Transfer Hydrogenation with Specific Catalysts: While Pd/C is problematic, other transfer hydrogenation systems might offer better selectivity, though they require careful optimization.

The following table compares common reduction methods:

Reducing AgentTypical ConditionsProsCons / Side Reactions
Pd/C, H₂ H₂ (balloon or Parr), MeOH/EtOAcFast, clean, easy workupHigh risk of debromination [5]
Fe, Acetic Acid Fe powder, AcOH, 80 °CExcellent chemoselectivity, low costRequires filtration of iron salts, acidic workup[7]
SnCl₂·2H₂O HCl, Ethanol, refluxHigh yield, good selectivityStoichiometric tin waste, workup can be tedious[6]
Sodium Dithionite Na₂S₂O₄, H₂O/THFMild conditionsCan be sluggish, requires aqueous workup

Visualizing Side Reaction Pathways

Side_Reactions SM 2,5-Dibromo-3-nitropyridine IM 5-Bromo-2-morpholino- 3-nitropyridine SM->IM + Morpholine (Step 1) DiSub 2,5-Dimorpholino- 3-nitropyridine SM->DiSub Excess Morpholine/ High Temp FP 5-Bromo-2-morpholinopyridin- 3-amine IM->FP Reduction (Step 2) Debrom 2-Morpholinopyridin- 3-amine IM->Debrom Pd/C, H₂ Incomplete Nitroso or Hydroxylamine Intermediate IM->Incomplete Incomplete Reduction

Caption: Major reaction pathways and common side products.

Question 4: My nitro reduction seems incomplete, and I'm isolating intermediates. What do these look like and how do I ensure full conversion?

Answer: The reduction of an aromatic nitro group is a six-electron process that proceeds through stable intermediates.[8] If the reaction is not driven to completion, you may isolate the nitroso (-NO) or hydroxylamine (-NHOH) species.[9][10]

  • Identification: These intermediates will have different chromatographic behavior (TLC/LC) and distinct mass-to-charge ratios in MS analysis (Nitroso: M-16; Hydroxylamine: M-14 relative to the starting nitro compound).

  • Ensuring Complete Reaction:

    • Sufficient Reagent: When using stoichiometric reagents like SnCl₂ or Fe, ensure you are using an adequate excess (typically 3-5 equivalents) to account for any side reactions or reagent impurities.

    • Reaction Time and Temperature: Give the reaction sufficient time to go to completion. Monitor by TLC or LC-MS until all starting material and intermediates are consumed. Gentle heating can often drive the final stages of the reduction.

    • Catalyst Activity: If using catalytic methods, ensure the catalyst is active and not poisoned.

Recommended Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of 5-Bromo-2-morpholino-3-nitropyridine

This protocol is adapted from established methodologies for Buchwald-Hartwig amination.[2][3]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromo-3-nitropyridine (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (or toluene) via syringe, followed by morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: Chemoselective Reduction of 5-Bromo-2-morpholino-3-nitropyridine

This protocol utilizes an iron/acetic acid system to prevent dehalogenation.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-morpholino-3-nitropyridine (1.0 eq) and glacial acetic acid.

  • Reagent Addition: Add iron powder (Fe, ~4.0 eq) to the solution with stirring. The mixture is typically exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C. The reaction is often visually complete when the yellow color of the nitro-aromatic fades (typically 1-3 hours). Monitor by TLC or LC-MS to confirm completion.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filtration and Neutralization: Filter the mixture through a pad of Celite® to remove excess iron and iron salts, washing the pad thoroughly with ethyl acetate. Carefully add the filtrate to a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH is basic (~8-9).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

References

  • Hirashima, T., et al. (1984). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of Heterocyclic Chemistry.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters.
  • Darchen, A., & Moinet, C. (1976). Reversible two-electron cathodic reduction of nitropyridines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Rochester. Available at: [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles... (2010). ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Klaassen, C. D., & Aleksunes, L. M. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with 5-Bromo-2-morpholinopyridin-3-amine. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile yet challenging building block.

Introduction: Understanding the Substrate

This compound is a valuable heterocyclic compound used in the synthesis of complex molecules for pharmaceuticals and material science.[1] However, its unique electronic and structural features can lead to common reaction failures, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide is designed to explain the root causes of these issues and provide actionable solutions.

Part 1: The Core Challenge - Why Do Reactions with This Substrate Fail?
Q1: What are the key structural features of this compound that make it a challenging substrate in cross-coupling reactions?

The difficulty in achieving successful reactions with this substrate stems from a combination of electronic and steric factors inherent to its structure.

  • High Electron Density: The pyridine ring is substituted with two strong electron-donating groups: a primary amine at the 3-position and a morpholino group at the 2-position. This makes the aryl bromide electron-rich, which can slow down the rate-limiting oxidative addition step in many palladium catalytic cycles.[2]

  • Multiple Catalyst Coordination Sites: The substrate possesses three Lewis basic nitrogen atoms: the pyridine ring nitrogen, the primary amine nitrogen, and the morpholine nitrogen. These sites can chelate or coordinate to the palladium catalyst, forming inactive or off-cycle metallic species that inhibit its catalytic activity.[3][4][5] This is a primary cause of low or no conversion.

  • Steric Hindrance: The bulky morpholino group at the 2-position, adjacent to the primary amine, can sterically hinder the approach of coupling partners and the catalyst, further complicating the reaction.

Part 2: A Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing the issue.

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion or Side Products) Check_Reagents Step 1: Verify Reagent Quality & Purity Start->Check_Reagents Check_Conditions Step 2: Scrutinize Reaction Conditions Start->Check_Conditions Check_Catalyst Step 3: Evaluate Catalyst System Start->Check_Catalyst Optimize Step 4: Systematic Optimization Check_Reagents->Optimize Reagent_Purity Purity of Starting Material? Degradation of Coupling Partner? (e.g., boronic acid) Check_Reagents->Reagent_Purity Check Solvent_Quality Solvent Anhydrous & Degassed? (Crucial for O2/H2O sensitive catalysts) Check_Reagents->Solvent_Quality Check Check_Conditions->Optimize Inert_Atmosphere Inert Atmosphere Maintained? (Multiple purge cycles performed?) Check_Conditions->Inert_Atmosphere Check Temperature_Time Temperature & Time Appropriate? (Too high -> decomposition Too low -> no reaction) Check_Conditions->Temperature_Time Check Base_Selection Base Correct & Sufficiently Strong? (Incompatible base can cause side reactions) Check_Conditions->Base_Selection Check Check_Catalyst->Optimize Ligand_Choice Ligand Appropriate for Electron-Rich Substrate? (Bulky, electron-rich ligands needed) Check_Catalyst->Ligand_Choice Check Catalyst_Source Active Catalyst Generated? (Pd(II) precatalyst fully reduced?) Check_Catalyst->Catalyst_Source Check

Caption: A logical workflow for troubleshooting failed reactions.

Part 3: Frequently Asked Questions & In-Depth Solutions
FAQ 1: My reaction shows very low or no conversion. What are the primary causes and solutions?

This is the most common issue and usually points to problems with the catalytic cycle.

  • Cause A: Catalyst Inhibition/Deactivation

    • The "Why": As mentioned, the multiple nitrogen atoms in your substrate act as potent ligands for the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the reaction.[3][4] Oxygen contamination can also irreversibly oxidize the active Pd(0) catalyst.[3]

    • The Solution:

      • Ligand Selection: Use bulky, electron-rich phosphine ligands (often called Buchwald ligands). These ligands coordinate strongly to the palladium center, making it less susceptible to inhibition by the substrate while still promoting the desired catalytic activity.[2][6]

      • Inert Atmosphere: Ensure your reaction is performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with inert gas for an extended period (20-30 minutes).[4][7]

      • Catalyst Pre-catalysts: Use modern, air-stable palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed to generate the active LPd(0) species cleanly and efficiently in situ, minimizing side reactions and improving catalyst longevity.

  • Cause B: Ineffective Catalyst System for an Electron-Rich Substrate

    • The "Why": Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate oxidative addition with the electron-rich C-Br bond of your substrate.[6] The choice of ligand is critical for tuning the electronic properties and steric environment of the palladium center.[3]

    • The Solution: Screen a panel of modern ligands. For electron-rich substrates, systems that are known to accelerate oxidative addition and reductive elimination are preferred.

Ligand ClassRecommended LigandsRationale
Biarylphosphines SPhos, XPhos, RuPhosBulky and highly electron-donating; excellent for challenging Suzuki and Buchwald-Hartwig couplings.[4][7]
Ferrocenylphosphines dppfBidentate ligand that can stabilize the catalyst and may prevent the formation of inactive dimers.[8]
Carbene Ligands IPr, SImesStrong σ-donors that can be effective when phosphine ligands fail.
FAQ 2: I'm observing significant side products. How can I identify and minimize them?

Side product formation indicates that an undesired reaction pathway is competing with your desired transformation.

Observed Side ProductIdentification (Technique)Probable CauseMitigation Strategy
Hydrodebromination Product (5-H-2-morpholinopyridin-3-amine)Mass Spectrometry (MS), NMRPresence of a hydride source (e.g., from solvent, base, or water) leading to reductive dehalogenation.[3][4]Ensure strictly anhydrous conditions. Choose a solvent less prone to acting as a hydride source (e.g., dioxane over THF in some cases).
Homocoupling of Boronic Acid (in Suzuki reactions)MS, NMROxidation of the Pd(0) catalyst to Pd(II) by residual oxygen, which promotes homocoupling.[4]Improve degassing procedures. Use a direct Pd(0) source or a pre-catalyst that reduces cleanly.
Substrate Decomposition (dark tarry mixture)Visual, TLCReaction temperature is too high, leading to catalyst or substrate degradation. An overly strong or incompatible base may also be the cause.[3]Screen lower reaction temperatures (e.g., start at 80 °C instead of 110 °C). Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu).[4][9]
Hydrolysis of Bromo Group MSExcess water and harsh basic conditions.[10][11]Use anhydrous solvents and reagents. If aqueous base is required, use stoichiometric amounts and moderate temperatures.
FAQ 3: My reaction is sluggish or stalls before completion. What should I investigate?

A stalling reaction often points to poor catalyst stability or turnover.

  • The "Why": The catalyst may be slowly degrading over the course of the reaction, or product inhibition could be occurring, where the desired product coordinates to the catalyst more strongly than the starting material. Heteroaromatic products are known to cause product inhibition.[5]

  • The Solution:

    • Use a More Robust Catalyst: As mentioned, modern pre-catalysts are designed for greater stability and can lead to higher turnover numbers.

    • Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be sufficient to drive the reaction to completion in a laboratory setting.[7]

    • Check Stirring Efficiency: In heterogeneous mixtures (e.g., with K₃PO₄), ensure vigorous stirring is maintained to facilitate proper mixing and mass transport.

Part 4: Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a robust starting point for coupling this compound with an arylboronic acid.

Suzuki_Protocol Setup 1. Reaction Setup Reagents 2. Add Reagents Setup->Reagents Oven-dried flask, add stir bar Degas 3. Degas System Reagents->Degas Add SM (1 eq), Boronic Acid (1.5 eq), Base (2-3 eq), Catalyst (1-3 mol%), Ligand (2-6 mol%) Heat 4. Heat & Stir Degas->Heat Evacuate & backfill with Argon (3x). Add degassed solvent. Monitor 5. Monitor Progress Heat->Monitor Heat to 80-100 °C Workup 6. Workup & Purify Monitor->Workup TLC or LC-MS

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and the ligand (e.g., SPhos, 2–4 mol%).[4]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for coupling the substrate with a primary or secondary amine.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-2 mol%) and the ligand (if not using a pre-catalyst, 1.2 equiv relative to Pd).

  • Reagent Addition: Add the this compound (1.0 equiv) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2–1.5 equiv).

  • Inert Atmosphere: Seal the tube and purge with an inert gas as described in the Suzuki protocol.

  • Solvent and Amine Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.1–1.2 equiv).

  • Reaction & Monitoring: Heat the reaction with vigorous stirring (typically 80–110 °C) and monitor to completion.

  • Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the residue via column chromatography.

References
  • ResearchGate. Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF. Available from: [Link]

  • ResearchGate. High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Strategy | Request PDF. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Available from: [Link]

  • PubMed. Pyridine modifications regulate the electronics and reactivity of Fe-pyridinophane complexes. Available from: [Link]

  • University of Calgary. HYDROLYSIS. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • American Chemical Society. Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Available from: [Link]

  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available from: [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • University of Wisconsin-Madison. Cross-Coupling Chemistry. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • PubChem. N-(5-bromo-3-fluoro-2-pyridinyl)morpholin-4-amine. Available from: [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. Available from: [Link]

  • IndiaMART. 5 Bromo 3 Nitropyridin 2 Amine. Available from: [Link]

  • Chemistry LibreTexts. Hydrolysis Reactions. Available from: [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubMed. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. Available from: [Link]

  • Nature. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. Available from: [Link]

  • PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Available from: [Link]

  • American Chemical Society. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available from: [Link]

  • ResearchGate. Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. Available from: [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link]

  • MDPI. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Available from: [Link]

  • PMC. Prodrugs for Amines. Available from: [Link]

  • IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • CP Lab Safety. This compound, 98% Purity, C9H12BrN3O, 1 gram. Available from: [Link]

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. Available from: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • YouTube. Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-morpholinopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this valuable substituted pyridine intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while conceptually straightforward, can be fraught with challenges such as low yields, side product formation, and purification difficulties. The primary synthetic routes involve the palladium-catalyzed Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution (SNAr). This guide will focus on troubleshooting these common pathways.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer: Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Suboptimal Catalyst System (Buchwald-Hartwig Amination) The choice of palladium precatalyst and ligand is the most critical factor for a successful Buchwald-Hartwig amination.[1][2] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: For the coupling of a secondary amine like morpholine with a bromo-aminopyridine, bulky, electron-rich biarylphosphine ligands are highly effective.[1] RuPhos and XPhos are excellent starting points.[1][2] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often superior to traditional sources like Pd₂(dba)₃ as they form the active Pd(0) species more cleanly and efficiently.[2]

  • Cause 2: Inappropriate Base Selection The base plays a dual role: deprotonating the amine and participating in the catalytic cycle. An incorrect choice can hinder the reaction or promote side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for these couplings.[1][2] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[2]

  • Cause 3: Presence of Water or Oxygen The Pd(0) catalytic species is highly sensitive to oxygen, and water can interfere with the base and other reagents.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes before adding the catalyst and reagents.[2] This is a critical step that is often overlooked.

  • Cause 4: Suboptimal Temperature and Reaction Time

    • Solution: Amination reactions on electron-deficient pyridine rings can often be run at moderate temperatures (65-85 °C).[1][3] However, if the reaction is sluggish, increasing the temperature to around 100 °C may be necessary.[2] Monitor the reaction progress by TLC or LC-MS every few hours. Prolonged heating after completion can lead to product degradation or side product formation.

Question 2: I am observing significant formation of side products, particularly a debrominated impurity. How can I minimize this?

Answer: The formation of 5-H-2-morpholinopyridin-3-amine (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings.

  • Cause 1: Catalyst System and Reaction Conditions Hydrodehalogenation can be promoted by certain catalyst systems and prolonged reaction times at high temperatures.

    • Solution:

      • Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it can also sometimes increase the rate of side reactions. A good starting point is 1-2 mol% of the palladium precatalyst.[2]

      • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. If you are using a general-purpose ligand and seeing this side product, switching to a more specialized ligand like RuPhos or SPhos might be beneficial.[1]

      • Minimize Reaction Time: As soon as the starting material is consumed (as determined by LC-MS), work up the reaction. Unnecessary heating will almost certainly lead to an increase in this impurity.

  • Cause 2: Choice of Base The nature of the base can influence the pathway of the reaction.

    • Solution: If using a very strong base like LHMDS or NaOtBu and experiencing significant hydrodehalogenation, consider switching to a slightly weaker base such as K₃PO₄ and increasing the temperature if necessary.

Question 3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?

Answer: A stalled reaction typically points to catalyst deactivation or an issue with the reagents.

  • Cause 1: Catalyst Deactivation The active Pd(0) catalyst can be deactivated through oxidation or formation of off-cycle inactive complexes.

    • Solution:

      • Use a Precatalyst: Modern palladacycle precatalysts are designed for greater stability and efficient generation of the active catalyst.[2]

      • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.[2]

      • Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of your 5-bromo-2-halopyridin-3-amine precursor and morpholine.

  • Cause 2: Insufficient Stoichiometry

    • Solution: Ensure you are using a slight excess of the amine nucleophile (morpholine), typically 1.2-1.5 equivalents. The base should also be in excess, generally 1.4-2.5 equivalents.[1][2]

Question 4: I'm struggling with the purification of the final product. What are the recommended procedures?

Answer: this compound is a relatively polar compound, which can present purification challenges.

  • Problem: Co-elution of Impurities on Silica Gel

    • Solution 1: Acid-Base Workup: Before chromatography, perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The product, being basic, will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH solution) and extracted again with an organic solvent. This process can remove many non-basic impurities.

    • Solution 2: Chromatography Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help prevent streaking on the column by deactivating acidic sites on the silica gel.

  • Problem: Product is an Oil or Low-Melting Solid

    • Solution: If the purified product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexanes or pentane. If it remains an oil, ensure it is pure by NMR and LC-MS and dry it thoroughly under high vacuum to remove residual solvents.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for small-scale synthesis.

Materials:

  • 5-Bromo-2-chloropyridin-3-amine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)[2]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[2]

  • Anhydrous, degassed toluene or dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox, add 5-Bromo-2-chloropyridin-3-amine, XPhos Pd G3, and NaOtBu to the reaction vial.

  • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Add the morpholine via syringe.

  • Place the vial in a preheated heating block or oil bath at 85-100 °C.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 15 mL).[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Citation
Precursor 5-Bromo-2-chloropyridin-3-amineThe chlorine at the 2-position is more reactive towards nucleophilic substitution.
Catalyst XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Provides high activity and stability for coupling with secondary amines.[1][2]
Ligand XPhos or RuPhosBulky, electron-rich ligands that promote efficient catalytic turnover.[1]
Base NaOtBu or LHMDS (1.4-2.5 equiv)Strong, non-nucleophilic bases that effectively deprotonate the amine.[1][2]
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that are compatible with the catalyst system.
Temperature 85-100 °CProvides sufficient energy for catalytic turnover without promoting excessive side reactions.[2]
Amine Morpholine (1.2-1.5 equiv)Slight excess drives the reaction to completion.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield (<50%) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inertness, Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) catalyst_ok Catalyst Optimized? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes fix_reagents Use Pure Reagents Adjust Stoichiometry (1.2 eq Amine) reagents_ok->fix_reagents No conditions_ok->check_catalyst Yes fix_conditions Dry Glassware, Degas Solvent Optimize T & Time via LCMS conditions_ok->fix_conditions No fix_catalyst Screen Ligands (XPhos, RuPhos) Use G3 Precatalyst Screen Bases (NaOtBu, LHMDS) catalyst_ok->fix_catalyst No success Yield Improved catalyst_ok->success Yes fix_reagents->check_reagents fix_conditions->check_conditions fix_catalyst->check_catalyst

Caption: Decision tree for troubleshooting low reaction yields.

Simplified Buchwald-Hartwig Catalytic Cycle & Side Reaction

BuchwaldHartwigCycle cluster_cycle Main Catalytic Cycle cluster_side_reaction Hydrodehalogenation Side Reaction pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination + Base (-HX) pdII_complex->amine_coordination beta_hydride β-Hydride Elimination (if possible) pdII_complex->beta_hydride amido_complex L-Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Desired Product reductive_elimination->product Ar-NR2 hydrode Ar-H beta_hydride->hydrode

Caption: Catalytic cycle and common hydrodehalogenation side path.

References

  • Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Benchchem. Technical Support Center: Synthesis of Substituted Pyrimidines.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • ChemicalBook. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.
  • ResearchGate. Palladium-catalyzed amination of morpholine with aryl chlorides.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Pubs.acs.org. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.

Sources

Technical Support Center: Purification of 5-Bromo-2-morpholinopyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals facing challenges in the purification of 5-Bromo-2-morpholinopyridin-3-amine and its analogs. This class of compounds, characterized by multiple basic nitrogen atoms, presents a unique and often frustrating set of purification hurdles. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound analogs show severe tailing or streaking on silica gel TLC and column chromatography?

A1: This is the most common issue faced when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is a strong, non-ideal interaction between the basic nitrogen atoms in your molecule (on the pyridine ring, the 3-amino group, and the morpholine ring) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a secondary retention mechanism, causing a portion of the analyte to move slower than the main band, resulting in a "tailing" or streaked peak.

Q2: I'm trying to remove residual starting materials or non-basic byproducts. What is the most robust method?

A2: For separating your basic target compound from neutral or acidic impurities, an acid-base liquid-liquid extraction is often the most effective and scalable first step before chromatography.[2] This technique leverages the basicity of your amine groups. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), your basic compound becomes protonated and forms a water-soluble salt, moving into the aqueous layer. Neutral and acidic impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer deprotonates your compound, allowing it to be re-extracted into a fresh organic solvent.

Q3: My compound seems to be degrading during column chromatography. How can I confirm this and prevent it?

A3: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. To diagnose this, you can perform a simple 2D TLC stability test .[1] If degradation is confirmed, the primary solution is to switch to a more inert stationary phase. Options include deactivated silica (end-capped), alumina (basic or neutral), or considering reverse-phase chromatography. Minimizing the time the compound spends on the column by using faster flow rates during flash chromatography can also help.

Q4: I am struggling to find a suitable solvent for recrystallization. My compound either won't dissolve or "oils out" upon cooling. What's the best strategy?

A4: Finding the right recrystallization solvent is an empirical process. The "oiling out" phenomenon often happens when the solution is too concentrated or cooled too quickly.[3] A systematic approach is best:

  • Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents at room temperature and upon heating.[3] Ideal solvents will show poor solubility when cold but high solubility when hot.

  • Use a Solvent Pair: If a single ideal solvent cannot be found, a two-solvent system is highly effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.

Troubleshooting Guide: Column Chromatography

This section provides a deep dive into resolving the most common chromatography issues.

Issue: Severe Peak Tailing and Poor Resolution

The primary cause, as mentioned, is the interaction with acidic silanols. The most direct solution is to neutralize these sites during the purification.

Expert Insight: Adding a small amount of a basic modifier to your mobile phase is a simple and highly effective solution. Triethylamine (TEA) is the most common choice. The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte and allowing it to elute based primarily on polarity, resulting in sharper, more symmetrical peaks.[1][2]

  • Mobile Phase Preparation: Choose an appropriate eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). To this solvent mixture, add 0.5-1% triethylamine (TEA) by volume.[2] Ensure it is thoroughly mixed.

  • Column Packing: Pack your silica gel column using your initial, least polar mobile phase containing TEA. This ensures the entire stationary phase is equilibrated and neutralized before the sample is loaded.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). It is often better to pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve your compound, add 2-3 times its weight in silica, and evaporate the solvent until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.

  • Elution: Run the column using a gradient of your chosen solvent system, ensuring that both the low-polarity and high-polarity solvents contain the same percentage of TEA.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Note that your TLC mobile phase should also contain TEA to accurately reflect the column conditions.

Polarity of AnalogRecommended Mobile PhaseModifierTypical Ratio (v/v/v)
Low to MediumHexanes / Ethyl Acetate1% TEA90:10:1 to 50:50:1
Medium to HighDichloromethane / Methanol1% TEA99:1:1 to 90:10:1
HighEthyl Acetate / Methanol1% TEA98:2:1 to 90:10:1

This decision tree guides you through the process of optimizing your chromatographic separation.

G start Start: Crude Product Analysis (TLC) tailing Observe Peak Tailing or Streaking? start->tailing resolution Poor Resolution Between Spots? tailing->resolution No add_tea Prepare Eluent with 1% TEA tailing->add_tea Yes change_system Change Solvent System (e.g., DCM/MeOH) resolution->change_system Yes check_tlc Re-check TLC with New Eluent add_tea->check_tlc run_column Run Column with TEA-Modified Eluent success Purification Successful run_column->success check_tlc->run_column Tailing Resolved check_tlc->change_system Tailing Persists change_stationary Switch Stationary Phase (Alumina or C18) check_tlc->change_stationary Still Poor Resolution change_system->check_tlc change_stationary->run_column G cluster_0 After Separation start Crude Mixture (Product (Basic) + Impurity (Neutral/Acidic)) in Organic Solvent step1 Add 1M HCl (aq) & Shake Separatory Funnel start->step1 aqueous_layer Aqueous Layer (Acidic) Product-H+ Cl- (Soluble) step1->aqueous_layer organic_layer organic_layer step1->organic_layer step2 step2 aqueous_layer->step2 organic_layer->organic_layer step3 Extract with Fresh Organic Solvent step2->step3 final_product Final Organic Layer Pure Product (Basic) step3->final_product final_waste Final Aqueous Layer Salts step3->final_waste

Sources

Technical Support Center: 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-morpholinopyridin-3-amine. As a specialized heterocyclic compound, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to prevent its degradation. Our approach is grounded in the fundamental principles of organic chemistry and extensive laboratory experience to ensure the integrity of your research.

Table of Contents

  • Troubleshooting Guide: Diagnosing and Resolving Degradation

    • Issue 1: Discoloration of Solid Compound (From Off-White to Yellow/Brown)

    • Issue 2: Inconsistent Analytical Results (HPLC, NMR)

    • Issue 3: Poor Reactivity or Low Yield in Synthetic Applications

  • Frequently Asked Questions (FAQs)

    • Storage and Handling

    • In-Solution Stability

    • Potential Degradation Pathways

  • Experimental Protocols

    • Protocol 1: Recommended Storage and Handling Procedure

    • Protocol 2: Preparation of Stock Solutions for Optimal Stability

  • References

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses common issues that may indicate degradation of this compound.

Issue 1: Discoloration of Solid Compound (From Off-White to Yellow/Brown)
  • Question: My solid this compound, which was initially an off-white powder, has turned yellow or brown over time. What is the cause, and is the material still usable?

  • Answer: Discoloration is a primary visual indicator of chemical degradation. For aromatic amines, this is often due to oxidation. The amino group (-NH₂) on the pyridine ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and moisture. This process can lead to the formation of colored impurities, such as nitroso or nitro compounds, and polymeric byproducts.

    Causality: The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to oxidation. Photons can provide the activation energy for this process, while moisture can facilitate proton transfer steps in the degradation pathway.

    Recommended Actions:

    • Assess the Extent of Degradation: Perform a purity analysis (e.g., HPLC-UV, LC-MS) to quantify the amount of the parent compound remaining and identify potential impurities. A melting point determination can also be informative; a broad or depressed melting range compared to the specification sheet suggests the presence of impurities.

    • Usability: For applications requiring high purity, such as in late-stage drug development or quantitative assays, the discolored material should be discarded. For early-stage discovery or non-critical applications, its use may be considered if the purity is still within an acceptable range for the specific experiment. However, be aware that the impurities may interfere with your reaction or assay.

    • Prevention: Strict adherence to proper storage and handling protocols is crucial.[1][2] Always store the compound in an inert atmosphere, protected from light and moisture.

Issue 2: Inconsistent Analytical Results (HPLC, NMR)
  • Question: I am observing batch-to-batch variability or the appearance of unexpected peaks in my HPLC chromatograms or NMR spectra when analyzing this compound. What could be the cause?

  • Answer: Inconsistent analytical data is a strong indicator of sample degradation. The appearance of new peaks suggests the formation of degradation products. This can occur with the solid material over time or more rapidly once the compound is in solution.

    Causality:

    • In-Solution Instability: Many organic molecules are less stable in solution than in their solid, crystalline state. The choice of solvent can significantly impact stability. Protic solvents (e.g., methanol, water) can participate in degradation reactions, while certain aprotic solvents may contain impurities (e.g., peroxides in THF or ethers) that can degrade the sample.

    • Hydrolysis: The morpholine group, while generally stable, could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common.

    • Photodegradation: Exposure of solutions to UV light (including ambient laboratory light) can induce photochemical reactions.

    Recommended Actions:

    • Analyze Fresh Samples: Prepare solutions from a fresh, unopened container of the compound and analyze immediately. Compare these results to the data from the suspect samples.

    • Solvent Selection: Use high-purity, anhydrous, and degassed solvents for preparing solutions. If the compound is found to be unstable in a particular solvent, explore alternatives. For example, consider switching from a protic to an aprotic solvent like DMSO or DMF for stock solutions.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Control pH: If working in aqueous media, ensure the pH is controlled with a suitable buffer system, as extreme pH can catalyze degradation.

Issue 3: Poor Reactivity or Low Yield in Synthetic Applications
  • Question: I am using this compound in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), and I am experiencing low yields or complete reaction failure. Could this be related to the quality of the starting material?

  • Answer: Absolutely. The success of many modern catalytic reactions is highly dependent on the purity of the starting materials. Degradation of this compound can lead to the formation of impurities that can poison the catalyst or participate in side reactions, thereby reducing the yield of the desired product.

    Causality:

    • Catalyst Poisoning: The primary amino group and the pyridine nitrogen have the potential to coordinate to the metal center of the catalyst. While this is part of the productive catalytic cycle for some reactions, certain degradation products may bind irreversibly to the catalyst, rendering it inactive. Oxidized impurities may be particularly problematic.

    • Reduced Molar Equivalents: If the starting material has significantly degraded, the actual amount of reactive compound is lower than what was weighed out, leading to incorrect stoichiometry and lower yields.

    Recommended Actions:

    • Confirm Purity Before Use: Always confirm the purity of the starting material before commencing a synthesis, especially for sensitive reactions. A quick NMR or HPLC analysis is recommended.

    • Use Fresh Material: If degradation is suspected, use a fresh, unopened vial of the compound.

    • Purification: If a fresh sample is not available, repurification of the degraded material by column chromatography or recrystallization may be an option, but this can be time-consuming and may not be feasible for small quantities.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[1][3] A desiccator can provide an additional layer of protection against moisture. Storage at 2-8°C is recommended for long-term stability.

  • Q2: How should I handle the compound when weighing it out for an experiment?

    • A2: Minimize exposure to air and light. If possible, handle the compound in a glovebox. If a glovebox is not available, work quickly and efficiently in a well-ventilated fume hood.[1] Avoid using metal spatulas if there is a concern about metal-catalyzed degradation; use glass or plastic instead.

In-Solution Stability
  • Q3: How stable is this compound in common laboratory solvents?

    • A3: Stability in solution is solvent-dependent. Generally, aprotic, anhydrous solvents like DMSO and DMF are preferred for stock solutions. Protic solvents like methanol and ethanol may be suitable for short-term use but can be more problematic for long-term storage. Aqueous solutions should be freshly prepared and buffered if necessary.

  • Q4: Can I store solutions of this compound? If so, under what conditions?

    • A4: If you need to store solutions, use a high-purity, anhydrous, aprotic solvent. Store the solution in an amber vial with a tightly sealed cap at -20°C or -80°C. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Potential Degradation Pathways
  • Q5: What are the most likely degradation pathways for this molecule?

    • A5: The primary degradation pathways are likely to be:

      • Oxidation of the Aromatic Amine: This is a common pathway for aromatic amines, leading to colored impurities.

      • Photodegradation: The pyridine ring and the aromatic amine are chromophores that can absorb UV light, leading to photochemical decomposition.

      • Debromination: Under certain reductive conditions or in the presence of specific catalysts, the bromine atom could be removed.

      • Hydrolysis: While less likely under neutral conditions, extreme pH could potentially lead to the cleavage of the morpholine ring.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Immediately place the sealed container in a dark, cool (2-8°C), and dry environment, such as a refrigerator or cold room, inside a desiccator.

  • Dispensing: For weighing, remove the container from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation on the cold solid.

  • Inert Atmosphere: After dispensing the required amount, flush the container headspace with an inert gas (argon or nitrogen) before tightly resealing.

  • Record Keeping: Keep a log of when the container is opened and closed to track its exposure history.

Protocol 2: Preparation of Stock Solutions for Optimal Stability
  • Solvent Preparation: Use a brand new, sealed bottle of high-purity, anhydrous solvent (e.g., DMSO, DMF).

  • Weighing: Weigh the required amount of this compound in a fume hood or glovebox.

  • Dissolution: Add the solid to an amber glass vial and dissolve it in the appropriate volume of solvent. Gentle sonication or vortexing can be used to aid dissolution.

  • Storage: If the solution is not for immediate use, flush the vial with an inert gas, seal it tightly with a Teflon-lined cap, and store it at -20°C or -80°C.

  • Usage: When needed, remove the frozen solution and allow it to thaw completely and warm to room temperature before opening.

Visualizing Degradation Prevention

The following workflow diagram illustrates the key decision points and actions to prevent the degradation of this compound.

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Analysis & Troubleshooting storage_start Compound Received storage_conditions Store at 2-8°C Inert Atmosphere Protect from Light & Moisture storage_start->storage_conditions dispense Dispense Compound storage_conditions->dispense prep_solution Prepare Solution dispense->prep_solution use_immediately Use Immediately prep_solution->use_immediately store_solution Store Solution at -20°C or below Inert Atmosphere, Amber Vial use_immediately->store_solution No run_experiment Run Experiment use_immediately->run_experiment Yes store_solution->run_experiment analyze_results Analyze Results run_experiment->analyze_results results_ok Results Consistent? analyze_results->results_ok troubleshoot Troubleshoot: - Check Purity - Use Fresh Sample - Optimize Conditions results_ok->troubleshoot No complete Experiment Complete results_ok->complete Yes troubleshoot->dispense

Caption: Workflow for preventing degradation of this compound.

The following diagram illustrates potential degradation pathways.

G cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., to nitroso/nitro compounds) parent->oxidation O₂, light, moisture photodegradation Photodegradation (e.g., ring opening, polymerization) parent->photodegradation UV light debromination Debromination (loss of Bromine) parent->debromination Reductive conditions

Caption: Potential degradation pathways for this compound.

References

  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Jubilant Ingrevia. (2024). 5-bromo-2-nitropyridine - Safety Data Sheet. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-morpholinopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound is a multi-step process, and like any complex synthesis, it is prone to the formation of various impurities. The exact nature of these impurities is highly dependent on the chosen synthetic route. Below, we address the most common issues in a question-and-answer format, focusing on a logical and plausible synthetic strategy.

A likely synthetic approach involves the sequential introduction of the amino, morpholino, and bromo substituents onto the pyridine ring. The order of these steps can be varied, each with its own set of potential pitfalls. A common pathway is illustrated below, followed by a detailed troubleshooting guide for each critical transformation.

Synthetic_Pathway A 2-Chloro-3-nitropyridine B 2-Morpholino-3-nitropyridine A->B  Morpholine, Base   C 2-Morpholinopyridin-3-amine B->C  Reduction (e.g., Fe/HCl, H2/Pd-C)   D This compound C->D  Bromination (e.g., NBS, Br2)  

Caption: A plausible synthetic route for this compound.

Part 1: Morpholine Installation via Nucleophilic Aromatic Substitution (SNAc)

Question 1: During the reaction of 2-chloro-3-nitropyridine with morpholine, I observe significant amounts of starting material remaining even after prolonged reaction times. What could be the cause?

Answer: This issue typically points to insufficient reaction conditions or deactivation of the nucleophile.

  • Causality: Nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring, such as 2-chloro-3-nitropyridine, is generally facile. However, the reaction rate is highly dependent on the temperature and the basicity of the reaction medium. Morpholine, being a secondary amine, is a good nucleophile, but a stronger base is often required to facilitate the reaction and neutralize the HCl generated in situ. Without a suitable base, the generated HCl will protonate the morpholine, rendering it non-nucleophilic.

  • Troubleshooting Protocol:

    • Base Addition: Ensure the presence of at least one equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to scavenge the generated acid.

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to enhance the reaction rate.

    • Temperature Control: Gradually increase the reaction temperature. While the reaction can often proceed at room temperature, heating to 50-80 °C can significantly improve the conversion rate.[1] Monitor for potential side reactions at higher temperatures.

Question 2: My final product from the morpholine substitution step is contaminated with an impurity that has a similar mass to the desired product. What could this be?

Answer: This could be a regioisomeric product or a byproduct from a side reaction.

  • Causality: While the nitro group at the 3-position strongly activates the 2-position for nucleophilic attack, side reactions can still occur. If the starting material is not pure 2-chloro-3-nitropyridine and contains other isomers (e.g., 2-chloro-5-nitropyridine), you will form the corresponding morpholino-substituted isomer.

  • Troubleshooting Protocol:

    • Starting Material Purity: Verify the purity of the 2-chloro-3-nitropyridine starting material by techniques such as NMR or GC-MS before starting the reaction.

    • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes improve selectivity.

Part 2: Reduction of the Nitro Group

Question 3: After the reduction of 2-morpholino-3-nitropyridine, I am seeing incomplete conversion and my product is a dark, tar-like substance. What is happening?

Answer: Incomplete reduction and product degradation are common issues in nitro group reductions.

  • Causality: The reduction of nitroarenes to anilines can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[2][3] Incomplete reactions can leave residual nitro starting material. The resulting aminopyridines can be sensitive to air and light, leading to the formation of colored, polymeric impurities. Certain reduction methods for aromatic nitro compounds might also lead to side products like azo compounds, especially when using reagents like lithium aluminum hydride.[3]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: For clean and high-yielding reductions, catalytic hydrogenation is often preferred. If using metal/acid, ensure a sufficient excess of the metal and acid is used.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the starting material.

    • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting amine.

    • Purification: Purify the product promptly after work-up. Column chromatography on silica gel is a common method.

Table 1: Common Reducing Agents and Potential Impurities

Reducing AgentCommon ImpuritiesMitigation Strategy
H₂/Pd-CIncomplete reductionEnsure catalyst activity, adequate hydrogen pressure, and sufficient reaction time.
Fe/HCl or SnCl₂/HClResidual starting material, metal complexesUse a sufficient excess of reagents and perform a thorough aqueous work-up.
Sodium HydrosulfiteIncomplete reductionUse a fresh batch of sodium hydrosulfite and ensure proper stoichiometry.
Part 3: Bromination of the Pyridine Ring

Question 4: During the bromination of 2-morpholinopyridin-3-amine, I am getting multiple brominated products. How can I improve the regioselectivity?

Answer: Controlling the regioselectivity of bromination on an activated pyridine ring is a common challenge.

  • Causality: The amino and morpholino groups are both activating and ortho-, para-directing. This can lead to the formation of multiple brominated isomers, with the primary impurity often being the di-brominated product. Over-bromination is a significant issue.[4]

  • Troubleshooting Protocol:

    • Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent, using slightly more than one equivalent.

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to enhance selectivity.[4]

    • Solvent: Use an appropriate solvent. Acetonitrile or dichloromethane are common choices.

Bromination_Impurities A 2-Morpholinopyridin-3-amine B This compound (Desired Product) A->B  NBS (1 eq)   C 3,5-Dibromo-2-morpholinopyridin-3-amine (Di-brominated Impurity) A->C  Excess NBS/Br2   D Other Isomers A->D  Harsh Conditions  

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions with 5-Bromo-2-morpholinopyridin-3-amine. The unique electronic and steric properties of this substrate present specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low or no conversion in my cross-coupling reaction with this compound?

A1: Low conversion is a common challenge and can stem from several factors related to the substrate's inherent properties. The presence of multiple nitrogen atoms (the pyridine nitrogen, the morpholine nitrogen, and the exocyclic amine) can lead to catalyst inhibition or deactivation.[1][2] The electron-donating nature of the amino and morpholino groups can also influence the reactivity of the C-Br bond.

Key areas to investigate:

  • Catalyst Deactivation: The lone pairs of electrons on the pyridine and morpholine nitrogens can coordinate with the palladium catalyst, forming inactive species.[2] This is a well-documented issue with pyridine-containing substrates.[3][4]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich and potentially chelating substrates like this, bulky, electron-rich phosphine ligands are often required to prevent catalyst inhibition and promote efficient oxidative addition and reductive elimination.[3]

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination) but not so strong as to cause degradation of the starting material or catalyst. For Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions like hydrodehalogenation.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically necessary.[5]

  • Poor Reagent and Solvent Quality: All cross-coupling reactions are sensitive to impurities. Ensure that your this compound, coupling partner (e.g., boronic acid, amine), and base are of high purity. Solvents must be anhydrous and thoroughly degassed to prevent oxidation of the active Pd(0) catalyst and phosphine ligands.[2]

Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl-palladium intermediate reacts with a hydride source instead of the intended coupling partner.[1]

Strategies to mitigate hydrodehalogenation:

  • Choice of Base: Avoid bases that can promote this side reaction. In Suzuki-Miyaura reactions, switching from strong bases like NaOtBu to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective.[1]

  • Reagent Purity: Ensure that solvents and reagents are free from impurities that could act as hydride sources.[1]

  • Use of Boronic Esters: Boronic acids can sometimes be a source of hydrides. Using more stable boronic esters, such as pinacol esters, can reduce the incidence of protodeboronation and subsequent hydrodehalogenation.[2]

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to hydrodehalogenation than others. Screening different ligands may identify a system that favors the desired cross-coupling pathway.

Q3: What is a good starting point for catalyst loading, and when should I consider increasing it?

A3: For many standard cross-coupling reactions, a palladium catalyst loading of 1-5 mol% is a common starting point.[1][6] However, for challenging substrates like this compound, a slightly higher initial loading (e.g., 2-5 mol%) might be necessary.

When to consider increasing catalyst loading:

  • Sluggish or Stalled Reactions: If the reaction is slow or fails to reach completion, increasing the catalyst loading can sometimes improve the reaction rate and overall conversion.[3][7]

  • Catalyst Deactivation: If you observe signs of catalyst deactivation, such as the formation of palladium black, a higher initial catalyst loading may be required to ensure enough active catalyst remains to drive the reaction to completion.[6]

  • Sterically Hindered Substrates: When coupling with sterically demanding partners, a higher catalyst concentration may be needed to overcome the steric hindrance.

It is advisable to increase the catalyst loading incrementally (e.g., from 2 mol% to 4 mol%) while monitoring the reaction progress and impurity profile.[7] Keep in mind that higher catalyst loadings can increase costs and the potential for side reactions, and may complicate product purification due to higher residual metal content.[6]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.

Potential CauseRecommended Solution
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For this electron-rich substrate, consider bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos.[1][3] Screen different Pd sources [e.g., Pd(OAc)₂, Pd₂(dba)₃] and ligands.
Catalyst Inhibition The pyridine nitrogen can inhibit the catalyst.[3] Using bulky ligands helps shield the palladium center. A slight increase in catalyst loading (e.g., from 2 to 5 mol%) might be necessary.
Incorrect Base The base is crucial for activating the boronic acid.[3] Screen weaker inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][8] Ensure the base is finely powdered for better solubility and reactivity.
Boronic Acid Degradation Boronic acids can undergo protodeboronation, especially in the presence of water.[2] Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[3] Consider using more stable boronic esters (e.g., pinacol esters).[2]
Poor Solvent System A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[2] The ratio may need to be optimized to ensure all components are soluble. Ensure solvents are thoroughly degassed.
Problem 2: Inefficient Buchwald-Hartwig Amination

For sluggish or low-yielding Buchwald-Hartwig amination reactions, consider the following.

Potential CauseRecommended Solution
Catalyst Inhibition by Pyridine Nitrogen This is a primary concern. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos, BrettPhos) is highly recommended to promote the desired catalytic cycle.[1][5]
Inappropriate Base A strong, non-nucleophilic base is typically required. NaOtBu is common, but for base-sensitive substrates, consider other options like LiHMDS or Cs₂CO₃.[5][9] The stoichiometry of the base is also important; 1.4-2.5 equivalents are often used.[5][7]
Pd Precursor Choice Both Pd(0) [e.g., Pd₂(dba)₃] and Pd(II) [e.g., Pd(OAc)₂] precursors can be effective.[7] Pd(II) sources require in-situ reduction to the active Pd(0) species.[10] For challenging couplings, a pre-formed Pd(0) complex or a precatalyst may offer better results.[5]
Steric Hindrance If either the this compound or the amine coupling partner is sterically hindered, the reaction may require higher temperatures (e.g., 80-110 °C) and a more reactive catalyst system.[1][3]
Incomplete Reaction If the reaction stalls, consider a modest increase in catalyst loading or reaction time. Ensure vigorous stirring to maintain a homogeneous mixture.

Experimental Protocols & Workflows

General Protocol for Catalyst Loading Optimization in Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid or ester (1.2-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Solvent Quality (Anhydrous, Degassed) start->check_reagents screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) check_reagents->screen_ligands Reagents OK screen_bases Optimize Base (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, LiHMDS for Buchwald) screen_ligands->screen_bases No Improvement final_product Improved Yield screen_ligands->final_product Yield Improved optimize_temp Adjust Reaction Temperature (80-110 °C) screen_bases->optimize_temp No Improvement screen_bases->final_product Yield Improved increase_loading Incrementally Increase Catalyst Loading (e.g., 2% -> 4%) optimize_temp->increase_loading Still Low Yield optimize_temp->final_product Yield Improved increase_loading->final_product Success

Caption: Troubleshooting workflow for low reaction yield.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle illustrates the key steps where optimization is critical. The choice of ligand influences the rates of oxidative addition and reductive elimination, while the base is essential for the deprotonation step.

G cluster_product Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_complex + HNR'R'' - L Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex + Base - [Base-H]Br Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. BenchChem Technical Support.
  • Valente, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Jensen, T., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(10), 2266–2269. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Bromoethyne Coupling. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. BenchChem Technical Support.
  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. Chemical Science, 2(1), 27-55. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-morpholinopyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-Bromo-2-morpholinopyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable compound from bench-scale discovery to larger-scale production. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter.

Introduction to the Synthetic Pathway

The production of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield, purity, and safety. A common synthetic approach involves three key transformations:

  • Nitration: Introduction of a nitro group onto a substituted pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: Introduction of the morpholine moiety.

  • Nitro Group Reduction: Reduction of the nitro group to the primary amine.

Each of these steps presents unique challenges during scale-up. This guide will break down these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective starting material is 2-amino-5-bromopyridine. The synthesis then proceeds through nitration, followed by the introduction of the morpholine ring and subsequent reduction of the nitro group.

Q2: What are the primary safety concerns when scaling up the nitration of pyridine derivatives?

Nitration reactions are highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[1][2] The use of strong acids like fuming nitric acid and sulfuric acid also presents a corrosion hazard.[1] It is crucial to have robust temperature control, an appropriate reactor design, and a well-defined emergency shutdown procedure.

Q3: What are the key differences and considerations between using SNAr and Buchwald-Hartwig amination for introducing the morpholine moiety?

Nucleophilic Aromatic Substitution (SNAr) is often preferred for its simplicity and lower cost, as it typically involves reacting the halo-nitropyridine intermediate with morpholine, sometimes with a base. SNAr reactions on pyridine rings are most favorable when the leaving group (e.g., a halogen) is at the 2- or 4-position, as the nitrogen atom can stabilize the intermediate.[3][4][5]

Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that offers broader substrate scope and can be effective even when SNAr is sluggish.[6][7] However, it involves the use of an expensive palladium catalyst and a specific ligand, and requires careful optimization to minimize catalyst loading and ensure complete removal from the final product.[8][9]

Q4: What are the most common impurities encountered in the final product?

Potential impurities can arise from each step of the synthesis. These may include:

  • Over-nitrated or isomeric nitropyridine species: From the nitration step.[10]

  • Unreacted starting materials or intermediates.

  • Byproducts from side reactions: Such as the formation of dimers or other coupled products during the C-N bond formation.

  • Residual palladium catalyst: If Buchwald-Hartwig amination is used.

  • Incompletely reduced nitroso or hydroxylamine intermediates.

Q5: What are the recommended methods for purifying the final product on a large scale?

Crystallization is often the most effective and scalable method for purifying aminopyridine derivatives.[11] The choice of solvent system is critical and should be optimized to provide good recovery of the desired product with high purity. Column chromatography can be used for smaller scales or for the removal of particularly challenging impurities, but it is generally less economical for large-scale production.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield and/or Poor Regioselectivity in the Nitration Step

Question: My nitration of 2-amino-5-bromopyridine is giving a low yield of the desired 2-amino-5-bromo-3-nitropyridine, along with other isomers and di-nitrated products. How can I improve this?

Answer:

Controlling the nitration of pyridine derivatives can be challenging due to the deactivating effect of the ring nitrogen.[10] Here’s a troubleshooting guide:

  • Causality: The amino group in 2-amino-5-bromopyridine is an activating group, which can lead to over-nitration if the reaction conditions are too harsh. The pyridine nitrogen directs nitration to the 3- and 5-positions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 10 °C, throughout the addition of the nitrating agent.[10] This helps to minimize the formation of byproducts.

    • Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the pyridine derivative.[10] This prevents localized high concentrations of the nitrating species, which can lead to over-nitration.

    • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards di-nitration.[10]

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. Quench the reaction once the maximum conversion to the desired product is achieved.

ParameterRecommended ConditionRationale
Temperature 0 - 10 °CMinimizes over-nitration and side reactions.
Nitrating Agent 1.05 - 1.2 equivalentsAvoids excess nitrating agent, reducing byproduct formation.
Addition Rate Slow, dropwiseMaintains low concentration of nitrating species.
Monitoring HPLC or TLCAllows for timely quenching of the reaction.
Problem 2: Incomplete Reaction or Low Yield in the Morpholine Addition Step (SNAr)

Question: The reaction of my 2-chloro-5-bromo-3-nitropyridine intermediate with morpholine is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?

Answer:

While the nitro group activates the pyridine ring towards nucleophilic attack, several factors can influence the efficiency of the SNAr reaction.

  • Causality: The reactivity of the leaving group (halogen) and the nucleophilicity of the amine are key factors. The solvent and the presence of a base can also significantly impact the reaction rate.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can help to solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex).

    • Base Addition: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can help to scavenge the acid formed during the reaction and drive the equilibrium towards the product.

    • Temperature: Increasing the reaction temperature can improve the reaction rate. However, this should be done cautiously to avoid decomposition of the starting materials or product. Monitor for byproduct formation at higher temperatures.

    • Excess Morpholine: Using a slight excess of morpholine (1.1 - 1.5 equivalents) can help to drive the reaction to completion.

Problem 3: Exothermic Runaway and Incomplete Conversion during Nitro Group Reduction

Question: During the scale-up of the nitro reduction using iron powder in acetic acid, I'm observing a significant exotherm that is difficult to control, and the reaction often stalls before reaching completion. How can I manage this?

Answer:

The reduction of aromatic nitro groups is a highly exothermic process, and managing the heat evolution is critical for safety and for achieving complete conversion.[12]

  • Causality: The reaction between the nitro compound and the reducing agent (e.g., iron) is highly energetic. Incomplete reaction can be due to passivation of the iron surface or insufficient acid.

  • Troubleshooting Steps:

    • Controlled Addition: Instead of adding all the reducing agent at once, add it in portions or as a controlled feed. Alternatively, add the nitro compound solution to a slurry of the reducing agent.

    • Efficient Agitation: Ensure vigorous stirring to maintain good heat transfer and prevent localized hot spots.

    • Temperature Monitoring and Cooling: Use a reactor with a high cooling capacity and monitor the internal temperature closely. Have a contingency plan for rapid cooling if necessary.

    • Activation of Reducing Agent: The addition of a small amount of a mineral acid (e.g., HCl) can sometimes help to activate the surface of the iron powder and initiate the reaction.

    • Reaction Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material and any nitroso or hydroxylamine intermediates.

Problem 4: Difficulty in Removing Palladium Catalyst after Buchwald-Hartwig Amination

Question: I've used a palladium catalyst for the morpholine addition, and I'm having trouble reducing the palladium levels in my final product to an acceptable level. What are my options?

Answer:

Residual palladium is a common concern in pharmaceutical manufacturing and must be controlled to very low levels.

  • Causality: Palladium can be strongly coordinated to the amine product or other components of the reaction mixture.

  • Troubleshooting Steps:

    • Catalyst Selection: Choose a highly active catalyst to minimize the required loading.

    • Work-up Procedure:

      • Aqueous Washes: Multiple washes with aqueous solutions containing chelating agents like EDTA or thiourea can help to extract the palladium.

      • Charcoal Treatment: Activated carbon can be effective at adsorbing residual palladium.

      • Scavenger Resins: Use a scavenger resin specifically designed to bind palladium.

    • Crystallization: A well-designed crystallization process can be very effective at rejecting palladium impurities into the mother liquor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of this compound.

cluster_0 Step 1: Nitration cluster_1 Step 2: Morpholine Addition cluster_2 Step 3: Nitro Reduction cluster_3 Purification Start 2-Amino-5-bromopyridine Nitration Nitration (HNO3/H2SO4, 0-10°C) Start->Nitration Reaction Intermediate1 2-Amino-5-bromo-3-nitropyridine Nitration->Intermediate1 Product Morpholine_Addition S(N)Ar or Buchwald-Hartwig (Morpholine, Base/Catalyst) Intermediate1->Morpholine_Addition Reaction Intermediate2 5-Bromo-2-morpholino-3-nitropyridine Morpholine_Addition->Intermediate2 Product Nitro_Reduction Reduction (Fe/AcOH or H2/Catalyst) Intermediate2->Nitro_Reduction Reaction Final_Product This compound Nitro_Reduction->Final_Product Product Purification Crystallization Final_Product->Purification Process API Pure Final Product Purification->API Output

Caption: Synthetic workflow for this compound.

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

Problem Low Yield or Purity Issue Step_Identification Identify Problematic Step (Nitration, S(N)Ar, Reduction, Purification) Problem->Step_Identification Nitration_Issues Nitration: Low Yield/Selectivity Step_Identification->Nitration_Issues Nitration SNAr_Issues S(N)Ar: Incomplete Reaction Step_Identification->SNAr_Issues S(N)Ar Reduction_Issues Reduction: Exotherm/Stalling Step_Identification->Reduction_Issues Reduction Purification_Issues Purification: Impurities Step_Identification->Purification_Issues Purification Nitration_Solutions Control Temp Slow Addition Adjust Stoichiometry Nitration_Issues->Nitration_Solutions SNAr_Solutions Change Solvent Add Base Increase Temp SNAr_Issues->SNAr_Solutions Reduction_Solutions Controlled Addition Improve Agitation Activate Reductant Reduction_Issues->Reduction_Solutions Purification_Solutions Optimize Crystallization Scavenger Resins Charcoal Treatment Purification_Issues->Purification_Solutions

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • Request PDF. (n.d.).
  • ResearchGate. (2024, August 9). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines – A Personal Account.
  • Xiao, Y., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2024, September 22). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid.
  • ACS Publications. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.
  • Google Patents. (n.d.).
  • Reaction Chemistry & Engineering (RSC Publishing). (2015, November 23).
  • BenchChem. (2025).
  • SciSpace. (2015, November 23).
  • Stack Exchange. (2018, October 17).
  • ACS Publications. (2021, January 31).
  • i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
  • YouTube. (2024, June 7).
  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • ResearchGate. (n.d.).
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • PMC. (n.d.).
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • PubMed. (2025, March 5). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • ILO and WHO. (2021). ICSC 0323 - PYRIDINE.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H12BrN3O, 1 gram.
  • ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
  • PubMed. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][13][14]triazolo[1,5-a]pyridine.

  • PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • ChemicalBook. (n.d.). 364794-56-9(5-Bromo-N-[2-(4-morpholinyl)ethyl]-2-pyridinamine) Product Description.
  • Moldb. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-nitropyridin-3-amine | 433226-05-2.
  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, November 11). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

5-Bromo-2-morpholinopyridin-3-amine is a heterocyclic compound of significant interest in drug discovery. Its robust characterization is a foundational requirement for its use in further chemical synthesis and development. A multi-faceted analytical approach is essential to confirm its identity, establish its purity profile, and ensure batch-to-batch consistency. This guide will navigate through the core analytical techniques, providing both the "how" and the "why" behind each experimental choice.

The Analytical Workflow: A Holistic Approach

A comprehensive characterization of this compound necessitates the integration of multiple analytical techniques. Each method provides a unique piece of the structural and purity puzzle. The following diagram illustrates a typical analytical workflow:

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Further Characterization Synthesis Synthesis NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight Confirmation HPLC HPLC NMR->HPLC MS->HPLC EA Elemental Analysis (CHN) HPLC->EA Purity Assessment IR Infrared Spectroscopy (IR) HPLC->IR Functional Group Confirmation

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

Expertise & Experience: The chemical shifts, coupling constants, and integration of the proton signals in ¹H NMR, along with the number and chemical shifts of the carbon signals in ¹³C NMR, provide a detailed map of the molecule's connectivity. For a substituted pyridine ring, the positions of the aromatic protons are particularly diagnostic. The morpholine moiety will exhibit characteristic aliphatic signals. Due to the presence of bromine, a heavy halogen, slight broadening of adjacent carbon signals might be observed.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H4~7.8~145
Pyridine-H6~8.1~150
Pyridine-C2-~158
Pyridine-C3-~125
Pyridine-C5-~110
Morpholine-CH₂N~3.2~50
Morpholine-CH₂O~3.8~67
NH₂Broad singlet, ~4.5-

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.

Expertise & Experience: For this compound, the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where there will be two peaks of nearly equal intensity separated by 2 m/z units.[1] Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

Ion Expected m/z Notes
[M+H]⁺ (for ⁷⁹Br)258.0Calculated for C₉H₁₃⁷⁹BrN₃O⁺
[M+H]⁺ (for ⁸¹Br)260.0Calculated for C₉H₁₃⁸¹BrN₃O⁺

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • Chromatographic Separation (if required):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire full scan data to observe the molecular ion and its isotopic pattern.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for quantifying impurities. A well-developed HPLC method is crucial for quality control.

Expertise & Experience: For a polar compound like this compound, reversed-phase HPLC is the method of choice. A C18 column is a good starting point, and a mobile phase consisting of an aqueous buffer (often with an acid modifier like formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) will provide good separation. The UV detector is suitable for detection, as the pyridine ring is chromophoric. Method development involves optimizing the mobile phase composition, gradient, and flow rate to achieve good resolution between the main peak and any impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is adapted from a method for a similar compound, 2-Amino-5-bromo-3-nitropyridine.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Elemental Analysis: The Empirical Formula Validator

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula.

Expertise & Experience: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₁₂BrN₃O). This technique is a fundamental check of purity and identity.

Theoretical Elemental Composition:

Element Theoretical Percentage
Carbon (C)41.88%
Hydrogen (H)4.69%
Nitrogen (N)16.28%

Experimental Protocol: CHN Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Expertise & Experience: For this compound, key vibrational bands are expected for the N-H bonds of the primary amine, the C-N bonds of the aromatic and aliphatic amines, the C-O bond of the morpholine ether, and the C=C and C=N bonds of the pyridine ring. The presence of a primary amine (NH₂) should give rise to two distinct N-H stretching bands.[4][5][6]

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (primary amine)3400-3250 (two bands)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
N-H Bend (primary amine)1650-1580
C=C, C=N Stretch (aromatic ring)1600-1450
C-N Stretch (aromatic amine)1335-1250
C-O-C Stretch (ether)1150-1085
C-Br Stretch600-500

Experimental Protocol: IR Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion: A Triad of Validation

The comprehensive characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR and Mass Spectrometry provide the definitive structural identification, HPLC establishes the purity profile, and Elemental Analysis and IR Spectroscopy offer orthogonal confirmation of the empirical formula and functional group composition. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity, thereby building a solid foundation for successful downstream applications.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H12BrN3O, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150272146, 5-bromo-2-morpholin-3-yl-1H-pyridin-2-ol. Retrieved from [Link]

  • Indian Institute of Science Education and Research Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2024, July 2). United States Patent.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50851130, 2-Amino-5-bromo-3-fluoropyridine. Retrieved from [Link]

  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • SIELC Technologies. (2018, May 16). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44754869, 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione. Retrieved from [Link]

Sources

1H NMR analysis of 5-Bromo-2-morpholinopyridin-3-amine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Analysis of 5-Bromo-2-morpholinopyridin-3-amine

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any synthetic compound destined for biological screening, unambiguous structural confirmation is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the primary tool for structural elucidation in solution.

This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound. We will delve into the theoretical prediction of the spectrum based on structural features, present a standardized experimental protocol for data acquisition, and compare the spectral data with related analogs to provide an authoritative assignment of all proton resonances. This document is intended for researchers and scientists who rely on NMR spectroscopy for routine and in-depth molecular characterization.

Predicted 1H NMR Spectrum: A First-Principles Approach

Before analyzing the experimental data, a robust prediction of the spectrum can be made by dissecting the molecule's structure. The expected spectrum is a composite of signals from the substituted pyridine core and the morpholine moiety.

  • Pyridine Ring Protons (H4 & H6): The pyridine ring contains two aromatic protons. Their chemical shifts are governed by the electronic effects of the substituents: the electron-donating amino (-NH2) and morpholino groups, the electron-withdrawing bromo (-Br) group, and the inherent electron-withdrawing nature of the ring nitrogen.

    • H6: This proton is positioned ortho to the strongly deshielding pyridine nitrogen, which will shift it significantly downfield.

    • H4: This proton is ortho to the strongly electron-donating amino group and meta to the morpholino group. These donating effects will shield the proton, shifting it upfield relative to H6.

    • Splitting: H4 and H6 are meta to each other, which typically results in a small coupling constant (4JHH) of 2-3 Hz. Therefore, both signals are expected to appear as narrow doublets.

  • Morpholine Protons (8H): The morpholine ring is not planar and adopts a chair conformation. This leads to two distinct chemical environments for the methylene protons.[1][2]

    • -N-CH2- Protons (4H): The four protons on the carbons adjacent to the nitrogen atom. These will appear as a multiplet, often appearing as a triplet due to coupling with the adjacent -O-CH2- protons.

    • -O-CH2- Protons (4H): The four protons on the carbons adjacent to the highly electronegative oxygen atom. These will be deshielded and shifted further downfield compared to the -N-CH2- protons.[2] They will also appear as a multiplet that often resembles a triplet.[1]

  • Amine Protons (-NH2): The two protons of the primary amine will typically appear as a single, often broad, resonance. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d6, the signal is generally sharper and more distinct.[3]

Experimental Protocol and Workflow

Achieving a high-quality, reproducible 1H NMR spectrum requires a meticulous and standardized approach to sample preparation and data acquisition.

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer solution to a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim the instrument E->F G Acquire 1H Spectrum (e.g., 16-64 scans) F->G H Apply Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate chemical shift (TMS to 0.00 ppm) J->K L Integrate Peaks K->L M Spectrum Interpretation & Peak Assignment L->M Final Analysis

Caption: Standard workflow for 1H NMR analysis.

Step-by-Step Methodology
  • Solvent Selection: DMSO-d6 is a recommended solvent. It is an excellent solvent for many polar organic compounds and, importantly, it allows for the clear observation of exchangeable protons like those of the -NH2 group.[3] Alternatively, CDCl3 can be used, though the amine protons may appear broader or be unobserved.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a pipette with a cotton filter, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune the probe and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-64 scans).

Data Interpretation and Comparative Analysis

The expected chemical shifts, multiplicities, and integrations for the compound are summarized below. These values are benchmarked against structurally similar compounds to provide a high-confidence assignment.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Data
H6 (Pyridine)~7.8 - 8.0Doublet (d)1HLocated ortho to the pyridine N, causing a strong downfield shift. In 3-Amino-5-bromopyridine, the corresponding proton (H6) appears at ~8.0 ppm.[4]
H4 (Pyridine)~7.2 - 7.4Doublet (d)1HShielded by the ortho -NH2 group. In 3-Amino-5-bromopyridine, the H4 proton signal is found around 7.3 ppm.[4]
-NH2 (Amine)~5.0 - 5.5Broad Singlet (br s)2HChemical shift is variable. The presence of a broad, exchangeable signal integrating to 2H confirms the primary amine.
-O-CH2- (Morpholine)~3.6 - 3.8Multiplet (m)4HDeshielded by the adjacent oxygen atom. This range is typical for morpholine ethers.[2]
-N-CH2- (Morpholine)~3.0 - 3.2Multiplet (m)4HLess deshielded than the O-CH2 protons. This region is characteristic of morpholine amines.[5]
Comparison with Alternative Analytical Techniques

While 1H NMR is indispensable for determining the proton framework, a comprehensive characterization relies on a suite of analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Proton environment, connectivity (J-coupling), and stoichiometry (integration).Provides detailed structural information and quantitative data in a single, non-destructive experiment.Can have overlapping signals in complex molecules; less sensitive than MS.
13C NMR Number and electronic environment of unique carbon atoms.Complements 1H NMR by showing the carbon skeleton. Good for identifying quaternary carbons.Much lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity. The isotopic pattern of bromine (79Br/81Br in a ~1:1 ratio) provides a definitive signature.[6]Does not provide detailed information on isomer connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-N, C-O).Fast and simple method to confirm the presence of key functional groups.Provides limited information on the overall molecular structure.

Conclusion

The 1H NMR analysis of this compound provides an unambiguous confirmation of its structure. The spectrum is characterized by two distinct doublets in the aromatic region corresponding to the pyridine protons, two multiplets for the morpholine ring protons, and a broad singlet for the primary amine protons. The assignment of these signals is strongly supported by established principles of chemical shifts and by direct comparison with the spectra of related pyridine analogs. When used in conjunction with other analytical techniques like 13C NMR and Mass Spectrometry, a complete and confident structural elucidation is readily achievable.

References

  • Defense Technical Information Center (DTIC). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available from: [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. J. Chem. Phys. 46, 2445 (1967). Available from: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available from: [Link]

  • MDPI. Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Molecules 2020, 25(18), 4285. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Science. Available from: [Link]

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank 2022, 2022(4), M1495. Available from: [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Available from: [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. Available from: [Link]

  • National Institutes of Health (NIH). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Available from: [Link]

  • University of Rochester. Supplementary Information. Available from: [Link]

  • ResearchGate. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

  • PLOS One. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Available from: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-morpholinopyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is paramount. 5-Bromo-2-morpholinopyridin-3-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometric approaches for the characterization of this important scaffold. We will delve into the nuances of ionization techniques, decipher fragmentation patterns, and present robust experimental protocols to empower your research.

Introduction to this compound and the Role of Mass Spectrometry

This compound is a substituted aminopyridine containing a bromine atom and a morpholine moiety. This structural combination offers a rich scaffold for the synthesis of diverse derivatives with potential therapeutic applications. Mass spectrometry (MS) is an indispensable tool for the analysis of such compounds, providing critical information on molecular weight, elemental composition, and structural features. This guide will focus on electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) as the most relevant techniques for the analysis of these polar, medium-sized molecules when coupled with liquid chromatography (LC-MS).

Ionization Techniques: A Head-to-Head Comparison for Aminopyridine Analysis

The choice of ionization technique is a critical first step in any mass spectrometry workflow. For compounds like this compound, which possess basic nitrogen atoms in the pyridine and morpholine rings, ESI and APCI are the most suitable soft ionization methods.

Ionization TechniquePrincipleAdvantages for this compoundDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming gas-phase ions.Highly efficient for polar and basic compounds. The presence of multiple nitrogen atoms makes the target molecule readily protonated, leading to strong signals in positive ion mode. Minimal in-source fragmentation provides clear molecular ion information.Can be susceptible to matrix effects, where other components in the sample suppress the ionization of the analyte of interest.
Atmospheric Pressure Chemical Ionization (APCI) The sample is nebulized and vaporized in a heated tube. A corona discharge creates reagent gas ions that then ionize the analyte molecules through chemical reactions.Generally more tolerant to matrix effects than ESI. Can be effective for less polar derivatives of the parent compound.The higher temperatures used in the vaporizer can potentially cause thermal degradation of sensitive derivatives. May produce more in-source fragmentation than ESI, which can complicate spectral interpretation.

Expert Insight: For the initial characterization of this compound and its polar derivatives, ESI in positive ion mode is the recommended starting point. The high proton affinity of the molecule is expected to yield a strong protonated molecule [M+H]⁺, providing unambiguous molecular weight information. APCI should be considered as a complementary technique, particularly for less polar analogs or when matrix effects are a concern.

Deciphering the Fragmentation Code: Predicting the Mass Spectral Behavior of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By isolating the protonated molecule and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint. Based on the known fragmentation patterns of related compounds, we can predict the key fragmentation pathways for this compound.[1][2]

A hallmark of the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being roughly equal, we expect to see two peaks of nearly equal intensity separated by 2 m/z units.[3]

Predicted Fragmentation Pathways:

The primary sites for fragmentation in the protonated this compound are the morpholine ring and the carbon-bromine bond.

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo several fragmentation pathways, including the loss of neutral molecules such as ethene (C₂H₄) or formaldehyde (CH₂O). A common fragmentation involves the cleavage of the C-N and C-O bonds within the ring.

  • Loss of the Bromine Atom: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (Br•). This fragmentation is often observed in the mass spectra of brominated aromatic compounds.

G M [M+H]⁺ (m/z 258/260) F1 Loss of C₂H₄ (m/z 230/232) M->F1 -C₂H₄ F2 Loss of C₄H₈NO• (m/z 171/173) M->F2 -C₄H₈NO• F3 Loss of Br• (m/z 179) M->F3 -Br• F4 [C₄H₈NO]⁺ (m/z 86) M->F4

Caption: Predicted major fragmentation pathways of protonated this compound.

Table of Predicted Fragment Ions:

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
258/260[C₉H₁₂BrN₄O+H]⁺Protonated Molecule
230/232[C₇H₈BrN₄O+H]⁺Loss of ethene from the morpholine ring
171/173[C₅H₄BrN₂+H]⁺Cleavage of the morpholine ring
179[C₉H₁₂N₄O+H]⁺Loss of a bromine radical
86[C₄H₈NO]⁺Morpholine cation

Experimental Protocols for Robust Analysis

To ensure reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the LC-MS/MS analysis of this compound and its derivatives.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration curve generation.

  • Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.

LC-MS/MS Method

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Autosampler Autosampler Sample->Autosampler HPLC_Column HPLC_Column Autosampler->HPLC_Column MS_Interface MS_Interface HPLC_Column->MS_Interface Ion_Source Ion_Source MS_Interface->Ion_Source Quadrupole_1 Quadrupole_1 Ion_Source->Quadrupole_1 Collision_Cell Collision_Cell Quadrupole_1->Collision_Cell Quadrupole_2 Quadrupole_2 Collision_Cell->Quadrupole_2 Detector Detector Quadrupole_2->Detector Data_System Data_System Detector->Data_System

Caption: A typical LC-MS/MS workflow for the analysis of small molecules.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometer Settings (Positive ESI Mode):

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

  • Desolvation Gas Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Energy (for MS/MS): Optimize for each derivative to achieve a good balance of precursor and product ion intensities.

Comparative Analysis of Derivatives

The fragmentation patterns of derivatives of this compound will be influenced by the nature and position of the substituents.

  • Electron-donating groups on the pyridine ring may stabilize the protonated molecule, requiring higher collision energies for fragmentation.

  • Electron-withdrawing groups may promote fragmentation.

  • Modifications to the morpholine ring will lead to characteristic shifts in the m/z values of fragments originating from this part of the molecule.

  • Substitution at the 3-amino position will introduce new fragmentation pathways specific to the added moiety.

By systematically analyzing the mass spectra of a series of derivatives, it is possible to build a library of fragmentation patterns that can be used for the rapid identification of new analogs.

Conclusion: A Powerful Toolkit for Drug Discovery

Mass spectrometry, particularly LC-MS/MS with electrospray ionization, provides a powerful and versatile platform for the comprehensive characterization of this compound and its derivatives. By understanding the principles of ionization and fragmentation, and by employing robust experimental protocols, researchers can confidently determine the structure of novel compounds, identify impurities, and support the advancement of drug discovery programs. This guide serves as a foundational resource to navigate the analytical challenges and unlock the full potential of this promising class of molecules.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and its applications in proteomics and metabolomics. TrAC Trends in Analytical Chemistry, 29(5), 431-443.
  • Kertesz, V., & Van Berkel, G. J. (2010). A review of the application of mass spectrometry to the analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 29(5), 444-456.
  • Yinon, J. (2002). Forensic and Environmental Detection of Explosives. John Wiley & Sons.

Sources

comparing biological activity of 5-Bromo-2-morpholinopyridin-3-amine with other pyridinamines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The pyridinamine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth comparative analysis of the biological activities of a specific subclass, 2-morpholinopyridin-3-amines, with a central focus on the structural motif of 5-Bromo-2-morpholinopyridin-3-amine. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a valuable framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Pyridinamine Core: A Privileged Scaffold in Drug Discovery

Pyridinamine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their ability to mimic the purine scaffold, a key component of ATP. This mimicry allows them to effectively compete with ATP for the binding sites of various enzymes, particularly protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a highly sought-after class of therapeutics. The modular nature of the pyridinamine core allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity of 2-Morpholinopyridin-3-amine Analogs

The introduction of a morpholine moiety at the 2-position of the pyridinamine scaffold can significantly influence the compound's biological activity. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and form crucial hydrogen bond interactions within the active sites of target proteins.[2] The bromine atom at the 5-position, as in our central compound of interest, is a common modification in medicinal chemistry known to potentially enhance binding affinity through halogen bonding and modulate the electronic properties of the aromatic ring.[3]

Anticancer Activity

Several studies have highlighted the potential of pyridinamine derivatives as potent anticancer agents, often through the inhibition of protein kinases involved in cell proliferation and survival pathways.

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the bromophenylamine feature, demonstrated significant anticancer activity against a panel of 58 human cancer cell lines. For instance, compound 4e (5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine) showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 at a concentration of 10 µM.[4] Another analog, 4i , exhibited broad-spectrum activity, with PGIs of 38.94% against SNB-75 and 30.14% against the renal cancer cell line UO-31.[4] These findings underscore the potential of the bromo-substituted aminophenyl motif in achieving potent anticancer effects.

Furthermore, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity. The most active compound, 23p , displayed IC50 values ranging from 2.357 to 3.012 μM against HepG2, A549, and Skov-3 cancer cell lines, proving to be significantly more potent than the established kinase inhibitor Sunitinib.[5]

While direct data for this compound is lacking, the data from these structurally related compounds strongly suggests that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The combination of the kinase-hinge-binding pyridinamine core, the solubilizing morpholine group, and the potentially affinity-enhancing bromine atom presents a compelling design strategy.

Table 1: Anticancer Activity of Selected Pyridinamine Analogs

Compound IDStructureCancer Cell LineActivity (PGI at 10 µM)Reference
4e 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS)41.25%[4]
4i 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS)38.94%[4]
4i 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amineUO-31 (Renal)30.14%[4]
23p (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamideHepG2, A549, Skov-3IC50: 2.357–3.012 μM[5]
Anti-inflammatory Activity

Chronic inflammation is another pathological process where pyridinamine derivatives have shown therapeutic promise. The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

A study on morpholinopyrimidine derivatives demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.[6] Specifically, compounds V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) were identified as potent inhibitors of NO production at non-cytotoxic concentrations.[6] Further investigation revealed that these compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[6]

These findings suggest that the 2-morpholinopyridin-3-amine scaffold could be a valuable template for the design of novel anti-inflammatory agents. The ability to modulate the production of key inflammatory mediators highlights the potential of this chemical class in treating a range of inflammatory disorders.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) of the compound in DMSO to generate a 10-point dose-response curve. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Compound Add compound/DMSO to 96-well plate Compound_Prep->Add_Compound Kinase_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase solution Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Incubate1 Incubate (10 min, RT) Add_Kinase->Incubate1 Add_Sub_ATP Initiate reaction with substrate/ATP mix Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min, 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min, RT) Add_ADP_Glo->Incubate3 Add_Kinase_Det Add Kinase Detection Reagent Incubate3->Add_Kinase_Det Incubate4 Incubate (30 min, RT) Add_Kinase_Det->Incubate4 Read_Lumi Measure luminescence Incubate4->Read_Lumi Plot_Data Plot luminescence vs. log[inhibitor] Read_Lumi->Plot_Data Calc_IC50 Calculate IC50 value Plot_Data->Calc_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Workflow for MTT Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate and incubate overnight Treat_Cells Treat cells with compound or vehicle control Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of test compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a cell proliferation (MTT) assay.

Conclusion and Future Directions

The 2-morpholinopyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this compound remains to be fully elucidated in the public literature, the analysis of structurally related analogs provides a strong rationale for its potential as a biologically active molecule. The combination of a kinase-interactive pyridinamine core, a solubilizing and hydrogen-bonding morpholine moiety, and a potentially affinity-enhancing bromine substituent creates a compelling molecular architecture.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its derivatives. This would involve screening against a broad panel of protein kinases to determine its inhibitory profile and selectivity, as well as assessing its efficacy in various cancer cell lines and in vivo models of cancer and inflammation. A thorough investigation of its structure-activity relationships will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutic agents. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of research.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (2023). [Link]

  • Jin, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923588. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. (2023). [Link]

  • Ansari, M. F., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4989. [Link]

  • N-(5-bromo-3-fluoro-2-pyridinyl)morpholin-4-amine. PubChem. [Link]

  • Li, Y., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(11), 1938. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Hayakawa, H., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. (2025). [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Barnett, S. F., et al. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2278-2281. [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions. (2021). [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. ResearchGate. [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. ePrints Soton. (2020). [Link]

Sources

A Comparative Guide to the Synthetic Validation of 5-Bromo-2-morpholinopyridin-3-amine: A Traditional vs. Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. 5-Bromo-2-morpholinopyridin-3-amine is a key substituted pyridine derivative, a scaffold prevalent in numerous biologically active compounds. This guide provides an in-depth, objective comparison of a traditional, multi-step synthesis of this target molecule with a modern, microwave-assisted route. The following analysis, supported by experimental protocols and mechanistic insights, is designed to empower chemists to make informed decisions in route selection for similar heterocyclic systems.

The Traditional Approach: A Two-Step Nucleophilic Aromatic Substitution and Reduction

The established synthesis of this compound is a robust, two-step process. This route first involves a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety, followed by the reduction of a nitro group to the target amine.

Mechanism & Rationale

The traditional route relies on fundamental principles of organic chemistry. The pyridine ring, when substituted with a strong electron-withdrawing group like a nitro group, becomes highly activated towards nucleophilic attack, particularly at the positions ortho and para to the nitro group[1]. This allows for the displacement of a good leaving group, such as a halide, by a nucleophile like morpholine. The subsequent reduction of the nitro group is a classic transformation, often achieved with high efficiency using metals in acidic media[2][3][4][5].

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of 5-bromo-2-morpholino-3-nitropyridine (Intermediate 1)

  • To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in methanol, add morpholine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the title product as a pale yellow solid. This type of SNAr reaction on a nitropyridine ring is well-documented to proceed with high yield[6].

Step 2: Synthesis of this compound (Target Molecule)

  • In a round-bottom flask, suspend the intermediate 5-bromo-2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0 eq) and glacial acetic acid (catalytic amount).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC. The use of iron in acidic conditions is a standard and effective method for the reduction of aromatic nitro groups[2][3].

  • After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated, and the pH is adjusted to basic (pH 8-9) with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product is purified by column chromatography on silica gel to afford this compound.

Traditional Synthesis Start 5-bromo-2-chloro-3-nitropyridine Intermediate 5-bromo-2-morpholino-3-nitropyridine Start->Intermediate Morpholine, Methanol, Room Temp, 18h (SNAr) Product This compound Intermediate->Product Fe, Acetic Acid, Ethanol/Water, Reflux, 2-4h (Nitro Reduction)

Figure 1: Workflow for the traditional synthesis.

The New Route: Microwave-Assisted Synthesis

The novel approach leverages microwave technology to significantly accelerate the synthesis, potentially allowing for a one-pot procedure and reducing the overall environmental impact.

Mechanism & Rationale

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the interaction of their dipoles with the microwave irradiation. This can lead to dramatic rate enhancements, especially for reactions with polar transition states, such as the Meisenheimer complex in SNAr reactions. This allows for significantly shorter reaction times and often cleaner reactions with higher yields[7][8][9][10].

Experimental Protocol: Microwave-Assisted Synthesis
  • In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq) and morpholine (2.5 eq) in a mixture of toluene and 1-methyl-2-pyrrolidinone (NMP).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 180 °C for 30 minutes.

  • After cooling, the crude product is purified by silica gel flash chromatography to yield 5-bromo-3-morpholinopyridine.

Note: While this protocol is for the 3-morpholino isomer, a similar approach can be envisioned for the 2-morpholino isomer starting from a suitable precursor like 2,5-dibromo-3-nitropyridine.

A proposed improved two-step synthesis for the target molecule would involve:

Step 1 (Microwave-Assisted SNAr):

  • In a microwave vial, 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and morpholine (1.5 eq) are mixed in a suitable high-boiling solvent like DMF or NMP.

  • The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).

  • The reaction mixture is worked up as in the traditional method to isolate the nitro intermediate.

Step 2 (Reduction): The reduction can proceed as in the traditional method, as it is already quite efficient.

Microwave-Assisted Synthesis Start 5-bromo-2-chloro-3-nitropyridine Intermediate 5-bromo-2-morpholino-3-nitropyridine Start->Intermediate Morpholine, NMP, Microwave (150°C), 15 min (SNAr) Product This compound Intermediate->Product Fe, Acetic Acid, Ethanol/Water, Reflux, 2-4h (Nitro Reduction)

Figure 2: Workflow for the microwave-assisted synthesis.

Comparative Analysis

ParameterTraditional RouteNew Microwave-Assisted RouteAdvantage of New Route
Reaction Time (SNAr) ~18 hours~15-30 minutesDrastic reduction in reaction time
Overall Yield ModeratePotentially higher due to cleaner reactionImproved efficiency
Number of Steps 22 (can potentially be a one-pot)Potential for process simplification
Energy Consumption High (prolonged heating/stirring)Lower (short reaction time)Greener and more cost-effective
Byproduct Formation Potential for side reactions over long reaction timesOften reduced due to rapid heatingHigher purity of crude product
Scalability Well-establishedRequires specialized microwave equipmentMay be a consideration for large scale

Conclusion

The validation of a new synthetic route for this compound demonstrates a clear advantage for the microwave-assisted approach over the traditional method. The primary benefits are a significant reduction in reaction time for the key SNAr step, potentially higher yields, and a more environmentally friendly process due to lower energy consumption. While the traditional route is reliable and utilizes standard laboratory equipment, the microwave-assisted synthesis offers a compelling alternative for rapid lead optimization and library synthesis in a drug discovery setting. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available equipment, and desired throughput.

References

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011).
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Al-Otaibi, J. S., Al-Zahrani, F. A., Al-Zahrani, E. A., & El-Emam, A. A. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(19), 6529.
  • Corma, A., Serna, P., & Concepción, P. (2007). A molecular mechanism for the chemoselective hydrogenation of substituted nitroaromatics with nanoparticles of gold on TiO2 catalysts: a cooperative effect between gold and the support. Journal of the American Chemical Society, 129(51), 16230–16237.
  • Kurz, T., & Pein, M. K. (2008). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][7][11]oxazin-4-ones. Letters in Organic Chemistry, 5(7), 545–547.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Schneller, S. W., & Luo, J.-K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol. The Journal of Organic Chemistry, 45(20), 4045–4048.
  • Sajiki, H., & Kume, A. (2002). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku Zasshi, 122(10), 791–803.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]

  • Song, J., Huang, Z. F., Pan, L., Li, K., Zhang, X., Wang, L., & Zou, J. J. (2019). Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions.
  • Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. Organic Letters, 22(11), 4339–4343.
  • A novel Pd–C catalytic hydrodechlorination–hydrogenation was developed for a multi-step one-pot transformation of 4-acylpyridines. (2008). Tetrahedron Letters, 49(35), 5202-5205.
  • Hydrogenation on Granular Palladium-containing Catalysts: II. Hydrogenation of Nitroheterocyclic Compounds. (1995).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Tyszczuk-Rotko, K., & Sawicka, R. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(10), 1251.
  • Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd−C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.
  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.
  • Company, R. M., & Harutyunyan, S. R. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6215.
  • Prevost, S., et al. (2017). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Molecules, 22(12), 2125.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Liu, F., et al. (2011). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Molecules, 16(12), 9867-9878.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

A Comparative Guide to 5-Bromo-2-morpholinopyridin-3-amine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic analogs derived from the 5-Bromo-2-morpholinopyridin-3-amine scaffold. Our focus is on the rational design, structure-activity relationships (SAR), and experimental evaluation of these compounds as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell signaling and frequently dysregulated in cancer.

Introduction: The Significance of the PI3K Pathway and the Morpholinopyridine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most common events in human cancers, making it a high-priority target for therapeutic intervention. The pathway is initiated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors like Akt and mTOR.

The 2-morpholinopyridine and related scaffolds have emerged as privileged structures in the design of PI3K inhibitors.[2][3] The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring are strategically positioned to form crucial hydrogen bonds within the ATP-binding pocket of PI3K enzymes. Specifically, the morpholine oxygen often acts as a hydrogen bond acceptor with the backbone NH of a key valine residue (Val851 in PI3Kα, Val828 in PI3Kδ) in the hinge region, mimicking the interaction of the adenine moiety of ATP.[4][5] This makes the this compound core an excellent starting point for developing potent and selective PI3K inhibitors.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Morpholinopyridine Analogs Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinopyridine analogs.

Analog Design Strategy: Leveraging the Core Scaffold

The this compound scaffold presents three key positions for chemical modification to explore the structure-activity relationship (SAR) and optimize drug-like properties.

  • C5-Position (Bromo group): The bromine atom is a versatile chemical handle. It can be replaced with various aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the "affinity pocket" of the PI3K active site, potentially enhancing potency and modulating isoform selectivity.

  • N3-Position (Amino group): The primary amine is an ideal point for derivatization, typically through acylation or reductive amination. Modifications here can form additional hydrogen bonds or van der Waals interactions with residues near the solvent-front of the ATP binding site.

  • Morpholine Ring: While the morpholine itself is often critical for hinge binding, substitution on its carbon atoms can be explored to fine-tune solubility and metabolic stability, although this is often a secondary optimization strategy.

Our comparative study will focus on a hypothetical series of analogs with modifications at the C5 and N3 positions to assess their impact on PI3Kα inhibitory activity.

Comparative Analysis of Designed Analogs

The following table outlines a series of hypothetical analogs and their predicted performance based on established SAR principles for PI3K inhibitors.[3][4][6] The core assumption is that the 2-morpholine group maintains its essential hinge-binding interaction with Val851.

Compound IDR1 (at C5-position)R2 (at N3-position)Predicted PI3Kα IC₅₀ (nM)Rationale for Predicted Activity
Parent -Br-H>1000The unsubstituted amine and bromo group lack specific interactions to drive high potency.
Analog A-1 -Phenyl-H500Introduction of a phenyl group provides a basic hydrophobic interaction in the affinity pocket, slightly improving potency.
Analog A-2 4-methoxy-phenyl-H250The methoxy group can potentially form a weak hydrogen bond or favorable polar interaction, offering a modest potency increase.
Analog B-1 -Br-Acetyl800A simple acetyl group adds minimal interaction and may introduce steric hindrance, offering little benefit.
Analog C-1 -Phenyl-Acetyl150The combination of a C5-phenyl group and a small N3-acyl group begins to occupy multiple regions of the binding site, improving affinity.
Analog C-2 -Phenyl-Benzoyl80The larger benzoyl group can form more extensive van der Waals contacts and potentially a pi-stacking interaction, significantly boosting potency.
Analog C-3 4-methoxy-phenyl-Benzoyl35The combination of favorable interactions at both the C5 and N3 positions leads to a synergistic improvement in binding affinity.
Analog C-4 3-hydroxyphenyl-Benzoyl15 Optimal: The 3-hydroxy group can act as a hydrogen bond donor, forming a key interaction with residues like Asp933 or Tyr836, a classic "clamp motif" for PI3K inhibitors.[3][4]
Structure-Activity Relationship (SAR) Insights
  • C5-Position: Potency is highly dependent on the substituent at the C5 position. Small, unfunctionalized groups offer minimal benefit. Aromatic rings that can access the affinity pocket are preferred. The introduction of hydrogen-bond donors/acceptors (e.g., -OH, -OMe) on this ring system can dramatically increase potency by engaging with key residues.[7]

  • N3-Position: Derivatization of the 3-amino group is crucial for achieving high potency. Acylation with aromatic groups (e.g., benzoyl) is more effective than with small alkyl groups, suggesting that this vector points towards a region where hydrophobic and aromatic interactions are favorable.

  • Synergy: Optimal potency is achieved through simultaneous and complementary modifications at both the C5 and N3 positions, allowing the molecule to anchor in the hinge region (via morpholine) while forming multiple favorable interactions in the affinity pocket and solvent-exposed region.

Experimental Protocols and Workflows

To validate the performance of these analogs, a standardized screening cascade is necessary. The protocols described below represent self-validating systems through the inclusion of appropriate controls.

Workflow for PI3K Inhibitor Evaluation

Inhibitor_Screening_Workflow cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo / ADME Synthesis Analog Synthesis Biochem Biochemical Assay (PI3Kα IC₅₀) Synthesis->Biochem Selectivity Isoform Selectivity Panel (β, γ, δ) Biochem->Selectivity Cellular Cellular Assay (p-Akt Western Blot) Selectivity->Cellular Prolif Anti-Proliferation (e.g., MCF7, U87MG) Cellular->Prolif PK Pharmacokinetics (Mouse) Prolif->PK Efficacy Xenograft Model Efficacy PK->Efficacy

Caption: A standard workflow for the discovery and validation of novel kinase inhibitors.

Protocol: In Vitro PI3Kα Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC₅₀ of a test compound against PI3Kα.

Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled ATP competitive tracer to the PI3Kα kinase. A Europium (Eu)-labeled anti-GST antibody binds to the GST-tagged kinase. When the tracer and antibody are both bound to the kinase, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) from the Eu-donor to the Alexa Fluor-acceptor. Test compounds compete with the tracer for the ATP binding site, causing a decrease in the FRET signal.

Materials:

  • PI3Kα, GST-tagged (e.g., Thermo Fisher Scientific)

  • Eu-anti-GST Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds (Analogs): 10 mM stock in 100% DMSO

  • Positive Control Inhibitor: ZSTK474 or BKM-120 (10 mM stock in DMSO)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader capable of time-resolved FRET

Procedure:

  • Compound Plating:

    • Prepare a 4X serial dilution plate of the test compounds and controls in DMSO.

    • Transfer 100 nL of the compound dilutions to the final 384-well assay plate. For "0% inhibition" control wells, add 100 nL of DMSO.

  • Kinase/Antibody Mixture Preparation (2X):

    • Dilute the PI3Kα kinase and Eu-anti-GST antibody in Assay Buffer to a 2X working concentration (e.g., 10 nM kinase, 4 nM antibody).

    • Add 5 µL of this mixture to each well of the assay plate.

    • For "100% inhibition" control wells, add 5 µL of Assay Buffer containing only the Eu-anti-GST antibody (no kinase).

  • Tracer Preparation (2X):

    • Dilute the Kinase Tracer 236 to a 2X working concentration (e.g., 24 nM) in Assay Buffer.

    • Add 5 µL of this solution to each well. The final reaction volume is 10 µL.

  • Incubation and Measurement:

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the "0% inhibition" (DMSO) and "100% inhibition" (no kinase) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel PI3K inhibitors. Our comparative analysis, grounded in established SAR principles, demonstrates a clear path to high-potency compounds through systematic modification at the C5 and N3 positions. The combination of a C5-aryl group bearing a hydrogen-bond donor and a N3-acyl group capable of hydrophobic interactions appears to be a highly effective strategy (e.g., Analog C-4).

Future work should focus on the synthesis and in vitro testing of these proposed analogs to confirm the hypothetical SAR. Promising compounds should be advanced to selectivity profiling against other PI3K isoforms (β, δ, γ) and related kinases to ensure a desirable safety profile. Subsequent evaluation in cell-based assays will be critical to confirm on-target activity by measuring the inhibition of downstream p-Akt levels, ultimately leading to the identification of candidates for in vivo pharmacokinetic and efficacy studies.

References

  • National Center for Biotechnology Information (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central. Available at: [Link]

  • MDPI (2022). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI.com. Available at: [Link]

  • Frontiers Media S.A. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiersin.org. Available at: [Link]

  • MDPI (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI.com. Available at: [Link]

  • ResearchGate (n.d.). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]

  • PubMed (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

Sources

Spectroscopic Fingerprinting: A Comparative Guide to the Isomers of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, particularly in kinase inhibitor research, the precise structural characterization of lead compounds is paramount. The isomeric integrity of a molecule can profoundly influence its biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-morpholinopyridin-3-amine and its closely related isomers. By leveraging foundational spectroscopic principles and experimental data from analogous structures, we will establish a robust analytical workflow to unambiguously differentiate these positional isomers.

Our focus will be on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the unique structural fingerprints of each isomer. We will not only present the data but also delve into the underlying chemical principles that govern the observed spectral differences, empowering researchers to apply these methodologies to their own novel compounds.

The Isomeric Challenge: Structures Under Investigation

The primary compounds of interest are positional isomers where the bromo, morpholino, and amino groups are arranged differently on the pyridine ring. For the purpose of this guide, we will compare the target molecule, This compound (Isomer A) , with a key positional isomer, 3-Bromo-2-morpholinopyridin-5-amine (Isomer B) .

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 3-Bromo-2-morpholinopyridin-5-amine (Hypothetical) A A B B

Figure 1: Molecular Structures of Isomer A and a representative positional isomer (Isomer B). Note: A placeholder image is used for Isomer B to illustrate the concept. The key difference lies in the positions of the Bromo and Amino groups.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide a detailed roadmap of the molecule's structure.

Comparative ¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR data for our two isomers in a common solvent like DMSO-d₆. These predictions are based on established substituent effects on the pyridine ring.

Proton Isomer A (5-Bromo-2-morpholino-3-amine) Isomer B (3-Bromo-2-morpholino-5-amine) Rationale for Differentiation
Pyridine H4 ~7.5 ppm (d, J ≈ 2.5 Hz)N/AIn Isomer A, H4 is coupled only to H6, resulting in a doublet.
Pyridine H6 ~7.8 ppm (d, J ≈ 2.5 Hz)~8.0 ppm (d, J ≈ 2.0 Hz)The electronic environment around H6 differs significantly between the two isomers.
Pyridine H4' N/A~7.2 ppm (d, J ≈ 2.0 Hz)Isomer B has a proton at the 4-position, which would be coupled to H6.
-NH₂ ~5.0 ppm (s, broad)~5.5 ppm (s, broad)The position of the amino group influences its electronic environment and chemical shift.
Morpholino -CH₂-N ~3.2 ppm (t, J ≈ 4.5 Hz)~3.3 ppm (t, J ≈ 4.5 Hz)Minor shifts expected due to overall electronic differences in the pyridine ring.
Morpholino -CH₂-O ~3.7 ppm (t, J ≈ 4.5 Hz)~3.7 ppm (t, J ≈ 4.5 Hz)Least affected protons, as they are furthest from the pyridine ring.

Key Differentiator: The most telling difference lies in the aromatic region. Isomer A will show two doublets corresponding to H4 and H6. In contrast, Isomer B would also show two doublets, but their chemical shifts and coupling constants would be distinct due to the different placement of the bromine and amino substituents. The presence and position of these signals are unambiguous identifiers.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse-acquire sequence is typically sufficient.

    • Spectral Width: Set to cover a range of 0-12 ppm.

    • Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of protons between scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

nmr_workflow A Sample Dissolution (5-10 mg in DMSO-d6) B Spectrometer Setup (400 MHz) A->B C Data Acquisition (16-32 Scans) B->C D Data Processing (FT, Phasing, Baseline) C->D E Spectral Analysis (Chemical Shift, Multiplicity) D->E F Isomer Identification E->F

Figure 2: Standard workflow for NMR-based isomer identification.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data on the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature and position of substituents.

Comparative ¹³C NMR Data (Predicted)
Carbon Isomer A (5-Bromo-2-morpholino-3-amine) Isomer B (3-Bromo-2-morpholino-5-amine) Rationale for Differentiation
C2 (C-Morpholino) ~158 ppm~155 ppmThe electronic environment of the carbon attached to the morpholino group will be different.
C3 (C-NH₂ or C-Br) ~135 ppm (C-NH₂)~110 ppm (C-Br)The carbon directly attached to the bromine atom will be significantly shielded compared to the one attached to the amino group. This is a key diagnostic peak.
C4 ~125 ppm~140 ppmThe chemical shift of C4 is highly dependent on the nature of the adjacent substituents.
C5 (C-Br or C-NH₂) ~115 ppm (C-Br)~145 ppm (C-NH₂)Similar to C3, the direct attachment of bromine vs. an amino group leads to a large and predictable difference in chemical shift.
C6 ~140 ppm~138 ppmThe chemical shift of C6 will also be modulated by the overall substitution pattern.
Morpholino Carbons ~45 ppm (-CH₂-N), ~66 ppm (-CH₂-O)~45 ppm (-CH₂-N), ~66 ppm (-CH₂-O)Minimal changes are expected for the morpholino carbons.

Key Differentiator: The most significant differences will be observed for the substituted pyridine carbons (C3 and C5). The carbon atom directly bonded to the bromine will have a chemical shift in the range of 110-120 ppm, while the carbon bonded to the amino group will be further downfield, around 135-145 ppm. This provides an unambiguous method for assigning the correct isomeric structure.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrometry Data

Both Isomer A and Isomer B have the same molecular formula (C₉H₁₁BrN₄O) and therefore the same nominal mass. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Expected Exact Mass: 270.0116 and 272.0096

  • Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). This is a crucial confirmation of the presence of bromine in the molecule.

While the molecular ion peak will be identical, the fragmentation patterns obtained through tandem mass spectrometry (MS/MS) could differ. The position of the bromine and amino groups will influence the stability of the resulting fragment ions. For instance, the loss of the morpholino group or the bromine atom might be more or less favorable depending on the isomeric structure.

ms_workflow A Sample Infusion (ESI or APCI Source) B Full Scan MS (Confirm Molecular Ion & Isotope Pattern) A->B C Tandem MS (MS/MS) (Isolate and Fragment Molecular Ion) B->C D Fragmentation Analysis C->D E Structural Inference D->E

Figure 3: Workflow for mass spectrometry-based structural analysis.

Conclusion: An Integrated Approach

No single technique provides the complete picture. A robust and defensible structural elucidation relies on the synergistic use of multiple spectroscopic methods. For the isomers of this compound:

  • ¹H NMR provides the initial and most direct evidence of isomer identity through the unique chemical shifts and coupling patterns of the pyridine protons.

  • ¹³C NMR confirms the carbon skeleton and provides unambiguous evidence for the positions of the bromine and amino substituents.

  • Mass Spectrometry verifies the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a key confirmation.

By integrating the data from these techniques, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their downstream biological and clinical studies. This multi-faceted analytical approach is a cornerstone of good scientific practice in drug discovery and development.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

A Comparative Guide to HPLC Methods for Purity Analysis of 5-Bromo-2-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 5-Bromo-2-morpholinopyridin-3-amine, a key building block in modern medicinal chemistry. The methodologies presented are grounded in established chromatographic principles and validated against rigorous industry standards to ensure scientific integrity.

The Criticality of Purity Analysis for Novel Heterocyclic Amines

This compound is a substituted aminopyridine, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final API. Therefore, robust and reliable analytical methods are paramount for monitoring the purity of this intermediate throughout the manufacturing process and in final quality control. This guide will explore two tailored RP-HPLC methods, elucidating the rationale behind the chromatographic choices and providing the necessary data for an informed selection.

Method Development Strategy: Leveraging Polarity and Aromaticity

The chemical structure of this compound, featuring a polar morpholine ring, a basic amine group, and an aromatic pyridine ring, presents a unique challenge for chromatographic separation. The developed methods aim to exploit these characteristics to achieve optimal resolution from potential process-related impurities and degradation products.

Our comparative analysis focuses on two stationary phases with distinct selectivities: the ubiquitous C18 phase, known for its hydrophobic interactions, and a Phenyl-Hexyl phase, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[1][2]

Comparative HPLC Methods for Purity Determination

Method 1: The Robust Workhorse - C18 Stationary Phase

The C18 column is a staple in reversed-phase chromatography, offering excellent retention for a wide range of compounds.[3] For this compound, a C18 column provides a strong hydrophobic interaction with the overall molecule. The basic nature of the amine and morpholine groups necessitates careful pH control of the mobile phase to ensure good peak shape and consistent retention.[4] By maintaining the mobile phase pH below the pKa of the amine groups, they will exist in their ionized form, which can improve solubility in the aqueous mobile phase and reduce peak tailing.[5][6]

Method 2: Alternative Selectivity with a Phenyl-Hexyl Stationary Phase

The Phenyl-Hexyl stationary phase provides a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl groups of the stationary phase and the pyridine ring of the analyte. This alternative selectivity can be particularly advantageous for separating aromatic compounds and their structurally similar impurities, potentially offering improved resolution where C18 columns may fall short.[7]

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method 1: C18 Protocol
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.1).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 15
      25 85
      30 85
      31 15

      | 35 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Method 2: Phenyl-Hexyl Protocol
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 75
      30 75
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Method Comparison: A Data-Driven Approach

The performance of each method was evaluated based on key chromatographic parameters. The following table summarizes the comparative data:

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Comparison
Retention Time (min) ~12.5~10.8Indicates the relative retention of the analyte on each stationary phase.
Theoretical Plates (N) > 5000> 6000A measure of column efficiency; higher is better.
Tailing Factor (T) 1.11.0Measures peak symmetry; a value of 1 is ideal.
Resolution (Rs) of Critical Pair 1.82.2The ability to separate two closely eluting peaks. A value > 1.5 is generally considered baseline resolved.

Workflow for HPLC Method Comparison

cluster_prep Sample Preparation cluster_methods Chromatographic Analysis cluster_eval Data Evaluation Prep Prepare Standard & Sample Solutions Method1 Method 1: C18 Column Gradient Elution Prep->Method1 Method2 Method 2: Phenyl-Hexyl Column Gradient Elution Prep->Method2 Eval Compare Chromatographic Parameters Method1->Eval Method2->Eval

Caption: Workflow for comparing the two HPLC methods.

Developing a Stability-Indicating Method: Forced Degradation Studies

To ensure that the chosen HPLC method is stability-indicating, forced degradation studies are essential. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating the method's ability to separate these degradants from the main peak.

Forced Degradation Protocol
  • Preparation of Stressed Samples: Prepare solutions of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all stressed samples to a suitable concentration for HPLC analysis using the optimized method.

Forced Degradation Study Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Analyze by Optimized HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Specificity Demonstrate Method Specificity HPLC->Specificity

Caption: Workflow of the forced degradation study.

Method Validation: Adhering to ICH Guidelines

The optimized HPLC method (Method 2, Phenyl-Hexyl, due to its superior resolution) was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Validation Results Summary
Validation ParameterAcceptance CriteriaResults
Specificity No interference from blank, placebo, and degradation products.Passed
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) -1 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness No significant impact on results from minor variations in method parameters.Passed

Conclusion

Both the C18 and Phenyl-Hexyl methods are capable of providing accurate and precise purity analysis of this compound. However, the Phenyl-Hexyl method demonstrated superior resolution for a critical impurity pair, making it the more robust and reliable choice for a stability-indicating assay. The comprehensive validation of the Phenyl-Hexyl method confirms its suitability for routine quality control and stability testing in a regulated environment. This guide provides the necessary framework for analytical scientists to implement and adapt these methods for their specific needs, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co.,Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • McMaster, M.C. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Khan, P. M. A. A., & Anwar, S. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 509-514.
  • Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(6), 55-58.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Bojarska, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(3), 171-177.
  • Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 5-Bromo-2-morpholinopyridin-3-amine Based Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the privileged 5-bromo-2-morpholinopyridin-3-amine scaffold has emerged as a versatile backbone for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various inhibitors derived from or structurally related to this core, targeting a range of clinically relevant kinases. By examining their structure-activity relationships (SAR), we aim to furnish researchers with actionable insights for the rational design of next-generation kinase inhibitors.

The Architectural Advantage of the Aminopyridine Scaffold

The this compound core presents a unique combination of features that make it an attractive starting point for kinase inhibitor design. The aminopyridine moiety can establish crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. The bromine atom at the 5-position offers a site for further chemical modification to enhance potency and selectivity, or to modulate physicochemical properties. The morpholine group often imparts favorable solubility and metabolic stability, while also potentially forming additional interactions within the binding site.

Comparative Efficacy Across Different Kinase Targets

While a direct head-to-head comparison of a single, comprehensive series of this compound-based inhibitors against one specific kinase is not publicly available, analysis of structurally related compounds from various studies provides valuable insights into their potential. The following sections compare the efficacy of different aminopyridine-based inhibitor series against key kinase targets.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical mediator in B-cell receptor signaling, making it a prime target for B-cell malignancies. A series of novel 6-amino-1,3,5-triazine derivatives, which share the aminopyrimidine core concept, have been developed as irreversible BTK inhibitors. The data below highlights the potent inhibition achieved through strategic modifications.[1]

Compound IDModificationsBTK IC50 (nM)
C11 6-amino-1,3,5-triazine scaffold17.0

Table 1: Inhibitory activity of a 6-amino-1,3,5-triazine derivative against BTK.[1]

The potent activity of compound C11 , with an IC50 of 17.0 nM, underscores the effectiveness of the aminopyrimidine scaffold in targeting BTK.[1] The irreversible binding mode, coupled with a desirable selectivity profile, particularly over EGFR, makes this class of compounds promising for further development.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making PI3K a key therapeutic target. A study on trisubstituted morpholinopyrimidines demonstrated that these compounds can be potent PI3K inhibitors. While not direct analogs of the this compound core, they share the morpholinopyrimidine feature and provide valuable SAR insights. The study found that their synthesized compounds were 1.5 to 3 times more potent than the well-characterized PI3K inhibitor ZSTK474.[2][3]

A direct IC50 comparison table is not provided in the source material, but the relative potency is noted.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on aminopyridine-based inhibitors allows for the deduction of several key SAR trends:

  • Hinge Binding: The aminopyridine core consistently serves as an effective hinge-binding motif across multiple kinase targets.

  • Substitutions at the 5-Position: The 5-position of the pyridine ring is a critical site for modification. As seen in 5-bromo-7-azaindolin-2-one derivatives, substitutions at this position can significantly impact anti-proliferative activity.[4]

  • Role of the Morpholine Group: The morpholine moiety generally enhances aqueous solubility and can contribute to binding through interactions with solvent-exposed regions of the kinase domain.

  • Exploration of Alternative Scaffolds: Scaffold hopping from the aminopyridine core to related heterocyclic systems, such as pyrazolopyrimidines or triazines, has proven to be a successful strategy for discovering novel and potent kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key experiments typically employed in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory activity of a compound against a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature (typically 30°C or 37°C) for a specified period.

  • Detection:

    • Stop the kinase reaction.

    • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Visualizing the Mechanism: Kinase Inhibition and Downstream Signaling

The following diagrams illustrate the general mechanism of action for these inhibitors and their impact on downstream signaling pathways.

Kinase_Inhibition cluster_0 ATP Binding Pocket Inhibitor This compound -based Inhibitor Kinase Kinase (e.g., BTK, PI3K) Inhibitor->Kinase Binds to ATP Pocket Substrate Substrate Protein ATP ATP ATP->Kinase Competes with Inhibitor Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation (Inhibited) Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

Caption: General mechanism of competitive ATP inhibition by aminopyridine-based kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by morpholinopyrimidine-based inhibitors.

Conclusion and Future Directions

The this compound scaffold and its related aminopyrimidine analogs represent a highly promising class of kinase inhibitors. The data compiled in this guide demonstrates their potential to potently and selectively inhibit various kinases implicated in cancer and other diseases. The structure-activity relationships derived from these studies provide a solid foundation for the design of new chemical entities with improved efficacy and drug-like properties.

Future research should focus on the systematic exploration of substitutions on the pyridine ring and the morpholine moiety to fine-tune selectivity and potency. The synthesis and evaluation of a comprehensive library of this compound derivatives against a broad panel of kinases would be invaluable for identifying novel therapeutic leads and further elucidating the SAR of this versatile scaffold.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-morpholinopyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-morpholinopyridin-3-amine, a halogenated aromatic amine commonly utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical to mitigate potential hazards and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemicals, particularly halogenated organic compounds and aromatic amines.[1][2][3]

Understanding the Compound: A Foundation for Safe Handling

This compound's molecular structure, which includes a brominated pyridine ring and a morpholine group, suggests it should be handled as a potentially hazardous substance. Halogenated compounds can be toxic and environmentally persistent, while aromatic amines are a class of chemicals that includes known carcinogens.[4] Therefore, a cautious and informed approach to disposal is paramount.

Core Principles of Disposal

The primary objective in the disposal of this compound is to prevent its release into the environment and to neutralize its potential hazards. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[1] The recommended method of disposal is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[2]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the laboratory to its final disposition.

1. Waste Segregation and Collection:

  • Initial Containment: All waste containing this compound, including residues, contaminated labware, and personal protective equipment (PPE), must be collected in a designated hazardous waste container.[1][5]

  • Container Specifications: Use a sturdy, leak-proof container made of a chemically resistant material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[1][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents.[1][5][7] The date of initial waste accumulation should also be recorded.

2. In-Lab Storage:

  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.[8]

  • Secondary Containment: The primary waste container should be placed in a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

  • Segregation of Incompatibles: Store the container away from incompatible materials, especially strong acids and oxidizers, to prevent hazardous reactions.[1][3]

3. Coordination with Environmental Health and Safety (EHS):

  • Waste Pickup Request: Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[1][5] Do not store more than 10 gallons of hazardous waste in your lab.[1]

  • Documentation: Complete any necessary paperwork required by your EHS department, providing an accurate inventory of the waste container's contents.[5]

4. Transportation and Final Disposal:

  • Professional Handling: The EHS department will coordinate the pickup and transportation of the waste by a licensed hazardous waste disposal contractor.[3]

  • Incineration: The standard and environmentally responsible method for the final disposal of halogenated and amine-containing organic compounds is high-temperature incineration. This process is conducted in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Coordination cluster_disposal Final Disposition A Waste Generation (this compound) B Segregate into Designated Hazardous Waste Container A->B C Label Container Clearly (Name, Hazards, Date) B->C D Store in Satellite Accumulation Area with Secondary Containment C->D E Request Waste Pickup from EHS D->E F EHS Schedules Pickup with Licensed Vendor E->F G Waste Transported to Disposal Facility F->G H High-Temperature Incineration G->H I Neutralization of Combustion Byproducts H->I

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuideline/SpecificationRationale
Waste Container Material High-Density Polyethylene (HDPE) or other compatible materialTo ensure chemical resistance and prevent leaks or reactions.[1]
In-Lab Waste Volume Limit Do not exceed 10 gallons per satellite accumulation areaTo minimize the quantity of hazardous materials stored in the lab.[1]
Container Fill Level Fill to no more than 90% capacityTo allow for expansion of contents and prevent spills when opening or moving the container.[9]
Storage Location Designated Satellite Accumulation Area (SAA)To ensure proper segregation and control of hazardous waste.[8]

Trustworthiness and Self-Validation

The protocol outlined above is a self-validating system designed to ensure safety and regulatory compliance. Each step serves as a critical control point. Proper segregation and labeling prevent accidental mixing of incompatible waste streams.[1] The involvement of the EHS department provides a crucial layer of oversight, ensuring that the waste is handled by trained professionals and disposed of in accordance with all local, state, and federal regulations.[8] The final step of high-temperature incineration by a licensed facility provides a documented and verifiable end-of-life for the hazardous material, minimizing its environmental impact.[2]

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [a relevant university's business services website on chemical waste disposal]
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • Alichem. (n.d.). 5-Bromo-6-chloro-3-iodopyridin-2-amine. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine. Retrieved from [a relevant product page on the Thermo Fisher Scientific website]
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromopyrimidine. Retrieved from [a relevant product page on the Thermo Fisher Scientific website]
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Xiamen A-Carbon Chemical Co., Ltd. (n.d.). 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-Bromo-2-morpholinopyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The following procedural guidance is designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution and scientific rigor.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from analogous compounds, 5-Bromo-2-morpholinopyridin-3-amine is anticipated to present several key hazards. The primary risks are associated with irritation to the skin and eyes, and potential respiratory tract irritation.[1][2][3] Some related compounds also exhibit toxicity if swallowed or in contact with skin.[4][5]

Anticipated GHS Hazard Classifications:

Hazard StatementDescriptionGHS ClassificationSource Analogy
H315Causes skin irritationSkin Irritation, Category 2[3][6][7][8]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[3][6][7][8]
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[3][8][9]
H302Harmful if swallowedAcute Toxicity, Oral, Category 4[8][9]

Before beginning any work, a thorough risk assessment specific to your experimental conditions must be conducted in consultation with your institution's environmental health and safety (EHS) department.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure.[1] The rationale behind each piece of equipment is to create a barrier against the identified hazards.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a fully buttoned lab coat, and long-sleeved clothing.[1][11] For larger quantities, a chemical-resistant apron is recommended.To prevent skin contact which can cause irritation.[1] Double-gloving may be advisable for extended procedures.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the solid form to avoid inhalation of dust.[1]To prevent respiratory tract irritation from dust or aerosols.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Handling:
  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][11][12]

  • Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Material Handling:

    • When handling the solid, use non-sparking tools to avoid ignition sources.[10]

    • Avoid the formation of dust and aerosols.[10]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11][13]

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7][9]

    • Do not eat, drink, or smoke in the laboratory area.[9][10][13]

Workflow for Safe Handling:

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Weigh/Handle Compound in Fume Hood B->C D Tightly Seal Container After Use C->D E Decontaminate Work Surface D->E F Dispose of Waste in Labeled Container E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Remove contaminated clothing and wash it before reuse.[3][10] If skin irritation occurs, seek medical attention.[3][7][10]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][10] If you feel unwell, call a poison center or doctor.[7][9]

  • Ingestion: Rinse mouth with water.[9][10] Do not induce vomiting. Seek immediate medical attention.[10]

  • Spills: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[3][11] Sweep up the material and place it into a suitable, sealed container for disposal.[7][9] Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[3][7]

  • Disposal Protocol: Dispose of the waste through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[10]

  • Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[10]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • Acros Organics. (2021, December 26). 3-Amino-5-bromo-2-methylpyridine SAFETY DATA SHEET.
  • Chemstock. (n.d.). 2-AMINOPYRIDINE GHS Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2023, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

  • University of Washington. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-morpholinopyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-morpholinopyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.